Product packaging for 3-acetyl-1H-pyrazole-5-carboxylic acid(Cat. No.:CAS No. 1297537-45-1)

3-acetyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3021537
CAS No.: 1297537-45-1
M. Wt: 154.12 g/mol
InChI Key: HFBWRCZRDIVAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-acetyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3 B3021537 3-acetyl-1H-pyrazole-5-carboxylic acid CAS No. 1297537-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3(9)4-2-5(6(10)11)8-7-4/h2H,1H3,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBWRCZRDIVAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587972
Record name 3-Acetyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1297537-45-1, 949034-45-1
Record name 3-Acetyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1297537-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-pyrazole-3-carboxylic acid, 5-acetyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Acetyl-1H-pyrazole-5-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7943Q8X59W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-acetyl-1H-pyrazole-5-carboxylic acid synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-acetyl-1H-pyrazole-5-carboxylic Acid

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities and applications in medicinal chemistry and materials science.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore found in numerous approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[2]

This compound (molecular formula: C₆H₆N₂O₃) is a particularly valuable bifunctional building block.[3] The presence of a reactive acetyl group and a carboxylic acid on the same pyrazole core allows for orthogonal chemical modifications, making it a prized intermediate for constructing more complex molecular architectures in drug discovery and polymer science.[3] This guide provides a detailed examination of the predominant synthesis mechanism for this compound, grounded in the principles of the Knorr pyrazole synthesis, offering both mechanistic insights and a practical experimental framework for researchers.

Core Synthesis Strategy: A Two-Step Approach

The most robust and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[4][5] The synthesis of this compound is efficiently achieved through a two-step sequence that first constructs a suitable 1,3-dicarbonyl precursor, which is then cyclized with hydrazine.

G A Ketone + Diethyl Oxalate B Claisen Condensation A->B Base (e.g., NaOEt, KOtBu) C β-Diketo Ester Intermediate (e.g., Ethyl 2,4-dioxopentanoate) B->C D β-Diketo Ester Intermediate E Cyclocondensation (Knorr Synthesis) D->E Hydrazine (N₂H₄) F Target Molecule: This compound E->F G Start β-Diketo Ester + Hydrazine Step1 Nucleophilic attack by N₁ on ketone carbonyl (C4) Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 (-H₂O) Step2 Intramolecular attack by N₂ on ester carbonyl (C2) Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Dehydration & Elimination of EtOH Intermediate2->Step3 End Aromatic Pyrazole Ring (Final Product) Step3->End (-H₂O, -EtOH)

References

Spectroscopic Elucidation of 3-acetyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-acetyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and a ketone moiety on a stable pyrazole core, makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic strategies. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The protocols for data acquisition are also detailed to ensure reproducibility and methodological rigor.

Molecular Structure and Properties

This compound possesses the molecular formula C₆H₆N₂O₃ and a molecular weight of approximately 154.13 g/mol . The molecule features a five-membered pyrazole ring, substituted with an acetyl group at the 3-position and a carboxylic acid group at the 5-position. The presence of these functional groups, along with the aromatic pyrazole ring, dictates the molecule's chemical reactivity and its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the acetyl protons, the pyrazole ring proton, and the acidic proton of the carboxylic acid. The N-H proton of the pyrazole ring may also be observable, often as a broad signal.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.6Singlet3H-CH₃ (acetyl)
~7.5Singlet1HH-4 (pyrazole ring)
~13.0Broad Singlet1H-COOH
Variable (often broad)Broad Singlet1HN-H (pyrazole ring)

Disclaimer: The chemical shifts presented are representative and can vary based on the solvent and concentration.

Interpretation:

  • The singlet at approximately 2.6 ppm is characteristic of the three equivalent protons of the acetyl methyl group.

  • The singlet around 7.5 ppm corresponds to the single proton on the pyrazole ring at the 4-position.

  • The broad singlet at a significantly downfield shift (around 13.0 ppm) is indicative of the highly deshielded carboxylic acid proton.

  • The N-H proton of the pyrazole ring can exchange with solvent protons, leading to a broad signal of variable chemical shift, and in some cases, it may not be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the six distinct carbon environments in the molecule.

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~27-CH₃ (acetyl)
~112C-4 (pyrazole ring)
~145C-3 (pyrazole ring)
~150C-5 (pyrazole ring)
~165-COOH
~190C=O (acetyl)

Disclaimer: The chemical shifts presented are representative and can vary based on the solvent and concentration.

Interpretation:

  • The upfield signal around 27 ppm corresponds to the methyl carbon of the acetyl group.

  • The signal at approximately 112 ppm is assigned to the C-4 of the pyrazole ring.

  • The two signals in the aromatic region, around 145 and 150 ppm, are attributed to the C-3 and C-5 carbons of the pyrazole ring, respectively.

  • The downfield signals at approximately 165 ppm and 190 ppm are characteristic of the carboxylic acid carbonyl and the acetyl carbonyl carbons, respectively.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum.

      • Typical parameters: spectral width of 15 ppm, pulse angle of 45°, relaxation delay of 2 seconds, and 16 scans.

    • ¹³C NMR:

      • Acquire a one-dimensional carbon spectrum with proton decoupling.

      • Typical parameters: spectral width of 250 ppm, pulse angle of 45°, relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acq_H1 Acquire ¹H Spectrum setup->acq_H1 acq_C13 Acquire ¹³C Spectrum setup->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft correction Phase & Baseline Correction ft->correction reference Reference Spectrum correction->reference analysis Integration & Interpretation reference->analysis

Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, C-N, and C-H bonds.

Table 3: Representative IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid, H-bonded)
~3100MediumC-H stretch (pyrazole ring)
~1720Strong, SharpC=O stretch (carboxylic acid)
~1680Strong, SharpC=O stretch (acetyl)
~1600, ~1550MediumC=N and C=C stretch (pyrazole ring)

Disclaimer: The absorption frequencies presented are representative and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Interpretation:

  • The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • The C-H stretching of the pyrazole ring is expected around 3100 cm⁻¹.

  • Two distinct and strong carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid (around 1720 cm⁻¹) and another for the acetyl ketone (around 1680 cm⁻¹). The exact positions can vary with conjugation and hydrogen bonding.

  • The absorptions in the 1600-1550 cm⁻¹ range are characteristic of the C=N and C=C stretching vibrations within the pyrazole ring.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample with KBr pelletize Form KBr Pellet grind->pelletize background Collect Background Spectrum pelletize->background sample_spec Collect Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio analyze Analyze Spectrum ratio->analyze

Figure 2: Experimental workflow for FT-IR analysis (KBr Pellet Method).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, electron ionization (EI) is a suitable technique.

Table 4: Representative Mass Spectrometry Data for this compound

m/zInterpretation
154Molecular ion [M]⁺
139[M - CH₃]⁺
111[M - COOH]⁺
96[M - COOH - CH₃]⁺ or pyrazole ring fragment
43[CH₃CO]⁺

Disclaimer: The fragmentation pattern is predictive and can vary based on the ionization energy and the specific mass spectrometer used.

Interpretation:

  • The molecular ion peak at m/z 154 would confirm the molecular weight of the compound.

  • A common fragmentation pathway for acetyl-substituted compounds is the loss of a methyl radical (CH₃•), resulting in a peak at m/z 139.

  • The loss of the carboxylic acid group as a radical (•COOH) would lead to a fragment at m/z 111.

  • A fragment at m/z 43 is a strong indicator of the presence of an acetyl group, corresponding to the acylium ion [CH₃CO]⁺.

  • Further fragmentation of the pyrazole ring can lead to various smaller fragments.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic technique for the analysis of relatively volatile and thermally stable small organic molecules.

Step-by-Step Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

  • Ionization:

    • Volatilize the sample by heating the probe.

    • Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion at a specific m/z.

  • Data Processing:

    • The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_output Output introduce Introduce Sample (Direct Insertion Probe) volatilize Volatilize Sample introduce->volatilize bombard Electron Bombardment (70 eV) volatilize->bombard accelerate Accelerate Ions bombard->accelerate separate Separate by m/z accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum

Figure 3: Experimental workflow for EI-MS analysis.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive structural profile of this important synthetic intermediate. The combination of these techniques allows for unambiguous confirmation of its molecular structure, including the connectivity of its constituent atoms and the nature of its functional groups. The representative data and detailed protocols presented in this guide serve as a valuable resource for researchers, enabling them to confidently identify and utilize this compound in their synthetic endeavors. Adherence to rigorous experimental procedures is essential for obtaining high-quality, reproducible spectroscopic data, which forms the bedrock of modern chemical research and development.

Navigating the Solubility Landscape of 3-acetyl-1H-pyrazole-5-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its fate. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dosing, and ultimately, the failure of a promising therapeutic candidate. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a key heterocyclic compound: 3-acetyl-1H-pyrazole-5-carboxylic acid. As a molecule possessing a rich scaffold for medicinal chemistry, a thorough grasp of its solubility characteristics is paramount for its successful translation from the laboratory to the clinic. This document moves beyond a simple recitation of facts, offering a deep dive into the theoretical underpinnings of its solubility and providing robust, field-tested protocols for its empirical determination.

Deconstructing the Molecule: A Theoretical Solubility Assessment

The structure of this compound (C₆H₆N₂O₃) offers a fascinating interplay of functional groups that govern its interaction with various solvents. A predictive analysis of its solubility is rooted in the fundamental principle of "like dissolves like," which underscores the importance of polarity and intermolecular forces.[1]

The molecule incorporates several key features:

  • A Pyrazole Ring: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, contributes to the molecule's aromaticity and planarity.[2][3] The nitrogen atoms can act as hydrogen bond acceptors.

  • A Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. The acidic proton can be donated, leading to the formation of a carboxylate anion, which significantly enhances aqueous solubility, particularly at higher pH values.[4]

  • An Acetyl Group (-COCH₃): The ketone functionality introduces a polar carbonyl group (C=O), which can act as a hydrogen bond acceptor.

The presence of both hydrogen bond donors (the carboxylic acid -OH and the pyrazole N-H) and multiple acceptors (the carbonyl oxygen, the carboxylic acid oxygen, and the pyrazole nitrogens) suggests a propensity for forming strong intermolecular hydrogen bonds with polar protic solvents like water, methanol, and ethanol. However, the overall solubility will be a balance between these polar interactions and the non-polar character of the hydrocarbon portions of the molecule.

Based on this structural analysis, we can hypothesize the following solubility profile:

  • High Solubility in Polar Protic Solvents: Water (especially at neutral to alkaline pH where the carboxylic acid is deprotonated), methanol, and ethanol are expected to be good solvents due to their ability to engage in extensive hydrogen bonding.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should effectively solvate the molecule. While they cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds will facilitate dissolution.

  • Low Solubility in Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether are predicted to be poor solvents. The energy required to break the strong intermolecular hydrogen bonds within the solid crystal lattice of this compound would not be compensated by the weak van der Waals interactions with these nonpolar solvents.

Quantitative Solubility Data

Solvent Solvent Type Predicted Solubility Experimentally Determined Solubility (mg/mL) Method of Determination
Water (pH 7.4)Polar ProticHighData to be determinedEquilibrium Shake-Flask
MethanolPolar ProticHighData to be determinedEquilibrium Shake-Flask
EthanolPolar ProticModerate to HighData to be determinedEquilibrium Shake-Flask
Dimethyl Sulfoxide (DMSO)Polar AproticHighData to be determinedEquilibrium Shake-Flask
AcetonitrilePolar AproticModerateData to be determinedEquilibrium Shake-Flask
AcetonePolar AproticModerateData to be determinedEquilibrium Shake-Flask
DichloromethaneNonpolarLowData to be determinedEquilibrium Shake-Flask
HexaneNonpolarVery LowData to be determinedEquilibrium Shake-Flask

Gold Standard Protocols for Solubility Determination

To ensure the scientific rigor and reproducibility of solubility data, standardized and well-validated experimental protocols are essential. This section details two widely accepted methods for determining the solubility of a compound like this compound: the thermodynamic equilibrium shake-flask method and the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic or equilibrium solubility.[5] It measures the concentration of a saturated solution of the compound in a specific solvent after a state of equilibrium has been reached between the dissolved and undissolved solid. The International Council for Harmonisation (ICH) and the World Health Organization (WHO) recommend this method for biopharmaceutics classification.[1][6][7][8]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add to a known volume of solvent in a sealed vial A->B C Prepare a series of vials for different solvents and replicates B->C D Incubate at a constant temperature (e.g., 37°C) with constant agitation (orbital shaker) C->D E Monitor for equilibrium (typically 24-72 hours) D->E F Allow undissolved solid to settle E->F G Withdraw a clear aliquot of the supernatant F->G H Filter the aliquot (e.g., 0.45 µm PTFE filter) G->H I Dilute the filtrate with a suitable solvent H->I J Quantify the concentration using a validated analytical method (e.g., HPLC-UV) I->J K Calculate solubility (e.g., in mg/mL) J->K

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 37 ± 1 °C for biopharmaceutical relevance.[1][6]

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[1]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved microparticles. Adsorption of the compound to the filter should be evaluated and minimized.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve using standard solutions of known concentrations to accurately determine the concentration in the samples.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL or µg/mL.

    • Report the mean and standard deviation for the replicate measurements. The relative standard deviation should ideally be less than 10%.[1]

    • For aqueous solubility, the pH of the saturated solution should be measured and reported.[1]

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is often determined in early drug discovery to quickly assess a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[4][9] This method is faster than the shake-flask method but may overestimate the true thermodynamic solubility as it can lead to the formation of supersaturated solutions.[5] Nephelometry is a common technique for measuring kinetic solubility.[10][11]

G cluster_prep Preparation cluster_addition Compound Addition & Precipitation cluster_detection Detection cluster_analysis Analysis A Prepare a concentrated stock solution of the compound in DMSO C Add small aliquots of the DMSO stock solution to the buffer A->C B Dispense aqueous buffer into a multi-well plate B->C D Mix and incubate for a short period (e.g., 1-2 hours) C->D E Precipitation occurs if solubility is exceeded D->E F Measure the turbidity (light scattering) of each well using a nephelometer E->F G Plot turbidity against compound concentration F->G H Determine the concentration at which a significant increase in turbidity is observed G->H I Report this concentration as the kinetic solubility H->I

Caption: Workflow for Kinetic Solubility Determination via Nephelometry.

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

    • In a multi-well plate (e.g., 96- or 384-well), dispense the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Compound Addition:

    • Using a liquid handling robot for precision, add small volumes of the DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation and Precipitation:

    • Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period, typically 1 to 2 hours.[12] During this time, the compound will precipitate if its solubility in the aqueous buffer is exceeded.

  • Detection by Nephelometry:

    • Measure the light scattering in each well using a laser nephelometer. The instrument directs a laser beam through the solution, and the amount of scattered light is proportional to the amount of particulate matter (precipitate).[11]

  • Data Analysis and Reporting:

    • Plot the measured nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.

    • The kinetic solubility is defined as the concentration at which the signal significantly deviates from the baseline, indicating the onset of precipitation.

    • The results are often reported as a solubility range or a specific value determined by a predefined threshold.

Conclusion: A Foundation for Rational Drug Development

The solubility of this compound is a multifaceted property governed by its intricate molecular structure. While theoretical analysis provides valuable predictive insights, empirical determination through robust and validated protocols, such as the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility, is indispensable for generating reliable data. This guide provides the foundational knowledge and practical methodologies for researchers to confidently assess the solubility of this important heterocyclic compound. A thorough understanding of its solubility behavior in various solvents and physiological buffers is a critical step in unlocking its full therapeutic potential and navigating the path of successful drug development.

References

An In-Depth Technical Guide to the X-ray Crystallography of 3-acetyl-1H-pyrazole-5-carboxylic acid: A Keystone for Structure-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the X-ray crystallographic analysis of 3-acetyl-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Understanding their precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. While a publicly deposited crystal structure for this compound is not available at the time of this writing, this guide will detail the complete workflow from synthesis to structural analysis. To illustrate the crystallographic process with concrete data, we will present an exemplary analysis based on the closely related structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, for which detailed crystallographic data has been published.[3] This guide is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the structural characterization of small molecule inhibitors and intermediates.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of clinically successful drugs.[2] The compound this compound (molecular formula C₆H₆N₂O₃) is a versatile building block in the synthesis of more complex pharmaceutical agents.[4] Its functional groups—a carboxylic acid and an acetyl group—provide reactive handles for diverse chemical modifications.

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, revealing precise bond lengths, bond angles, and intermolecular interactions. This structural information is invaluable for understanding how a molecule interacts with its biological target, thereby guiding the optimization of lead compounds in the drug discovery pipeline.

Synthesis and Crystallization: From Powder to Single Crystal

A prerequisite for any X-ray crystallographic study is the availability of high-purity, single crystals of suitable size and quality. The journey from a polycrystalline powder to a diffracting crystal is a critical, and often challenging, step.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of hydrazine with a β-keto ester derivative, which can be synthesized from readily available starting materials. One established method utilizes the reaction of hydrazine with acetyl chloride, followed by carboxylation.[4] Another approach involves the reaction of hydrazine monohydrochloride with a diketone precursor in an aqueous medium.[6]

Below is a generalized, high-yield synthetic protocol:

Experimental Protocol: Synthesis

  • Reaction Setup: A solution of a suitable diketoester precursor is prepared in a polar solvent, such as ethanol or water.

  • Hydrazine Addition: Hydrazine monohydrate or hydrazine hydrochloride is added dropwise to the solution, often at reduced temperatures to control the exothermic reaction.

  • Cyclization: The reaction mixture is heated to reflux to drive the cyclization and formation of the pyrazole ring.

  • Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Single Crystal Growth

The growth of diffraction-quality single crystals is often a process of systematic screening of various conditions. The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Causality Behind Experimental Choices: The choice of solvent is critical; the target compound should be sparingly soluble at room temperature and more soluble at elevated temperatures. Slow cooling allows for the gradual formation of a single nucleus, which then grows into a larger crystal. Evaporation techniques are useful for more soluble compounds, as the slow removal of the solvent gradually increases the concentration to the point of supersaturation and subsequent crystallization.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a loosely covered vial. The solvent is allowed to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool to room temperature very slowly, often in an insulated container.

X-ray Diffraction Analysis: An Exemplary Study

As a definitive crystal structure for this compound is not publicly available, we will detail the process using the published data for a structurally similar molecule, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid .[3] This example will serve as a practical guide to the experimental and computational steps involved.

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize thermal motion of the atoms and improve the quality of the diffraction data, the crystal is typically cooled to a low temperature (e.g., 100-150 K) in a stream of cold nitrogen gas.[5]

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal is carefully selected and mounted on a cryoloop.

  • Data Collection: The crystal is placed on the diffractometer, and X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.[3]

  • Data Processing: The collected images are processed to integrate the reflection intensities, correct for experimental factors (like absorption), and determine the unit cell parameters and space group.

The workflow for X-ray data collection and structure determination is illustrated in the following diagram:

xray_workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth High Purity Compound data_collection X-ray Data Collection crystal_growth->data_collection Diffraction-Quality Crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model validation Structure Validation refinement->validation Refined Structure final_structure Final Crystal Structure validation->final_structure Validated CIF

Caption: Workflow for X-ray Crystal Structure Determination.

Structure Solution and Refinement

The processed diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography. For small molecules, this is typically solved using direct methods, which are computational algorithms that can predict the phases from the intensities.[5]

Once an initial structural model is obtained, it is refined using a least-squares method. This iterative process adjusts the atomic positions, and their thermal displacement parameters to minimize the difference between the observed and calculated diffraction intensities.

Trustworthiness of the Protocol: The refinement process is self-validating through the use of statistical indicators, most notably the R-factor (or residual factor). A low R-factor (typically < 0.05 for high-quality data) indicates a good agreement between the experimental data and the final structural model.

Exemplary Crystallographic Data

The following table summarizes the key crystallographic data for our exemplary compound, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[3]

Parameter Value
Chemical FormulaC₈H₁₂N₂O₂
Formula Weight168.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.9336(19)
b (Å)19.121(7)
c (Å)9.568(4)
β (°)92.136(7)
Volume (ų)902.0(6)
Z4
Temperature (K)294
Radiation (λ, Å)Mo Kα (0.71073)
Final R indices [I > 2σ(I)]R₁ = 0.054, wR₂ = 0.157

Data sourced from Zhang et al. (2007).[3]

Structural Insights and Intermolecular Interactions

The refined crystal structure of a pyrazole carboxylic acid derivative reveals a wealth of information. The pyrazole ring is typically planar, and the substituents will adopt specific conformations to minimize steric hindrance.

A key feature of pyrazole carboxylic acids is their ability to form strong hydrogen bonds. The carboxylic acid group provides a hydrogen bond donor (-OH) and acceptor (C=O), while the pyrazole ring contains a pyridine-like nitrogen atom that is a good hydrogen bond acceptor. These interactions play a crucial role in defining the crystal packing and can provide insights into potential interactions with biological targets.

In the exemplary structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, the molecules are linked by O—H···N hydrogen bonds, forming chains within the crystal lattice.[3] This type of interaction is a common and important feature in the crystal structures of related compounds.

The logical relationship between molecular structure and the resulting crystal packing is depicted below:

packing_logic molecule Single Molecule (this compound) functional_groups Functional Groups (Carboxylic Acid, Pyrazole N, Acetyl C=O) molecule->functional_groups interactions Intermolecular Interactions (e.g., O-H···N Hydrogen Bonds) functional_groups->interactions determine packing Crystal Packing (3D Lattice Structure) interactions->packing dictate properties Macroscopic Properties (Melting Point, Solubility, etc.) packing->properties influence

Caption: From Molecular Structure to Crystal Properties.

Conclusion and Future Directions

The crystallographic analysis of this compound and its analogues provides fundamental insights into their solid-state conformation and intermolecular interactions. This knowledge is a critical component of modern, structure-based drug design, enabling the optimization of ligand-target interactions and the development of more potent and selective therapeutics. While a definitive crystal structure for the title compound remains to be published, the methodologies and exemplary data presented in this guide provide a robust framework for researchers undertaking similar structural studies. The continued application of X-ray crystallography to novel pyrazole derivatives will undoubtedly continue to fuel innovation in medicinal chemistry.

References

Physical and chemical properties of 3-acetyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-acetyl-1H-pyrazole-5-carboxylic acid

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in modern medicinal chemistry and organic synthesis. Its rigid pyrazole scaffold, combined with the reactive acetyl and carboxylic acid moieties, makes it a versatile building block for the construction of complex molecular architectures.[1] Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Notably, this specific molecule serves as a crucial starting material for the synthesis of Darolutamide, an anti-androgen medication used in the treatment of prostate cancer.[4]

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to equip researchers and drug development professionals with the technical data and field-proven methodologies required to effectively utilize this compound in their work. The narrative emphasizes the causality behind its properties and provides self-validating experimental protocols for in-house verification.

Molecular Structure and Identification

The foundational step in understanding the properties of a compound is a thorough characterization of its molecular structure. This compound features a five-membered pyrazole ring substituted at the C3 and C5 positions with an acetyl group and a carboxylic acid group, respectively.

  • IUPAC Name: this compound[1]

  • Synonym(s): 5-Acetyl-1H-pyrazole-3-carboxylic acid[5]

  • CAS Number: 949034-45-1[1]

  • Molecular Formula: C₆H₆N₂O₃[1]

  • Molecular Weight: 154.12 g/mol [1]

  • Canonical SMILES: CC(=O)C1=NNC(=C1)C(=O)O[1]

  • InChI Key: HFBWRCZRDIVAMQ-UHFFFAOYSA-N[1]

The presence of both a hydrogen bond donor (pyrazole N-H, carboxylic acid O-H) and acceptor (pyrazole N, carbonyl oxygens) sites within a compact framework dictates its solid-state properties and interaction profile with biological macromolecules.[1][5]

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical for formulation, purification, and process development. While extensive experimental data for this specific molecule is not widely published, reliable predictions and standard analytical procedures provide a strong working foundation.

Summary of Physical Data

The following table summarizes the key physical properties. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.

PropertyValueSource & Notes
Physical Form Solid[6]
Molecular Weight 154.12 g/mol [1]
Melting Point 129.82 °CPredicted by EPI Suite[7]
Boiling Point 479.2 °C[1] (Predicted)
Density 1.467 g/cm³[1] (Predicted)
Water Solubility 3461.85 mg/LPredicted by EPA T.E.S.T.[7]
Flash Point 243.6 °C[1] (Predicted)
LogP 0.3105[5] (Predicted)
Topological Polar Surface Area (TPSA) 83.05 Ų[5] (Predicted)
Experimental Protocol: Determination of Aqueous Solubility

The solubility of a compound is a fundamental property influencing its bioavailability and reaction kinetics. A standard laboratory procedure for determining aqueous solubility is the shake-flask method.

Principle: An excess amount of the solid compound is agitated in a solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of purified water or a relevant buffer solution (e.g., 1 mL) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_workflow Workflow: Solubility Determination (Shake-Flask Method) start 1. Add Excess Solid to Solvent equilibrate 2. Agitate to Reach Equilibrium (24-48h) start->equilibrate separate 3. Centrifuge to Separate Phases equilibrate->separate sample 4. Sample Supernatant separate->sample quantify 5. Quantify by HPLC sample->quantify calculate 6. Calculate Solubility quantify->calculate

Caption: Workflow for experimental solubility determination.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the carboxylic acid, the acetyl group (a ketone), and the pyrazole ring.

Acidity and pKa

This molecule possesses two acidic protons: the carboxylic acid proton (-COOH) and the pyrazole ring N-H proton.

  • Carboxylic Acid Proton: The -COOH group is the most acidic site. For similar aromatic carboxylic acids, pKa values typically range from 3 to 5.

  • Pyrazole N-H Proton: The pyrazole ring itself is weakly acidic, with the N-H proton having a pKa generally in the range of 14-15, though this can be influenced by substituents.[8]

The dissociation of the carboxylic acid proton is the dominant event in aqueous media near neutral pH. An accurate experimental pKa is essential for understanding ionization state, solubility, and receptor binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and reliable method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously with a calibrated pH electrode. The pKa is the pH at which the acidic functional group is 50% ionized (the half-equivalence point).

Step-by-Step Methodology:

  • System Calibration: Calibrate a potentiometer and pH electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[9]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1-10 mM.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce a magnetic stir bar and the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[9]

  • Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[9]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • pKa Determination: Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). The volume of NaOH at this point corresponds to the complete neutralization of the carboxylic acid. The half-equivalence point occurs at exactly half of this volume. The pKa is equal to the pH measured at the half-equivalence point.[10]

G cluster_pka Workflow: pKa Determination by Titration prep 1. Prepare Analyte Solution & Calibrate pH Meter titrate 2. Titrate with Standardized NaOH, Recording (pH, Vol) prep->titrate plot 3. Plot pH vs. Volume of Titrant titrate->plot equiv 4. Identify Equivalence Point (V_eq) plot->equiv half_equiv 5. Find Half-Equivalence Point (V_eq / 2) equiv->half_equiv pka 6. pKa = pH at V_eq / 2 half_equiv->pka

Caption: Workflow for experimental pKa determination.

Reactivity Profile

The molecule's trifunctional nature makes it a versatile synthetic intermediate.

  • Carboxylic Acid Group: This group undergoes typical reactions such as:

    • Esterification: Reaction with alcohols under acidic conditions to form esters.[11]

    • Amide Formation: Conversion to an acid chloride (e.g., using SOCl₂) followed by reaction with amines to yield amides.[12]

    • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

  • Acetyl Group (Ketone): The carbonyl of the acetyl group is susceptible to nucleophilic attack. It can undergo reactions like reduction to a secondary alcohol (e.g., with NaBH₄) or reductive amination.

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle.

    • N-Alkylation/Arylation: The N-H proton can be deprotonated with a base, and the resulting pyrazolate anion can react with electrophiles (e.g., alkyl halides).

    • Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack, such as formylation via the Vilsmeier-Haack reaction, although the presence of two deactivating groups (acetyl and carboxyl) would make this challenging.[13][14]

G node_mol N_H N-H Acidity N-Alkylation N_H->node_mol COOH Carboxylic Acid Esterification, Amidation COOH->node_mol C4_H C4-H Electrophilic Sub. C4_H->node_mol Ac_CO Acetyl Carbonyl Nucleophilic Addition Ac_CO->node_mol

Caption: Key reactive sites of the molecule.

Spectroscopic and Structural Characterization

Predicted Spectroscopic Features
  • ¹H NMR (Proton NMR):

    • -COOH Proton: A very broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.

    • -NH Proton: A broad singlet, with a chemical shift that can vary significantly depending on solvent and concentration.

    • Pyrazole C4-H: A singlet expected in the aromatic region, likely around 7.0-7.5 ppm.

    • Acetyl -CH₃: A sharp singlet, typically around 2.5-2.7 ppm.[10]

  • ¹³C NMR (Carbon NMR):

    • Carboxyl Carbon (-COOH): Expected in the range of 165-175 ppm.

    • Acetyl Carbonyl (C=O): Expected further downfield, likely >190 ppm.

    • Pyrazole Carbons (C3, C4, C5): Aromatic carbons typically appear between 110-150 ppm.

    • Acetyl Methyl (-CH₃): An upfield signal, likely around 25-30 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption from ~2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded acid dimer.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1710-1730 cm⁻¹.

    • C=O Stretch (Acetyl Ketone): A strong, sharp absorption, typically at a slightly lower wavenumber than the acid, around 1680-1700 cm⁻¹.

    • C=N and C=C Stretches (Pyrazole): Multiple bands in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): For the exact mass C₆H₆N₂O₃, the molecular ion peak would be expected at m/z 154.0378.

    • Fragmentation: Common fragmentation patterns would include the loss of -OH (m/z 137), -COOH (m/z 109), and -CH₃CO (m/z 111).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals the three-dimensional packing and intermolecular interactions in the solid state. For pyrazole derivatives, this is crucial for understanding structure-activity relationships.[15]

While a crystal structure for this specific compound is not publicly available, the presence of both carboxylic acid and pyrazole N-H groups strongly suggests the formation of extensive hydrogen bonding networks. A common and highly stable motif would be the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two separate molecules. Further intermolecular hydrogen bonds involving the pyrazole N-H donor and carbonyl or pyrazole nitrogen acceptors are also highly probable, leading to a stable, well-ordered crystal lattice.

Synthesis and Handling

Synthetic Routes

Several methods for the synthesis of this compound and its esters have been reported. A common laboratory and industrial approach involves the cyclization of a hydrazine source with a 1,3-dicarbonyl or equivalent precursor.[1] One patented process involves using 2,3-butanedione as a starting material, which undergoes transformation to an intermediate that is then cyclized with a hydrazine compound to yield the final product with high purity and yield.

Storage and Handling
  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[5]

  • Safety: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling. As with many fine chemicals, inhalation of dust and contact with skin and eyes should be avoided.

Conclusion

This compound is a high-value chemical intermediate with a rich and versatile reactivity profile. Its well-defined structure, characterized by acidic and electrophilic/nucleophilic centers, makes it an ideal substrate for diverse chemical transformations in the pursuit of novel pharmaceuticals and materials. This guide has consolidated the available physical and chemical data and provided robust, standard protocols for the experimental determination of its key properties, empowering researchers to confidently integrate this compound into their development pipelines.

References

An In-depth Technical Guide to 3-Acetyl-1H-pyrazole-5-carboxylic Acid: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-acetyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, synthesis, reactivity, and applications, grounded in established scientific principles.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] The unique electronic and steric properties of the pyrazole ring, arising from the two adjacent nitrogen atoms, allow for diverse molecular interactions and make it an attractive core for designing novel therapeutic agents. This compound is a particularly valuable derivative due to its bifunctional nature, possessing both an acetyl and a carboxylic acid group, which serve as versatile handles for further chemical modifications.[3]

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is fundamental for its application in research and development.

Nomenclature and Structure

The unambiguous identification of this compound is crucial. It is important to note the existence of its tautomer, 5-acetyl-1H-pyrazole-3-carboxylic acid, which is a key intermediate in the synthesis of the prostate cancer drug, Darolutamide.[4]

  • IUPAC Name: this compound

  • CAS Number: 949034-45-1

  • Molecular Formula: C₆H₆N₂O₃

  • Molecular Weight: 154.12 g/mol [3]

  • Canonical SMILES: CC(=O)C1=CC(=NN1)C(=O)O[3]

  • InChI Key: HFBWRCZRDIVAMQ-UHFFFAOYSA-N[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Appearance Solid[5]
Density (predicted) 1.467 g/cm³[3]
Boiling Point (predicted) 479.2 °C[3]
Flash Point (predicted) 243.6 °C[3]
Tautomerism

An important characteristic of unsymmetrically substituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. For this compound, this results in an equilibrium with its tautomer, 5-acetyl-1H-pyrazole-3-carboxylic acid. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.[6] Understanding this tautomeric relationship is critical for predicting reactivity and interpreting spectroscopic data.

Synthesis of this compound

Several synthetic routes to pyrazole carboxylic acids have been reported, often relying on the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[7][8]

General Synthetic Approach: Knorr Pyrazole Synthesis

A common and adaptable method for synthesizing the pyrazole core is the Knorr pyrazole synthesis. This involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine. For this compound, a plausible synthetic route starts from the condensation of a derivative of acetylpyruvic acid with hydrazine.

Experimental Protocol (Adapted from the Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid)

Step 1: Preparation of the Pyrazole Ester

  • To a solution of an appropriate β-diketoester (e.g., ethyl 2,4-dioxopentanoate) in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • The crude pyrazole ester can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified pyrazole ester in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide.[10]

  • Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully hydrolyzed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

  • The precipitated carboxylic acid is then collected by filtration, washed with cold water, and dried under vacuum.

Diagram 1: General Synthetic Workflow for this compound

G start β-Diketone Precursor + Hydrazine Hydrate step1 Cyclocondensation (Knorr Pyrazole Synthesis) start->step1 intermediate Pyrazole Ester Intermediate step1->intermediate step2 Base-mediated Hydrolysis intermediate->step2 product This compound step2->product G cluster_0 Carboxylic Acid Reactions cluster_1 Acetyl Group Reactions main This compound Carboxylic Acid Acetyl Group ester Ester main:f1->ester Esterification amide Amide main:f1->amide Amidation alcohol1 Primary Alcohol main:f1->alcohol1 Reduction alcohol2 Secondary Alcohol main:f2->alcohol2 Reduction condensation Condensation Product main:f2->condensation Condensation

References

Tautomeric Landscapes of 3-acetyl-1H-pyrazole-5-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazoles are a cornerstone of modern medicinal chemistry, renowned for their versatile biological activities.[1][2][3][4] This structural versatility is intrinsically linked to the phenomenon of tautomerism, a dynamic equilibrium of structural isomers that can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.[1][2][3] This guide provides an in-depth technical exploration of the tautomerism in 3-acetyl-1H-pyrazole-5-carboxylic acid, a multifunctional scaffold of significant interest in drug development. We will dissect the structural nuances of its potential tautomers, the intricate interplay of substituent effects, and the state-of-the-art analytical and computational methodologies required for their definitive characterization. This document is intended for researchers, scientists, and drug development professionals seeking to harness a deeper understanding of pyrazole tautomerism to drive innovation in pharmaceutical design.

The Principle of Annular Tautomerism in Pyrazoles

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is annular tautomerism, a form of prototropy where a hydrogen atom formally migrates between the two ring nitrogen atoms (N1 and N2).[1][2][3][5] This results in a dynamic equilibrium between two distinct tautomeric forms, which can interconvert rapidly. The rate and equilibrium position of this tautomerism are highly sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[2][6]

For an unsymmetrically substituted pyrazole, such as this compound, this tautomeric exchange leads to two constitutionally distinct isomers. Understanding which tautomer predominates under physiological conditions is critical for drug design, as the spatial arrangement of hydrogen bond donors and acceptors, as well as the overall electronic distribution, will differ significantly between the two forms.

Potential Tautomeric Forms of this compound

The titular molecule presents a fascinating case for tautomeric analysis due to the presence of three distinct functionalities capable of proton exchange: the pyrazole ring nitrogens, the acetyl group's α-protons (keto-enol tautomerism), and the carboxylic acid proton. This gives rise to several potential tautomeric structures.

Annular Tautomerism

The primary tautomerism to consider is the annular proton exchange between N1 and N2 of the pyrazole ring. This leads to two main tautomers:

  • This compound (Tautomer A): In this form, the proton resides on the nitrogen atom adjacent to the acetyl-substituted carbon.

  • 5-acetyl-1H-pyrazole-3-carboxylic acid (Tautomer B): Here, the proton is on the nitrogen adjacent to the carboxyl-substituted carbon.

The equilibrium between Tautomer A and Tautomer B is dictated by the electronic influence of the acetyl and carboxylic acid groups. Generally, electron-withdrawing groups tend to favor the tautomer where the N-H bond is further away.[1][7] Both the acetyl and carboxylic acid groups are electron-withdrawing. However, their relative electronic effects and the potential for intramolecular interactions will determine the favored tautomer. Computational studies on substituted pyrazoles have shown that groups like -COOH stabilize the C5-tautomer (proton on N1, adjacent to the C5 substituent), while groups like -CH3 favor the C3-tautomer.[1]

Keto-Enol Tautomerism of the Acetyl Group

In addition to the annular tautomerism, the acetyl group can undergo keto-enol tautomerization, where a proton from the methyl group migrates to the carbonyl oxygen, forming a carbon-carbon double bond.[8][9][10] This would introduce two additional potential structures for each annular tautomer:

  • Enol forms of Tautomer A and Tautomer B: These forms possess a vinyl alcohol moiety.

While possible, the keto form of simple acetyl groups is generally much more stable than the enol form.[10][11] However, factors such as intramolecular hydrogen bonding with the adjacent pyrazole nitrogen or the carboxylic acid group could potentially stabilize an enol form.

Below is a diagram illustrating the primary annular tautomeric equilibrium.

Caption: Annular tautomerism in this compound.

Note: The placeholder image URLs in the DOT script should be replaced with actual chemical structure images for a functional diagram.

Investigating the Tautomeric Equilibrium: A Methodological Approach

A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for a comprehensive understanding of the tautomeric preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[12]

  • Rationale: The chemical environments of the pyrazole ring protons and carbons are different in each tautomer. In a slow exchange regime (often achievable at low temperatures), distinct sets of signals for each tautomer can be observed, allowing for direct quantification of their relative populations.[6] In a fast exchange regime, averaged signals are observed, and the chemical shifts can provide information about the weighted average of the tautomers present. Broadening of the signals for C3 and C5 is often indicative of a tautomeric equilibrium.[1][2]

Experimental Protocol: Variable Temperature ¹H and ¹³C NMR

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.[2]

  • Initial Spectrum Acquisition: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K).

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K, acquiring spectra at each step until the exchange process slows sufficiently to resolve separate signals for each tautomer or until significant signal broadening is observed.

  • High-Temperature Analysis: If coalescence of signals is observed at low temperatures, gradually increase the temperature to observe the sharpening of the averaged signals.

  • Data Analysis: Integrate the signals corresponding to each tautomer at a temperature where the exchange is slow to determine the equilibrium constant (KT). Analyze the changes in chemical shifts with temperature to understand the thermodynamics of the tautomeric interconversion.

X-Ray Crystallography
  • Rationale: Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[6][13][14] This information is invaluable, although it's important to remember that the solid-state structure may not be the dominant form in solution.[1]

UV-Vis Spectroscopy
  • Rationale: The different electronic arrangements of the tautomers can lead to distinct UV-Vis absorption spectra.[15][16][17] By analyzing the spectra in different solvents and at different pH values, it's possible to infer shifts in the tautomeric equilibrium.[15][16] This technique is particularly useful when combined with computational predictions of the electronic transitions for each tautomer.

Computational Chemistry
  • Rationale: Quantum mechanical calculations, such as Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.[1][5][14] These calculations can also predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) that can be directly compared with experimental data to validate the proposed structures.

Computational Workflow

computational_workflow start Define Tautomeric Structures (A, B, Enol forms) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_calc Single Point Energy Calculation (Higher level of theory) freq_calc->energy_calc solvation Incorporate Solvent Effects (e.g., PCM model) energy_calc->solvation nmr_pred Predict NMR Chemical Shifts (GIAO method) solvation->nmr_pred results Compare Relative Energies (ΔG) & NMR with Experiment nmr_pred->results

References

A Technical Guide to 3-Acetyl-1H-pyrazole-5-carboxylic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique bifunctional structure, featuring a reactive acetyl group and a versatile carboxylic acid on a stable pyrazole core, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The pyrazole scaffold itself is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to participate in various biological interactions.[2][3] This guide provides an in-depth analysis of the commercial availability of this compound, detailed synthetic protocols, and a discussion of its strategic application in drug discovery, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties

PropertyValueReference
CAS Number 949034-45-1 / 1297537-45-1[1][4]
Molecular Formula C₆H₆N₂O₃[1][5]
Molecular Weight 154.12 g/mol [1][5]
Appearance Solid[5]
Boiling Point 479.2°C[1]
Density 1.467 g/cm³[1]
Flash Point 243.6°C[1]
InChI Key HFBWRCZRDIVAMQ-UHFFFAOYSA-N[5]

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The purity and price can vary, so it is crucial for researchers to select a supplier that meets the requirements of their specific application. Below is a comparative table of prominent suppliers.

SupplierProduct Number (Example)PurityAvailable QuantitiesPrice (USD/EUR, Example)
Sigma-Aldrich CH4102149869≥95%250 mg, 1 g, 5 g$159.60 / 250 mg
CymitQuimica 10-F23936598%1 g, 5 g, 10 g, 25 g, 100 g€21.00 / 1 g
Pharmaffiliates PA041941012High PurityInquireInquire
Fluorochem -98%1g, 5g, 10g, 25g, 100gSee CymitQuimica

Note: Prices and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthetic Utility and Functional Group Reactivity

The synthetic value of this compound stems from the distinct reactivity of its two functional groups, allowing for sequential and selective modifications. This bifunctionality is key to its role as a versatile synthon.

  • The Carboxylic Acid Group: This moiety serves as a primary handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. It can be readily converted to an acid chloride, which is highly reactive towards amines, or activated with coupling agents (e.g., HATU, HOBt) for direct amidation.[6][7] This functionality is crucial for introducing side chains or linking the pyrazole core to other pharmacophores.

  • The Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while its alpha-protons are acidic, enabling enolate formation. This allows for a variety of transformations, such as reductions to form a hydroxyethyl group, or condensations to build more complex carbon skeletons.[8]

This orthogonal reactivity allows chemists to, for example, first perform a coupling reaction at the carboxylic acid and then modify the acetyl group in a subsequent step, or vice-versa, providing significant strategic flexibility in a synthetic route.

References

Molecular weight and formula of 3-acetyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-acetyl-1H-pyrazole-5-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, delve into detailed synthetic methodologies, discuss its chemical reactivity and characterization, and survey its applications in the context of drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

This compound is a bifunctional heterocyclic compound featuring a pyrazole core. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold that is a well-established pharmacophore present in numerous approved drugs[1][2][3]. The strategic placement of both an acetyl (a ketone) and a carboxylic acid group makes this molecule a highly versatile intermediate for further chemical elaboration[4].

Chemical Structure and Isomerism

The structure of this compound incorporates key functional groups that dictate its reactivity. Due to the nature of the pyrazole ring, it can exist in tautomeric forms. While often depicted as the 1H-pyrazole, the proton on the nitrogen can migrate. This property is crucial in its reactivity and biological interactions[3].

synthesis_workflow cluster_process Synthesis Workflow start 2,3-Butanedione step1 Step 1: Ketalization (Trialkyl Orthoformate, p-TsOH) start->step1 intermediate1 Intermediate I (3,3-Dialkoxy-2-butanone) step1->intermediate1 step2 Step 2: Claisen Condensation (Diethyl Oxalate, Base) intermediate1->step2 intermediate2 Intermediate III (Enolate Salt) step2->intermediate2 step3 Step 3: Cyclization (Hydrazine Compound, pH < 7) intermediate2->step3 intermediate3 Intermediate IV (Ester Precursor) step3->intermediate3 step4 Step 4: Hydrolysis (Acid/Base) intermediate3->step4 product 3-acetyl-1H-pyrazole- 5-carboxylic acid step4->product

References

A Technical Guide to the Stability and Storage of 3-acetyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-acetyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a stable pyrazole core functionalized with both a carboxylic acid and an acetyl group, makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules, including pharmaceutical agents targeting cancer. Understanding the intrinsic stability of this compound is paramount for ensuring the integrity of research outcomes, the robustness of synthetic processes, and the quality of resulting active pharmaceutical ingredients (APIs).

This guide provides a comprehensive analysis of the chemical stability of this compound. It synthesizes information from the known chemistry of pyrazole derivatives and established principles of pharmaceutical stability testing. We will explore its inherent physicochemical properties, delve into potential degradation pathways under various stress conditions, and provide field-proven recommendations for optimal storage and handling. Furthermore, this document outlines a detailed experimental protocol for conducting a forced degradation study, enabling researchers to proactively identify and characterize potential degradants.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is the first step in developing a robust stability and storage strategy. The key properties of this compound are summarized below.

PropertyValue / InformationSource(s)
Molecular Formula C₆H₆N₂O₃[2][3]
Molecular Weight 154.12 g/mol [1][4]
IUPAC Name This compound
CAS Number 949034-45-1[5]
Appearance Typically a solid[3]
pKa, logP Data not readily available; experimental determination is recommended.

Intrinsic Chemical Stability Profile

The stability of this compound is governed by the interplay between its aromatic pyrazole core and its reactive functional groups.

The Pyrazole Core: A Foundation of Stability

The pyrazole ring is an aromatic heterocycle, a structural feature that confers significant intrinsic stability. Pyrazole derivatives are often characterized by good thermal stability and photostability.[6][7][8] This inherent robustness suggests that the degradation of this compound is more likely to be initiated at the acetyl or carboxylic acid moieties rather than through the cleavage of the ring itself under typical laboratory and storage conditions. Theoretical studies on pyrazole decomposition often point towards high-energy pathways like N₂ elimination, which are not common under standard storage conditions.[9][10]

Influence of Functional Groups on Stability

While the pyrazole ring is stable, the attached functional groups—the acetyl and carboxylic acid—are the primary sites of potential chemical reactivity and degradation.

  • Carboxylic Acid Moiety : This group is acidic and can participate in acid-base reactions. Its primary stability concern is the potential for decarboxylation, particularly under high thermal stress. For the related compound pyrazole-3-carboxylic acid, decomposition is noted at its melting point of 213 °C, suggesting a potential pathway for degradation at elevated temperatures.[11]

  • Acetyl Group : The acetyl group's carbonyl carbon is electrophilic and can be susceptible to nucleophilic attack, although it is generally less reactive than an ester or acid chloride.

  • Electronic Effects : Both the acetyl and carboxylic acid groups are electron-withdrawing, which can influence the reactivity of the pyrazole ring, though the ring's aromaticity provides a strong stabilizing effect.

Potential Degradation Pathways

Forced degradation studies are designed to intentionally degrade a compound to identify its likely degradation products and establish its degradation pathways.[12][13] Based on the structure of this compound, the following pathways are of primary concern.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[14] While this molecule does not contain a highly labile ester group, which are known to be rapidly hydrolyzed in other pyrazole derivatives[15][16], its stability in aqueous solutions across a pH range must be considered.

  • Acidic Conditions : The compound is expected to be relatively stable in mild acidic solutions. However, harsh acidic conditions at elevated temperatures could potentially promote decarboxylation or other unforeseen reactions.

  • Basic Conditions : In basic media, the carboxylic acid will be deprotonated to its carboxylate form. While this may enhance solubility, strong basic conditions could facilitate undesirable reactions. The stability of related pyrazole compounds has been shown to be pH-dependent.[17]

Oxidative Degradation

Oxidation can be initiated by atmospheric oxygen, light, or trace metal impurities.[17] While the pyrazole ring itself is relatively stable, it is not immune to oxidation. A standard approach is to test the compound's susceptibility to a peroxide solution (e.g., H₂O₂) to simulate oxidative stress.[18]

Thermal Degradation

As a solid, the primary concern under thermal stress is decarboxylation, leading to the loss of the carboxylic acid group as CO₂. The stability of pyrazole derivatives at high temperatures is well-documented, but this is often dependent on the nature of the substituents.[7][19]

Photodegradation

Many pyrazole derivatives exhibit good photostability.[6] However, direct exposure to UV or high-intensity visible light can provide the energy needed to initiate degradation reactions. Photostability testing, as outlined in ICH guideline Q1B, is essential to determine if the compound requires protection from light.

cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (pH dependent) parent->hydrolysis  Aqueous Acid / Base   oxidation Oxidation Products parent->oxidation  Oxidizing Agents (e.g., H₂O₂)   thermal Decarboxylation Product parent->thermal  High Temperature   photo Photolytic Products parent->photo  UV / Visible Light  

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Proper storage is critical to maintain the purity and integrity of this compound. The following recommendations are based on its chemical nature and general best practices for heterocyclic compounds.[17]

Solid-State Storage

For long-term storage, the compound should be maintained in its solid form.

  • Container : Store in a tightly sealed, airtight container to prevent moisture uptake. For light-sensitive compounds, an amber glass vial or a container wrapped in aluminum foil is recommended.[17]

  • Temperature : Store in a dry, cool, and well-ventilated place.[4] Refrigeration (2-8 °C) is often recommended for preserving the long-term stability of similar carboxylic acids.[11]

  • Atmosphere : For highly sensitive materials, or for use as a primary reference standard, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.[17]

Solution-State Storage

The stability of the compound in solution is highly dependent on the solvent and pH.[17]

  • General Guideline : It is strongly recommended to prepare solutions fresh for immediate use.

  • Aqueous Solutions : If aqueous solutions are necessary, they should be buffered to a neutral or slightly acidic pH. Avoid storing in basic aqueous solutions for extended periods.

  • Organic Solutions : For longer-term storage in solution, dissolve the compound in a dry, aprotic solvent (e.g., anhydrous DMSO or DMF). Aliquot the solution into single-use vials and store at low temperatures, such as -20°C or -80°C, to minimize degradation from freeze-thaw cycles.

decision decision result result start Select Storage Condition q1 Form of Compound? start->q1 q2 Storage Duration? q1->q2 Solution solid_storage Store Solid in Tightly Sealed, Light-Resistant Container at 2-8°C q1->solid_storage Solid short_term_solution Use Freshly Prepared Solution. If needed, store short-term in buffered aqueous solution (pH <7) at 2-8°C. q2->short_term_solution Short-Term (<24h) long_term_solution Store in Dry, Aprotic Solvent (e.g., Anhydrous DMSO). Aliquot and store at -20°C or below. q2->long_term_solution Long-Term

Caption: Decision flowchart for selecting optimal storage conditions.

Experimental Protocol: Forced Degradation Study

This protocol provides a robust framework for investigating the stability of this compound, consistent with ICH guidelines.[12][14] The objective is to generate potential degradants and establish a stability-indicating analytical method.

Objective

To identify the degradation pathways of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to facilitate the development of a stability-indicating analytical method.

Materials and Reagents
  • This compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (HCl), certified

  • Sodium Hydroxide (NaOH), certified

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Class A volumetric glassware

  • HPLC system with UV/PDA detector

  • LC-MS system for peak identification

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated laboratory oven

Stock Solution Preparation

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile). This stock will be used for all stress conditions.

Stress Conditions

The goal is to achieve 5-20% degradation of the parent compound.[13] The conditions below are starting points and should be optimized as needed.

Stress ConditionProtocol
Acid Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. At time points (e.g., 2, 8, 24h), withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute with mobile phase to a suitable concentration for analysis.
Base Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. At time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M HCl. 4. Dilute with mobile phase for analysis.
Oxidation 1. Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. 2. Store at room temperature, protected from light, for 24 hours. 3. At time points, withdraw an aliquot and dilute with mobile phase for analysis.
Thermal (Solid) 1. Place a thin layer of solid compound in a vial. 2. Heat in an oven at 105°C for 48 hours. 3. At time points, withdraw a sample, allow it to cool, accurately weigh, dissolve in solvent, and dilute for analysis.
Photostability 1. Expose the solid compound and a solution (e.g., in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. 2. A dark control sample should be stored under the same conditions but protected from light. 3. Analyze samples after exposure.
Analytical Methodology
  • Technique : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Column : C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase : A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Detection : Monitor at an appropriate wavelength determined by a UV scan of the parent compound.

  • Analysis : For each stressed sample, compare the chromatogram to that of an unstressed control. Calculate the percentage degradation. For the identification of degradation products, collect fractions or utilize an LC-MS system.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis process process decision decision output output p1 Prepare 1 mg/mL Stock Solution s1 Acid Hydrolysis (0.1M HCl, 60°C) p1->s1 s2 Base Hydrolysis (0.1M NaOH, 60°C) p1->s2 s3 Oxidation (3% H₂O₂, RT) p1->s3 s4 Thermal (Solid, 105°C) p1->s4 s5 Photolytic (ICH Q1B) p1->s5 a1 Neutralize/Quench (if applicable) s1->a1 s2->a1 s3->a1 s4->a1 s5->a1 a2 Analyze by RP-HPLC-UV a1->a2 a3 Identify Degradants by LC-MS a2->a3

Caption: Experimental workflow for a forced degradation study.

Summary of Expected Stability Profile

While experimental data is required for confirmation, a hypothetical stability profile can be predicted based on the compound's structure and the chemistry of related molecules.

Stress ConditionPredicted StabilityLikely Degradation Products
Acid Hydrolysis (Mild) High StabilityMinimal degradation expected.
Base Hydrolysis (Mild) Moderate StabilityPotential for salt formation; low level of degradation possible.
Oxidation (3% H₂O₂) Moderate to Low StabilityN-oxides or other oxidation products on the pyrazole ring.
Thermal (Solid, <150°C) High StabilityMinimal degradation expected below decomposition temperature.
Photolysis High StabilityGenerally photostable, but should be confirmed experimentally.

Conclusion

This compound is a fundamentally stable molecule, owing to its aromatic pyrazole core. However, its functional groups introduce potential liabilities, particularly under harsh pH, oxidative, and high-temperature conditions. For optimal preservation of its integrity, the compound should be stored in its solid form in a cool, dry, and dark environment within a tightly sealed container. Solutions should be prepared fresh, and for anything other than immediate use, should be stored in an aprotic solvent at -20°C or below. By following these guidelines and employing systematic stability studies as outlined, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate in their scientific endeavors.

References

Methodological & Application

Derivatization of 3-acetyl-1H-pyrazole-5-carboxylic acid for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a five-membered, nitrogen-containing heterocycle that has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (particularly hydrogen bonding) have led to its incorporation into a remarkable number of approved therapeutic agents.[2][3] Drugs like Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and Ruxolitinib (anticancer) feature a pyrazole core, underscoring the scaffold's versatility across diverse therapeutic areas.[1][4][5]

Among the myriad of pyrazole-based building blocks, 3-acetyl-1H-pyrazole-5-carboxylic acid stands out as a particularly valuable starting material for library synthesis and lead optimization. Its structure presents two distinct and orthogonally reactive functional groups: a carboxylic acid at the C5 position and an acetyl group at the C3 position.[6] This bifunctional nature allows for selective and sequential modifications, enabling chemists to explore chemical space in multiple directions from a single, readily accessible core. This guide provides a detailed exploration of the primary derivatization strategies for this scaffold, complete with field-tested protocols and the scientific rationale behind key experimental choices.

Core Derivatization Strategies: A Multi-pronged Approach

The synthetic utility of this compound stems from the ability to independently address its three reactive sites: the C5-carboxylic acid, the C3-acetyl group, and the N1-ring nitrogen.

G main This compound c5 C5-Carboxylic Acid main->c5 c3 C3-Acetyl Group main->c3 n1 N1-Ring Nitrogen main->n1 amide Amide Formation (Bioisosteres, H-Bonding) c5->amide Strategy A.1 ester Esterification (Prodrugs, Solubility) c5->ester Strategy A.2 chalcone Condensation Reactions (Scaffold Extension) c3->chalcone Strategy B.1 heterocycle Heterocycle Formation (Novel Scaffolds) c3->heterocycle Strategy B.2 alkylation N-Alkylation/Arylation (Modulate pKa, Properties) n1->alkylation Strategy C

Caption: Key derivatization pathways for the scaffold.

Strategy A: Modification of the C5-Carboxylic Acid

The carboxylic acid is arguably the most versatile handle for introducing diversity. Its conversion to amides and esters is a cornerstone of medicinal chemistry, used to modulate potency, selectivity, and pharmacokinetic profiles.

Rationale: The amide bond is a metabolically robust bioisostere of the carboxylic acid. It serves as an excellent hydrogen bond donor and acceptor, often forming critical interactions with protein backbones or specific residues in an active site. Late-stage amidation with a diverse library of amines is a highly effective strategy for structure-activity relationship (SAR) studies.[7] The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) provides a reliable method for forming amides under mild conditions, minimizing racemization and side reactions.[8][9]

G start Pyrazole Carboxylic Acid edc {EDC / HOBt | Coupling Agents} start->edc Activation active_ester Active O-Acylurea Intermediate edc->active_ester amine {Primary/Secondary Amine | R-NH2} active_ester->amine Nucleophilic Attack product Target Pyrazole Amide amine->product workup {Aqueous Work-up | & Purification} product->workup Isolation

Caption: Workflow for EDC-mediated amide coupling.

Protocol: See Section 3.1 for a detailed experimental procedure.

Rationale: Converting the carboxylic acid to an ester can significantly alter a compound's physicochemical properties. Esterification can increase lipophilicity, potentially improving cell membrane permeability. Furthermore, esters can be designed as prodrugs that are cleaved by endogenous esterases in vivo to release the active carboxylic acid parent drug.[10]

Protocol: A standard approach is Fischer esterification, involving refluxing the carboxylic acid in an alcohol with a catalytic amount of strong acid. For more sensitive substrates, reaction with an alkyl halide in the presence of a non-nucleophilic base is effective.[11] See Section 3.2 for a detailed protocol.

Strategy B: Reactions at the C3-Acetyl Group

The acetyl group's methyl protons are weakly acidic, and the carbonyl carbon is electrophilic, opening avenues for carbon-carbon bond formation and the construction of new heterocyclic systems.

Rationale: The reaction of the acetyl group with various aromatic or heteroaromatic aldehydes under basic or acidic conditions yields chalcone-like α,β-unsaturated ketone derivatives.[12] This reaction is a powerful tool for scaffold extension, appending new aryl groups that can probe additional binding pockets or be further functionalized.

Protocol: The pyrazole starting material is dissolved in a protic solvent like ethanol, followed by the addition of an aldehyde and a base (e.g., aqueous NaOH). The reaction is typically stirred at room temperature until completion. See Section 3.3 for details.

Rationale: The 1,3-relationship between the acetyl carbonyl and the pyrazole ring nitrogen allows it to act as a 1,3-dielectrophile precursor. For instance, condensation with hydrazine or substituted hydrazines can yield a new pyrazoline or pyrazole ring, creating complex bicyclic or linked heterocyclic systems with unique three-dimensional shapes.[12][13]

Protocol: This involves refluxing the acetylpyrazole with a hydrazine derivative in a suitable solvent like ethanol, often with an acid catalyst. See Section 3.4 for a representative protocol.

Strategy C: N1-Alkylation of the Pyrazole Ring

Rationale: Substitution at the N1 position of the pyrazole ring eliminates the hydrogen bond donor capability of the N-H group and introduces a substituent that can influence the molecule's conformation, pKa, and overall ADME properties. However, alkylation of N-unsubstituted pyrazoles can sometimes lead to a mixture of N1 and N2 isomers, and careful control of reaction conditions or use of protecting groups may be necessary to ensure regioselectivity.[11]

Protocol: A common method involves treating the pyrazole with a base such as potassium carbonate or sodium hydride to form the pyrazolate anion, followed by the addition of an alkyl or benzyl halide. See Section 3.5.

Detailed Experimental Protocols

Protocol: General Procedure for Amide Coupling (EDC/HOBt)
  • Principle: The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can either react directly with an amine or, more efficiently, react with HOBt to form an active ester, which then undergoes nucleophilic acyl substitution with the amine to yield the stable amide product.

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (1.1 eq)

    • EDC·HCl (1.5 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

    • Characterization: Confirm the structure and purity of the final amide using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Fischer Esterification
  • Principle: An acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The reaction is reversible and is driven to completion by using a large excess of the alcohol, which also serves as the solvent.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous alcohol (e.g., Methanol, Ethanol) (large excess)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)

  • Procedure:

    • Suspend this compound in the desired anhydrous alcohol (e.g., 20 mL of methanol per gram of acid).

    • Carefully add concentrated H₂SO₄ dropwise while stirring.

    • Heat the mixture to reflux (65 °C for methanol) and maintain for 4-8 hours, monitoring by TLC.

    • Work-up: Cool the reaction to room temperature and neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Remove the bulk of the alcohol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude ester.

    • Purification: Recrystallize or purify by column chromatography if necessary.

Protocol: Claisen-Schmidt Condensation
  • Principle: A base-catalyzed reaction where the enolate of the acetyl group attacks the carbonyl of an aldehyde, followed by dehydration to form an α,β-unsaturated ketone.

  • Materials:

    • This compound (1.0 eq)

    • Aromatic aldehyde (1.0 eq)

    • Ethanol

    • Aqueous Sodium Hydroxide (e.g., 10% w/v)

  • Procedure:

    • Dissolve the pyrazole starting material and the aldehyde in ethanol.

    • Cool the solution to 0 °C and slowly add the aqueous NaOH solution dropwise.

    • Stir the reaction at room temperature for 2-6 hours. A precipitate often forms as the product is generated.

    • Monitor completion by TLC.

    • Work-up: Acidify the mixture with 1M HCl to pH ~5-6.

    • Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum.

Protocol: Pyrazole Formation from Acetyl Group
  • Principle: Condensation of the acetyl carbonyl with one nitrogen of a hydrazine, followed by intramolecular cyclization and dehydration to form a new pyrazole ring.

  • Materials:

    • This compound (or its C5-ester derivative) (1.0 eq)

    • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)

    • Ethanol or Acetic Acid

  • Procedure:

    • Dissolve the acetylpyrazole starting material in ethanol.

    • Add the hydrazine derivative, followed by a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 6-12 hours.

    • Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography.

Protocol: N1-Alkylation
  • Principle: Deprotonation of the pyrazole N-H with a base to form a nucleophilic anion, which then displaces a halide from an alkylating agent in an Sₙ2 reaction.

  • Materials:

    • This compound ester (1.0 eq) (Note: The ester is used to prevent competing reaction at the acidic carboxylic acid proton)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

    • Anhydrous Acetone or DMF

  • Procedure:

    • Suspend the pyrazole ester and K₂CO₃ in anhydrous acetone.

    • Add the alkyl halide and heat the mixture to reflux for 4-10 hours, monitoring by TLC.

    • Work-up: Cool the reaction and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to isolate the N1-alkylated product. Note: Isomeric products may form and require careful separation and characterization.

Representative Data Summary

The following table illustrates hypothetical outcomes for the derivatization of 3-acetyl-1-(phenyl)-1H-pyrazole-5-carboxylic acid (an N-arylated variant used for simplicity) to demonstrate the application of these protocols.

EntryStrategyR Group / ReagentProduct StructureYield (%)
1Amide CouplingBenzylamine85
2EsterificationEthanol, H₂SO₄92
3CondensationBenzaldehyde78
4N-AlkylationMethyl Iodide75 (N1 isomer)

Conclusion

This compound is a robust and highly adaptable scaffold for medicinal chemistry research. The distinct reactivity of its functional groups enables a systematic and diverse exploration of chemical space. The protocols outlined in this guide provide reliable and reproducible methods for synthesizing amide, ester, and C-C coupled derivatives, as well as for modifying the core pyrazole ring itself. By leveraging these strategies, researchers can efficiently generate libraries of novel compounds for biological screening, accelerating the journey from a simple building block to a potential drug candidate.

References

Application Notes & Protocols: Leveraging 3-acetyl-1H-pyrazole-5-carboxylic Acid in Advanced Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Pyrazole Linker in Bioconjugation

In the landscape of modern drug discovery and development, the principles of click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), have become indispensable for the precise and efficient construction of complex biomolecular architectures.[1] The power of this reaction lies in its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation.[1] Central to the successful application of click chemistry is the choice of the bifunctional linker, a molecular bridge that connects two entities. This guide focuses on a uniquely versatile linker, 3-acetyl-1H-pyrazole-5-carboxylic acid , and its strategic application in click chemistry workflows.

This pyrazole derivative is not merely a passive spacer. Its distinct functionalities—a carboxylic acid for stable amide bond formation and a pyrazole ring that can actively participate in the click reaction—offer significant advantages. The carboxylic acid provides a robust handle for conjugation to primary amines on biomolecules like proteins, peptides, or antibodies through well-established EDC/NHS chemistry.[2][3] Concurrently, the pyrazole core, with its N-H proton and adjacent nitrogen atoms, has been shown to act as a ligand that can stabilize and even accelerate the copper(I) catalyst, enhancing the efficiency of the subsequent azide-alkyne cycloaddition.[4][5] This inherent catalytic assistance distinguishes it from many common bifunctional linkers. The acetyl group, while less reactive, can be a site for further modification or can influence the electronic properties of the pyrazole ring.

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in bioconjugation. We will delve into the mechanistic rationale behind its use, provide detailed, field-tested protocols for its application, and present data to guide experimental design.

Physicochemical Properties and Synthesis Overview

This compound (C₆H₆N₂O₃, M.W. 154.13 g/mol ) is a solid at room temperature.[6][7] Its synthesis is well-documented and can be achieved through various routes, often involving the condensation of a β-diketoester with hydrazine or its derivatives.[8][9][10] One common method involves the reaction of diethyl oxalate with 3,3-dimethoxybutan-2-one, followed by cyclization with hydrazine hydrochloride.[9][10] The resulting product can be purified by recrystallization to achieve high purity suitable for sensitive bioconjugation applications.[10]

Experimental Workflows and Mechanistic Insights

The use of this compound as a bifunctional linker typically involves a two-stage process:

  • Activation and Amide Coupling: The carboxylic acid is first activated to form a more reactive intermediate, which then readily couples with a primary amine on the target biomolecule (e.g., a protein or peptide).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The pyrazole-functionalized biomolecule is then "clicked" to a molecule bearing a terminal alkyne or azide group.

The following diagram illustrates the overall experimental workflow:

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Click Chemistry (CuAAC) Pyrazole_Linker This compound Activation EDC/Sulfo-NHS Activation Pyrazole_Linker->Activation Activated_Linker Activated NHS Ester Intermediate Activation->Activated_Linker Biomolecule_Amine Biomolecule with Primary Amine (e.g., Protein, Peptide) Functionalized_Biomolecule Pyrazole-Functionalized Biomolecule Final_Conjugate Final Bioconjugate Functionalized_Biomolecule->Final_Conjugate Click Reaction Activated_LinkerBiomolecule_Amine Activated_LinkerBiomolecule_Amine Activated_LinkerBiomolecule_Amine->Functionalized_Biomolecule Amide Bond Formation Alkyne_Molecule Alkyne-Modified Molecule (e.g., Drug, Fluorophore) Alkyne_Molecule->Final_Conjugate Copper_Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Copper_Catalyst->Final_Conjugate

Caption: Experimental workflow for bioconjugation using this compound.

Mechanistic Role of the Pyrazole Moiety in CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a series of steps involving the formation of a copper-acetylide intermediate. The pyrazole ring of our linker is hypothesized to play a crucial role in this catalytic cycle. DFT calculations and mechanistic studies on similar pyrazolate complexes suggest that the pyrazole can act as a bifunctional catalyst, providing both a copper source and a Brønsted base.[5] The pyrazolate anion, formed by deprotonation of the N-H, can act as a base to deprotonate the terminal alkyne, facilitating the formation of the key copper-acetylide intermediate.[5] Furthermore, the pyrazole nitrogen atoms can coordinate with the copper(I) ion, stabilizing it and potentially accelerating the subsequent steps of the cycloaddition.

The following diagram illustrates the proposed catalytic cycle, highlighting the potential involvement of the pyrazole linker:

G cluster_0 CuAAC Catalytic Cycle cluster_1 Role of Pyrazole Linker Cu_I Cu(I) Cu_Acetylide [Cu(I)]-C≡C-R1 Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Cu_Azide_Complex Copper-Azide-Acetylide Complex Cu_Acetylide->Cu_Azide_Complex + Azide Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Cu_Azide_Complex->Metallacycle Cu_Triazolide Copper-Triazolide Intermediate Metallacycle->Cu_Triazolide Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole + H+ Protonolysis Protonolysis Pyrazole_NH Pyrazole N-H on Linker Pyrazole_NH->Cu_Acetylide Assists Alkyne Deprotonation Pyrazole_N Pyrazole Nitrogens Pyrazole_N->Cu_I Ligand for Cu(I) Stabilization

References

Application Notes and Protocols: 3-Acetyl-1H-pyrazole-5-carboxylic Acid as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.

Within the landscape of kinase inhibitor discovery, the pyrazole ring has emerged as a "privileged scaffold".[1] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of kinases, serving as a versatile foundation for the design of potent and selective inhibitors.[2] This application note focuses on a particularly valuable building block: 3-acetyl-1H-pyrazole-5-carboxylic acid . The presence of two distinct and readily modifiable functional groups—an acetyl moiety and a carboxylic acid—on the pyrazole core provides an exceptional platform for generating diverse libraries of kinase inhibitors. This guide will provide a comprehensive overview of the rationale for its use, detailed synthetic protocols for its derivatization, and methodologies for the biological evaluation of the resulting compounds.

Rationale for Use: Key Pharmacophoric Features

The utility of this compound as a scaffold for kinase inhibitors stems from its inherent ability to engage in key interactions within the kinase ATP-binding site. The pyrazole core itself can act as a bioisostere for other heterocyclic systems and can participate in crucial hydrogen bonding with the hinge region of the kinase.[3] The two functional groups offer orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The carboxylic acid at the 5-position can be readily converted into a wide range of amides, which are prevalent in known kinase inhibitors and can form additional hydrogen bonds or occupy hydrophobic pockets. The acetyl group at the 3-position provides a point for further diversification, enabling the introduction of various substituents to enhance potency and selectivity.

Caption: Key pharmacophoric features of the scaffold.

Synthetic Protocols: Derivatization of the Scaffold

The true power of this compound lies in its synthetic tractability. The carboxylic acid and acetyl groups can be selectively modified to generate a library of analogs for screening.

Protocol 1: Amide Coupling of the Carboxylic Acid Moiety

The formation of an amide bond is a fundamental transformation in medicinal chemistry. The following is a general protocol for the coupling of this compound with a primary or secondary amine using HATU, a highly efficient coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Caption: General synthetic workflow for derivatization.

Protocol 2: Modification of the Acetyl Group

The acetyl group offers another avenue for structural diversification. A common modification is its reduction to a secondary alcohol, which can alter the compound's hydrogen bonding capacity and stereochemistry.

Materials:

  • 3-acetyl-1H-pyrazole-5-carboxamide derivative (from Protocol 1)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 3-acetyl-1H-pyrazole-5-carboxamide derivative (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 3-(1-hydroxyethyl)-1H-pyrazole-5-carboxamide derivative.

Application in Kinase Inhibitor Development: Case Studies

The this compound scaffold is a precursor to a variety of potent kinase inhibitors. By modifying the carboxylic acid and acetyl groups, researchers can target different kinase families.

Case Study 1: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[4] Several pyrazole-based compounds have shown potent CDK inhibitory activity.[2][5] For instance, derivatization of the pyrazole-5-carboxylic acid with various amines can lead to compounds that effectively inhibit CDK2.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-Acetyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthetic utility of 3-acetyl-1H-pyrazole-5-carboxylic acid as a versatile starting material for the construction of a diverse array of novel heterocyclic compounds. Pyrazole and its fused derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document provides not only detailed experimental protocols but also the underlying scientific rationale for the strategic transformation of the acetyl and carboxylic acid functionalities inherent in the parent molecule. We will explore the synthesis of key heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, through well-established cyclocondensation and multicomponent reaction strategies.

Introduction: The Strategic Value of this compound

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. The subject of this guide, this compound, is a particularly valuable building block due to its bifunctional nature. The acetyl group at the 3-position and the carboxylic acid at the 5-position serve as versatile synthetic handles, allowing for a wide range of chemical transformations and the subsequent construction of fused heterocyclic systems. These fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, and antimicrobial effects.[1][2]

The strategic positioning of the acetyl and carboxylic acid groups allows for regioselective reactions, enabling the controlled synthesis of specific isomers, which is of paramount importance in structure-activity relationship (SAR) studies. This guide will provide a detailed exploration of the chemical reactivity of this starting material and its application in the synthesis of novel heterocycles with therapeutic potential.

Synthetic Pathways and Mechanistic Considerations

The transformation of this compound into more complex heterocyclic systems can be broadly categorized into two main strategies:

  • Modification of Functional Groups followed by Cyclization: This approach involves the initial conversion of the acetyl and/or carboxylic acid moieties into other functional groups that are primed for a subsequent intramolecular or intermolecular cyclization reaction.

  • Direct Cyclocondensation Reactions: In this strategy, the inherent reactivity of the acetyl and carboxylic acid groups is directly exploited in condensation reactions with appropriate bifunctional reagents to construct the new heterocyclic ring in a single step.

The following sections will delve into specific examples of these strategies, providing both the theoretical framework and practical experimental details.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that have garnered significant attention in medicinal chemistry.[3][4][5][6] A common and effective method for their synthesis involves the reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. Therefore, a key step in utilizing this compound for this purpose is its conversion to a 3-aminopyrazole derivative.

Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis:

Caption: Synthetic workflow from this compound to pyrazolo[1,5-a]pyrimidines.

Protocol 1: Synthesis of 3-Amino-1H-pyrazole-5-carboxamide via Hofmann Rearrangement

The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom. This protocol outlines the synthesis of the key 3-aminopyrazole intermediate.

Step-by-Step Methodology:

  • Amide Formation:

    • To a solution of this compound (1 eq.) in an appropriate solvent (e.g., THF), add oxalyl chloride (1.1 eq.) and a catalytic amount of DMF at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in THF and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess).

    • Stir the mixture for 1 hour, then extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-acetyl-1H-pyrazole-5-carboxamide.

  • Hofmann Rearrangement:

    • Prepare a solution of sodium hypobromite or sodium hypochlorite in situ by adding bromine or bleach to a cold aqueous solution of sodium hydroxide.

    • Add the 3-acetyl-1H-pyrazole-5-carboxamide (1 eq.) to the cold hypohalite solution.

    • Warm the reaction mixture gently and monitor the progress by TLC.

    • Once the reaction is complete, neutralize the solution with a suitable acid (e.g., HCl) and extract the 3-amino-5-acetyl-1H-pyrazole product.

    • Purify the product by column chromatography or recrystallization.

Protocol 2: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidines

With the 3-aminopyrazole in hand, the final cyclization can be achieved.

Step-by-Step Methodology:

  • To a solution of 3-amino-5-acetyl-1H-pyrazole (1 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add the desired 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 eq.).

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting pyrazolo[1,5-a]pyrimidine derivative by column chromatography or recrystallization.

Reactant (1,3-Dicarbonyl)Resulting Pyrazolo[1,5-a]pyrimidine Substituents
Acetylacetone2,7-Dimethyl
Ethyl Acetoacetate2-Methyl-7-hydroxy
Diethyl Malonate2,7-Dihydroxy
Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with diverse biological activities.[7][8] A common synthetic route to this scaffold involves the reaction of a 5-aminopyrazole with an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound. The inherent functionalities of this compound can be leveraged to construct this ring system.

Workflow for Pyrazolo[3,4-b]pyridine Synthesis:

Caption: Synthetic workflow from this compound to pyrazolo[3,4-b]pyridines.

Protocol 3: Synthesis of 3-Acetyl-5-aminopyrazole via Curtius Rearrangement

The Curtius rearrangement offers an alternative to the Hofmann rearrangement for the synthesis of the key aminopyrazole intermediate.

Step-by-Step Methodology:

  • Acid Chloride Formation: Prepare the acid chloride of this compound as described in Protocol 1.

  • Azide Formation: Dissolve the acid chloride in a suitable solvent (e.g., acetone) and add a solution of sodium azide (1.1 eq.) in water dropwise at 0 °C. Stir for 1-2 hours.

  • Rearrangement and Trapping: Extract the acyl azide into a non-polar solvent (e.g., toluene). Heat the solution to induce the rearrangement to the isocyanate. Add a trapping agent such as tert-butanol to form the Boc-protected amine, or water to form the carbamic acid which decarboxylates to the amine.

  • Deprotection (if necessary): If the Boc-protected amine is formed, deprotect using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purify the resulting 3-acetyl-5-aminopyrazole.

Protocol 4: Cyclocondensation to form Pyrazolo[3,4-b]pyridines

Step-by-Step Methodology:

  • In a suitable solvent such as ethanol or DMF, dissolve 3-acetyl-5-aminopyrazole (1 eq.) and an α,β-unsaturated ketone (e.g., chalcone) (1 eq.).

  • Add a catalytic amount of a Lewis acid (e.g., ZrCl₄) or a base (e.g., piperidine).[6]

  • Heat the reaction mixture at reflux or in a microwave reactor, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent.

  • Purify the product by column chromatography.

Reactant (α,β-Unsaturated Ketone)Resulting Pyrazolo[3,4-b]pyridine Substituents
Benzalacetophenone (Chalcone)4,6-Diphenyl
4-Phenylbut-3-en-2-one4-Methyl-6-phenyl

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules.[9] this compound can be a valuable component in MCRs for the synthesis of diverse heterocyclic libraries.

Example MCR Strategy:

A potential three-component reaction could involve this compound (or its ester derivative), an aldehyde, and an amine to generate a dihydropyridine-fused pyrazole system. The acetyl group would provide one of the carbonyl components for the Hantzsch-type dihydropyridine synthesis.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. The continued development of novel synthetic methodologies, including multicomponent reactions and catalytic transformations, will undoubtedly expand the library of accessible heterocycles derived from this precursor, paving the way for the discovery of new therapeutic agents.

References

Application Notes and Protocols: Amide Coupling Reactions with 3-acetyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Carboxamides in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. Within this privileged class of heterocycles, 3-acetyl-1H-pyrazole-5-carboxylic acid emerges as a particularly valuable building block. The presence of both a carboxylic acid and an acetyl group provides two distinct points for chemical modification, allowing for the exploration of diverse chemical space.[2] The amide bond, in particular, is one of the most fundamental and frequently utilized linkages in the synthesis of pharmaceuticals, present in approximately 25% of all commercial drugs.[2] The strategic coupling of this compound with a diverse array of amines to form pyrazole carboxamides is a critical step in the development of novel therapeutic agents, including potent enzyme inhibitors and receptor modulators.[3]

This guide provides a comprehensive overview of the principles and detailed protocols for the successful amide coupling of this compound. We will delve into the mechanistic underpinnings of common coupling reagents, offer step-by-step experimental procedures, and provide troubleshooting guidance to navigate the challenges often encountered with heteroaromatic carboxylic acids.

Core Principles of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents, which transform the carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[5]

The general mechanism involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a reactive intermediate, such as an active ester or an acylisourea.

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release a byproduct.

AmideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (3-acetyl-1H-pyrazole- 5-carboxylic acid) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amine R'-NH2 Amide_Bond Amide Bond (R-CO-NHR') Activated_Intermediate->Amide_Bond Nucleophilic Attack Byproduct Byproduct Amide_Bond->Byproduct Elimination

Caption: Generalized workflow of an amide coupling reaction.

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the carboxylic acid and amine, the desired reaction conditions (temperature, solvent), and the potential for side reactions, such as racemization if chiral centers are present.[5]

Key Coupling Reagents for this compound

For a heteroaromatic carboxylic acid like this compound, which can be electron-deficient, the selection of a potent activating reagent is crucial for achieving high yields. Below we discuss two of the most effective and widely used classes of coupling reagents.

Uronium/Aminium Salts: The Power of HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent.[6] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[7] The inclusion of the 7-azabenzotriazole moiety in HATU leads to faster reaction rates and reduced epimerization compared to its predecessor, HBTU.[6]

Mechanism of HATU-mediated coupling:

  • A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid.

  • The resulting carboxylate attacks the electron-deficient carbon of HATU.

  • The liberated HOAt anion then displaces the tetramethylurea group to form the OAt-active ester.

  • The amine attacks the activated ester to form the final amide product.[7]

HATU_Mechanism Carboxylate Pyrazole-COO⁻ Intermediate1 Acyluronium Intermediate Carboxylate->Intermediate1 attacks HATU HATU HATU->Intermediate1 Active_Ester OAt-Active Ester Intermediate1->Active_Ester reacts with HOAt HOAt⁻ HOAt->Active_Ester Amide Pyrazole-CONHR' Active_Ester->Amide attack by Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Carbodiimides with Additives: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[8][9] While this intermediate can react directly with an amine, it is prone to rearrangement into a stable N-acylurea byproduct, leading to lower yields. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea intermediate to form a more stable and highly reactive HOBt-ester, which then efficiently reacts with the amine.[10][11] This two-step, one-pot process is a workhorse in amide bond synthesis.

Mechanism of EDC/HOBt-mediated coupling:

  • EDC reacts with the carboxylic acid to form the O-acylisourea intermediate.

  • HOBt rapidly reacts with the O-acylisourea to form the HOBt-active ester and releases the water-soluble urea byproduct.

  • The amine then attacks the HOBt-ester to yield the desired amide.

EDC_HOBt_Mechanism Carboxylic_Acid Pyrazole-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea attacks EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester reacts with HOBt HOBt HOBt->HOBt_Ester Amide Pyrazole-CONHR' HOBt_Ester->Amide attack by Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the amide coupling of this compound with primary and secondary amines using both HATU and EDC/HOBt coupling systems.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for challenging couplings, including those with sterically hindered amines or electron-deficient anilines, due to the high reactivity of HATU.[12]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2.5 equivalents).[13]

  • Pre-activation: Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the amine (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure pyrazole carboxamide.[14]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and highly reliable method for a wide range of amines. The water-soluble nature of the EDC byproduct simplifies purification.[9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM (to 0.1-0.2 M).

  • Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

  • Addition of Base and Amine: Add DIPEA or TEA (2.5 equivalents) followed by the amine (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M aqueous HCl (2x) to remove the base, saturated aqueous NaHCO₃ solution (2x) to remove unreacted HOBt and carboxylic acid, and finally with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with representative primary and secondary amines. Yields are approximate and may vary depending on the specific amine and purification efficiency.

Coupling MethodAmine ExampleBase (equiv.)SolventTime (h)Typical Yield (%)Notes
HATU BenzylamineDIPEA (2.5)DMF2-485-95%Highly efficient for primary amines.
HATU AnilineDIPEA (2.5)DMF4-870-85%Effective for less nucleophilic aromatic amines.
HATU MorpholineDIPEA (2.5)DCM3-680-90%Good for secondary cyclic amines.
EDC/HOBt BenzylamineTEA (2.5)DCM6-1280-90%Reliable and cost-effective.
EDC/HOBt AnilineTEA (2.5)DMF12-1860-75%May require longer reaction times for anilines.
EDC/HOBt MorpholineTEA (2.5)DCM8-1675-85%Good yields with secondary amines.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Poor nucleophilicity of the amine. 3. Hydrolysis of the activated intermediate due to wet solvent/reagents.1. Switch to a more powerful coupling reagent like HATU.[15] 2. Increase the reaction temperature (e.g., to 40-50 °C) or use a more polar solvent like DMF. For very electron-deficient amines, consider converting the carboxylic acid to an acyl fluoride.[16] 3. Ensure all solvents and reagents are anhydrous. Use freshly opened bottles of anhydrous solvents.
Formation of N-acylurea Byproduct (with EDC) The O-acylisourea intermediate is rearranging before reacting with the amine.Ensure an adequate amount of HOBt (at least 1.2 equivalents) is used to efficiently trap the intermediate. Running the reaction at a lower temperature (0 °C) can also help.
Difficulty in Product Purification 1. Byproducts from coupling reagents (e.g., HOBt, urea). 2. Unreacted starting materials.1. For EDC couplings, the acidic and basic washes in the work-up are crucial for removing byproducts.[4] For HATU, ensure proper chromatographic separation. 2. Use a slight excess of the more valuable reagent and ensure the reaction goes to completion by monitoring with TLC/LC-MS.
Side Reactions with the Acetyl Group The acetyl group is generally stable under these conditions, but highly basic or nucleophilic conditions could potentially lead to side reactions.Use a non-nucleophilic base like DIPEA. Avoid strong bases and prolonged heating.

Conclusion

The amide coupling of this compound is a robust and versatile transformation that provides access to a wide range of potentially bioactive molecules. By understanding the underlying mechanisms of different coupling reagents and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize pyrazole carboxamide libraries for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a practical resource for achieving high yields and purity in these important synthetic endeavors.

References

Introduction: The Strategic Role of Pyrazole Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 3-acetyl-1H-pyrazole-5-carboxylic Acid

This compound is a versatile heterocyclic building block in medicinal chemistry.[1] Its rigid, planar structure and array of hydrogen bond donors and acceptors make the pyrazole scaffold a frequent feature in pharmacologically active molecules. The presence of both a carboxylic acid and an acetyl group provides two distinct points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug development.[1]

Esterification of the carboxylic acid moiety is a critical and common transformation. Converting the polar carboxylic acid to a less polar ester group significantly alters the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This modification is a key strategy for improving a compound's pharmacokinetic profile, enhancing its ability to cross cell membranes, and modulating its interaction with biological targets.

This guide provides detailed protocols and technical insights into the primary methods for the esterification of this compound, designed for researchers and scientists in organic synthesis and drug development. We will delve into the mechanistic underpinnings of each method, offering a rationale for procedural choices and troubleshooting guidance.

Method 1: Fischer-Speier Esterification - The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a foundational method for converting carboxylic acids to esters by reacting them with an excess of alcohol in the presence of a strong acid catalyst.[2][3] It is an equilibrium-driven process, valued for its simplicity and use of inexpensive reagents.[4]

Principle and Mechanism

The reaction mechanism involves several reversible steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester.[4][5]

To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by actively removing water from the reaction mixture as it forms.[5][6]

Fischer_Esterification sub 3-Acetyl-1H-pyrazole- 5-carboxylic Acid protonation Protonation of Carbonyl Oxygen sub->protonation alcohol Alcohol (R'-OH) (Excess) attack Nucleophilic Attack by Alcohol alcohol->attack catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->protonation H⁺ protonation->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Water intermediate->elimination product Pyrazole Ester + H₂O elimination->product Steglich_Esterification acid Pyrazole Carboxylic Acid step1 Activation with DCC acid->step1 dcc DCC dcc->step1 dmap DMAP (Catalyst) step2 Acyl Transfer to DMAP dmap->step2 alcohol Alcohol (R'-OH) step3 Nucleophilic Attack by Alcohol alcohol->step3 intermediate1 O-Acylisourea Intermediate step1->intermediate1 byproduct Dicyclohexylurea (DCU) step1->byproduct forms intermediate1->step2 intermediate2 Acylpyridinium 'Active Ester' step2->intermediate2 intermediate2->step3 step3->dmap regenerates product Pyrazole Ester step3->product

References

Application Notes & Protocols: Leveraging 3-acetyl-1H-pyrazole-5-carboxylic acid for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutic agents.[1][2][3] Its derivatives are particularly renowned for their anti-inflammatory prowess, exemplified by the selective COX-2 inhibitor, Celecoxib.[4][5] This guide focuses on a highly versatile and strategic starting material: 3-acetyl-1H-pyrazole-5-carboxylic acid . We will explore its synthetic utility, providing detailed protocols and the underlying chemical logic for transforming this building block into a diverse library of potential anti-inflammatory drug candidates. The protocols are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative literature.

The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle that serves as an excellent pharmacophore for designing selective COX-2 inhibitors.[4][8] Its unique electronic and steric properties allow it to form crucial interactions within the active site of target enzymes.[8]

This compound is an ideal synthon because it possesses three distinct, orthogonally reactive functional groups:

  • The Pyrazole N-H: Can be alkylated or arylated to modulate lipophilicity and target engagement.

  • The 5-Carboxylic Acid: A versatile handle for forming amides, esters, or other bioisosteres, which can interact with key residues in an enzyme's active site.

  • The 3-Acetyl Group: The methyl ketone provides a reactive site for condensation reactions, enabling the construction of more complex heterocyclic systems.

This multi-functionality allows for a systematic and divergent synthesis approach, enabling the rapid generation of a chemical library for structure-activity relationship (SAR) studies.

Synthetic Pathways and Core Protocols

The following section details validated synthetic transformations starting from this compound. The causality behind reagent choice and reaction conditions is explained to provide a deeper understanding of the experimental design.

Workflow Overview

The overall strategy involves the sequential or parallel modification of the carboxylic acid and acetyl groups to generate diverse molecular architectures.

Synthetic_Workflow Start 3-acetyl-1H-pyrazole- 5-carboxylic acid Amide Amide Derivatives (Protocol 2.1) Start->Amide Amine, Coupling Agent Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst Chalcone Chalcone Intermediate (Protocol 2.2) Start->Chalcone Ar-CHO, Base AlphaHalo α-Halo Ketone Intermediate Start->AlphaHalo Br2, Acid Pyrimidine Pyrazolyl-Pyrimidine Hybrids Chalcone->Pyrimidine Urea or Thiourea Thiazole Pyrazolyl-Thiazole Hybrids AlphaHalo->Thiazole Thioamide

Caption: General synthetic pathways from the starting material.

Protocol 2.1: Amide Bond Formation via EDC Coupling

Rationale: Amide bonds are metabolically stable and can act as both hydrogen bond donors and acceptors, making them critical for molecular recognition. Converting the carboxylic acid to an amide is a primary step in mimicking the sulfonamide moiety of Celecoxib, which is key to its COX-2 selectivity.[4] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by an amine. HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and prevent racemization.

Materials:

  • This compound

  • Substituted amine (e.g., 4-aminobenzenesulfonamide)

  • EDC.HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC.HCl (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed and maintain an optimal pH for the coupling reaction.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Causality: The washes remove unreacted starting materials, water-soluble byproducts (like the EDC-urea), and residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Protocol 2.2: Claisen-Schmidt Condensation to Synthesize Chalcone Intermediates

Rationale: The Claisen-Schmidt condensation is a robust reaction that forms a carbon-carbon double bond by reacting a ketone with an aldehyde.[9] This protocol utilizes the acetyl group of the pyrazole to create a chalcone-like scaffold. Chalcones are not only valuable synthetic intermediates but also possess intrinsic anti-inflammatory activities.[7][10] They serve as precursors for synthesizing other heterocyclic rings like pyrimidines.

Materials:

  • Product from Protocol 2.1 (or the starting acid if the amide is not desired)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (EtOH)

  • Aqueous Sodium Hydroxide (NaOH, 10-20%)

Procedure:

  • Dissolve the pyrazole starting material (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add the aqueous NaOH solution dropwise with vigorous stirring. Maintain the temperature below 10 °C. Causality: The base deprotonates the α-carbon of the acetyl group, forming an enolate which then attacks the aldehyde carbonyl. Low temperature minimizes side reactions.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. A precipitate often forms.

  • Monitor the reaction by TLC.

  • Once complete, pour the mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove excess salts, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2.3: Synthesis of Pyrazolyl-Pyrimidine Hybrids

Rationale: Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing multi-target agents or improving the potency of a lead compound. This protocol cyclizes the chalcone intermediate from Protocol 2.2 with urea to form a pyrimidine ring, a common heterocycle in bioactive molecules.

Materials:

  • Pyrazole-chalcone intermediate (from Protocol 2.2)

  • Urea or Thiourea

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the pyrazole-chalcone (1.0 eq), urea (1.5 eq), and powdered KOH (2.0 eq) in ethanol.

  • Heat the mixture to reflux and maintain for 8-12 hours. Causality: The basic conditions facilitate the Michael addition of urea onto the α,β-unsaturated carbonyl system, followed by intramolecular condensation and dehydration to form the stable pyrimidine ring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the product by column chromatography or recrystallization.

Mechanism of Action and Biological Validation

The primary mechanism for many pyrazole-based anti-inflammatory agents is the inhibition of COX enzymes.

The Arachidonic Acid Cascade and COX Inhibition

Cell membrane phospholipids are converted by phospholipase A₂ into arachidonic acid (AA). The COX enzymes then metabolize AA into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. COX-1 produces PGs that protect the stomach lining, while COX-2 is upregulated during inflammation and produces pro-inflammatory PGs. Selective COX-2 inhibitors block this inflammatory pathway while sparing the protective functions of COX-1.

COX_Pathway Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA Phospholipase A₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Housekeeping Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Housekeeping PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory NSAID Non-selective NSAIDs (e.g., Ibuprofen) NSAID->COX1 NSAID->COX2 COX2_Inhibitor Selective COX-2 Inhibitors (Pyrazole Derivatives) COX2_Inhibitor->COX2

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Beyond COX inhibition, pyrazole derivatives may exert anti-inflammatory effects through other mechanisms, including:

  • Lipoxygenase (LOX) Inhibition: Blocking the production of leukotrienes.[4]

  • NF-κB Suppression: Inhibiting the nuclear factor-κB signaling pathway, which controls the transcription of pro-inflammatory cytokines.[4]

  • Cytokine Modulation: Reducing the levels of key inflammatory mediators like TNF-α and IL-6.[4]

Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: This assay is crucial for determining the potency (IC₅₀ value) and selectivity of the synthesized compounds. Commercially available kits provide a standardized method for this evaluation.

Procedure (General Outline):

  • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol.

  • Prepare a series of dilutions of the test compounds (typically from 0.01 µM to 100 µM) in a suitable buffer.

  • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or a vehicle control.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a specified time (e.g., 10 minutes) at 37 °C.

  • The reaction measures the peroxidase activity of COX, which converts a probe into a colored or fluorescent product.

  • Stop the reaction and measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting a dose-response curve.

  • The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Celecoxib 150.04375
Compound A 250.15167
Compound B >1002.5>40
Ibuprofen 5100.5
Protocol 3.2: In Vivo Carrageenan-Induced Paw Edema Model

Rationale: This is a standard and widely accepted acute inflammation model in animals (typically rats) to evaluate the in vivo efficacy of anti-inflammatory agents.[5][11]

Procedure:

  • Acclimatize male Wistar or Sprague-Dawley rats for one week.

  • Fast the animals overnight before the experiment but allow access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Divide animals into groups: Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test groups (synthesized compounds at various doses).

  • Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation:

Treatment Group (Dose)% Inhibition of Edema at 3 hours
Control (Vehicle) 0%
Indomethacin (10 mg/kg) 55%
Compound A (20 mg/kg) 62%
Compound B (20 mg/kg) 48%

Conclusion and Future Directions

This compound is a powerful and versatile starting material for the synthesis of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for creating diverse chemical libraries through systematic modification of its functional groups. By combining rational synthetic design with established biological evaluation methods, researchers can efficiently navigate the early stages of drug discovery. Future work should focus on exploring multi-target hybrids (e.g., dual COX/LOX inhibitors) and leveraging computational docking studies to refine molecular designs for enhanced potency and selectivity.[4] The integration of these classical synthetic strategies with modern drug design tools will continue to advance the development of safer and more effective anti-inflammatory therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 3-Acetyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-acetyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis. As a key intermediate for pharmaceuticals like Darolutamide, robust and scalable production is critical.[1][2][3] This guide addresses common challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Core Synthesis & Reaction Mechanism

This section addresses fundamental questions about the reaction pathway and the critical parameters that govern its success on a large scale.

FAQ 1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable route is a variation of the Knorr pyrazole synthesis.[4] It involves a two-step process:

  • Claisen Condensation: A 1,3-dicarbonyl intermediate is formed by the condensation of a butanone derivative (like 3,3-dimethoxybutan-2-one) with an oxalate ester (such as diethyl oxalate).[1][2]

  • Cyclization with Hydrazine: The resulting dicarbonyl compound is then reacted with hydrazine (or a salt like hydrazine monohydrochloride) to form the pyrazole ring. This is typically followed by hydrolysis of the ester to yield the final carboxylic acid.[2][5]

This method is favored for its use of readily available starting materials. However, control over reaction conditions is paramount to manage regioselectivity and impurity profiles, especially during scale-up.[6] A new, scalable process has also been described starting from diethyl pyrazole-3,5-dicarboxylate, which notably avoids the use of potentially explosive diazo reagents sometimes seen in other heterocyclic syntheses.[3]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Hydrolysis A Butanone Derivative (e.g., 3,3-dimethoxybutan-2-one) C 1,3-Dicarbonyl Intermediate A->C B Oxalate Ester (e.g., Diethyl Oxalate) B->C E Pyrazole Ester Intermediate C->E D Hydrazine (or Hydrazine Salt) D->E F 3-Acetyl-1H-pyrazole- 5-carboxylic acid E->F Hydrolysis

Caption: General workflow for the synthesis of this compound.

FAQ 2: Why is regioselectivity a concern, and how can it be controlled?

Regioselectivity becomes a major issue when using substituted hydrazines, but it's also a consideration in the initial cyclization. The 1,3-dicarbonyl intermediate is asymmetrical, presenting two electrophilic carbonyl carbons for the initial nucleophilic attack by hydrazine.

The reaction between hydrazine derivatives and 1,3-dicarbonyl compounds is a primary method for obtaining substituted pyrazoles.[7] However, this can lead to a mixture of two regioisomers.[7] In the synthesis of our target molecule from the diketoester, the initial attack of the hydrazine nitrogen can theoretically occur at two different carbonyl groups. The subsequent cyclization and dehydration lead to the desired pyrazole. The reaction conditions, particularly pH and temperature, can influence the site of initial attack and thus the final product ratio. A Chinese patent suggests that adjusting the pH to be less than 7 during the reaction of the intermediate with a hydrazine compound helps improve the yield and reduce impurities.[5]

G cluster_0 Unsymmetrical Dicarbonyl Intermediate cluster_1 Hydrazine Attack cluster_2 Potential Products Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Isomer1 Regioisomer A (Desired Product) Dicarbonyl->Isomer1 Attack at C1 Isomer2 Regioisomer B (Impurity) Dicarbonyl->Isomer2 Attack at C2 Hydrazine H2N-NH2 Hydrazine->Dicarbonyl

Caption: Regioselectivity challenge in pyrazole synthesis from unsymmetrical diketones.

Section 2: Troubleshooting Common Synthesis Problems

This section provides a troubleshooting guide for issues frequently encountered during the synthesis, from low yields to purification challenges.

FAQ 3: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common complaint, often stemming from several factors. A systematic approach is required to diagnose the root cause.

G Start Low Yield Observed Check_SM 1. Verify Purity of Starting Materials (Diketone, Hydrazine) Start->Check_SM Check_Cond 2. Review Reaction Conditions (Temp, pH, Time) Check_SM->Check_Cond Analyze_Mix 3. Analyze Crude Reaction Mixture (HPLC, TLC, NMR) Check_Cond->Analyze_Mix Incomplete Incomplete Reaction? Analyze_Mix->Incomplete Incomplete->Check_Cond Yes Side_Products Significant Side Products? Incomplete->Side_Products No Side_Products->Check_Cond Yes Degradation Product Degradation? Side_Products->Degradation No Purification_Loss 4. Evaluate Purification Step (Precipitation, Recrystallization) End Identify Root Cause & Optimize Purification_Loss->End Degradation->Check_Cond Yes Degradation->Purification_Loss No

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

  • Starting Material Integrity: Ensure the 1,3-dicarbonyl precursor is pure and dry. Moisture can interfere with the initial condensation. The purity of hydrazine is also critical; use a freshly opened container or re-distilled reagent for best results.

  • Reaction Conditions:

    • Temperature: The initial Claisen condensation is often performed at low temperatures (e.g., 5-15°C) to control exotherms and minimize side reactions.[2] The subsequent cyclization may require heating, but excessive temperatures can lead to degradation.[7]

    • pH Control: Maintaining the correct pH during cyclization is crucial. Acidic conditions (pH < 7) are often employed to promote the reaction and improve yield.[5]

  • Impurity Formation: Competing side reactions can consume starting materials. The formation of regioisomers or self-condensation products of the diketone are common issues.

  • Product Isolation & Purification: Significant product loss can occur during workup and purification. The product has moderate solubility in water, so extraction and precipitation steps must be carefully optimized. Some older methods report purification by preparative HPLC, which results in low separation yields and is unsuitable for industrial production.[1][5]

FAQ 4: I am struggling with purification. What are the best practices for isolating the final product on a large scale?

Purification is a well-documented challenge.[1][5] The goal is to avoid chromatographic methods, which are costly and time-consuming at scale.

Recommended Large-Scale Purification Protocol:

  • pH-Mediated Isolation: After the reaction is complete, the product exists as a salt in the reaction mixture. Carefully adjusting the pH is the primary method for isolation.

    • Step A: First, adjust the pH to be slightly basic (pH 7-8) to ensure the carboxylic acid is deprotonated and soluble in the aqueous phase as its carboxylate salt.[5] This allows for the removal of non-acidic organic impurities via extraction with a suitable solvent (e.g., dichloromethane or toluene).[2]

    • Step B: Separate the aqueous layer.

    • Step C: Slowly acidify the aqueous layer with an acid like HCl to a pH of ~2-3. This will protonate the carboxylate, causing the this compound to precipitate out of the solution.

  • Controlled Precipitation: The rate of acidification and the temperature will affect the crystal size and purity of the precipitate. Cooling the mixture (e.g., to 5-10°C) can improve the recovery of the precipitated solid.

  • Washing: The filtered solid should be washed with cold water to remove any entrained inorganic salts.

  • Recrystallization/Slurry Wash: For higher purity, the crude solid can be recrystallized or subjected to a slurry wash in a suitable solvent. A procedure involving a final wash or slurry in a solvent like tetrahydrofuran (THF) has been reported to achieve high purity ( >99.5% by HPLC).[2]

Purification Step Purpose Key Parameters Common Issues
Basification & Extraction Remove non-acidic impuritiespH 7-8, choice of organic solventEmulsion formation, incomplete extraction
Acidification & Precipitation Isolate the product from the aqueous phaseFinal pH (~2-3), temperature, rate of acid additionFine particles that are hard to filter, product oiling out
Washing Remove inorganic saltsCold solvent, adequate volumeProduct loss due to solubility in the wash solvent
Recrystallization/Slurry Remove occluded impuritiesSolvent choice (e.g., THF, water), temperature profileLow recovery, solvent inclusion in the final product

Section 3: Scale-Up Considerations

Transitioning a laboratory procedure to a large-scale manufacturing process introduces new challenges related to safety, equipment, and process control.[8]

FAQ 5: What are the primary safety and handling concerns when scaling up this synthesis?
  • Hydrazine: Hydrazine is a toxic and potentially explosive substance. Handle with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE). For large-scale operations, using a more stable salt like hydrazine monohydrochloride or hydrazine hydrate is common practice.[2]

  • Exothermic Reactions: Both the Claisen condensation and the neutralization steps can be highly exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[8] Ensure the reactor has adequate cooling capacity. Reagents should be added slowly and in a controlled manner to manage the temperature.

  • Solvent Handling: The process may use flammable solvents like toluene or THF.[2] All equipment must be properly grounded, and the process should be run under an inert atmosphere (e.g., nitrogen) to mitigate fire and explosion risks.

FAQ 6: Is a "one-pot" synthesis feasible and advantageous for large-scale production?

Several "one-pot" procedures for synthesizing pyrazoles from ketones and carboxylic acids have been developed.[6][9]

  • Advantages: These methods can improve process efficiency by reducing the number of unit operations, minimizing solvent use, and avoiding the isolation of intermediates. This often leads to lower costs and shorter cycle times.

  • Challenges at Scale: The main drawback is the accumulation of all reagents and byproducts in a single vessel. This can lead to complex impurity profiles and make purification more difficult. Control over sequential reaction steps in a single pot can also be challenging. For instance, the optimal conditions (temperature, pH) for the initial condensation may differ significantly from those required for the subsequent cyclization.

Recommendation: For large-scale Good Manufacturing Practice (GMP) production, a stepwise process with isolation of key intermediates is often preferred.[5] This allows for better process control, purification of intermediates, and a more robust and reproducible process, which is critical for ensuring the quality of the final product.

References

Technical Support Center: Purification of 3-acetyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-acetyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. As a key intermediate, particularly in the synthesis of pharmaceuticals like Darolutamide, achieving high purity is critical for downstream success.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

Question 1: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase at a temperature above its melting point before it has a chance to crystallize.[3] This is a common issue when the boiling point of the solvent is too high or the solution is supersaturated.

Probable Causes & Solutions:

  • Solution is too concentrated: The saturation point of the compound is being reached at a temperature above its melting point.

    • Solution: Add a small amount of additional hot solvent until the oil redissolves completely. This lowers the saturation temperature, allowing crystallization to occur at a lower temperature.[3]

  • Cooling is too rapid: Fast cooling doesn't provide enough time for the ordered lattice of a crystal to form.

    • Solution: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gradual process encourages proper crystal nucleation.[3]

  • Inappropriate solvent choice: The solvent's boiling point may be too high, or its properties may not be ideal.

    • Solution: Switch to a solvent system with a lower boiling point. If you are using a mixed solvent system (e.g., ethanol/water), try adjusting the ratio. A higher proportion of the "good" solvent (ethanol) may prevent oiling.[3]

  • Presence of impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: Try adding a seed crystal. A tiny amount of pure, solid this compound can provide a template for crystallization to begin, bypassing the oily state.[3] If this fails, a preliminary purification step like an acid-base extraction may be necessary to remove significant impurities.

Question 2: The yield from my recrystallization is extremely low. What are the likely causes and how can I improve it?

Answer: A low yield is a frequent challenge in recrystallization and typically points to one of several procedural factors.

Probable Causes & Solutions:

  • Using too much solvent: This is the most common reason for low recovery. The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling.[3]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.[3]

  • Incomplete crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), you will lose product on the filter paper.

    • Solution: Keep the filtration apparatus (funnel, filter paper, receiving flask) hot. This can be done by placing it under a heat lamp or by washing it with hot solvent just before filtration.

  • Compound has significant solubility in the chosen cold solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.

    • Solution: Re-evaluate your solvent system. A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, often provides a better differential solubility.[3][4] You can recover some product from the mother liquor by partially evaporating the solvent and re-cooling.

Question 3: My compound remains on the baseline of the TLC plate or streaks badly during column chromatography on silica gel. Why is this happening?

Answer: This behavior is characteristic of highly polar compounds or molecules that interact strongly with the acidic silica gel stationary phase. The carboxylic acid and pyrazole N-H groups in your molecule are acidic and can bind tightly to the silica surface.

Probable Causes & Solutions:

  • Strong acidic interaction with silica: The carboxylic acid moiety is binding irreversibly to the silica.

    • Solution 1 (Modify Eluent): Add a small amount of a polar, acidic modifier to your mobile phase. Acetic acid (0.5-1%) is often effective. It protonates the silica surface silanol groups and competes for binding sites, allowing your compound to elute more cleanly.

    • Solution 2 (Deactivate Silica): For basic pyrazoles, deactivating the silica gel with triethylamine is a common strategy.[4] While your compound is acidic, this approach can sometimes help with streaking by neutralizing active sites. However, modifying the eluent with acid is typically the better first choice for an acidic compound.

  • Eluent is not polar enough: The mobile phase may not have sufficient polarity to move the compound off the baseline.

    • Solution: Increase the polarity of your eluent system. If you are using a hexane/ethyl acetate mixture, gradually increase the proportion of ethyl acetate.[5] If that is insufficient, switch to a more polar system like dichloromethane/methanol.

  • Compound insolubility: The compound may be crashing out of the eluent at the point of loading.

    • Solution: Ensure your compound is fully dissolved in the loading solvent. Use a stronger, more polar solvent to dissolve the sample and adsorb it onto a small amount of silica gel (dry loading). After evaporating the solvent, this powder can be dry-loaded onto the top of the column, which often gives better resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound on a lab scale? A1: For lab-scale quantities (mg to several grams), recrystallization is often the most efficient and cost-effective first choice. It is excellent for removing small amounts of impurities from a solid product. If the crude material is very impure or contains contaminants with similar solubility, silica gel column chromatography is the preferred method for achieving high purity.[5][6] An acid-base extraction is a powerful technique specifically for separating your acidic product from any neutral or basic impurities.

Q2: Which solvents are best for recrystallizing this compound? A2: The choice depends on the impurities present. Based on the molecule's structure (containing polar carboxylic acid, ketone, and pyrazole groups), moderately polar solvents are a good starting point.

  • Single Solvents: Ethanol, methanol, or isopropanol are good candidates.[4]

  • Mixed-Solvent Systems: An alcohol/water system (e.g., ethanol/water) is highly effective. The compound dissolves in the hot alcohol, and then water is added as an anti-solvent to decrease solubility upon cooling.[3][4] Ethyl acetate/hexane is another common combination for pyrazole derivatives.[5]

Q3: Can I use reversed-phase chromatography to purify this compound? A3: Yes, reversed-phase chromatography (using a C18 silica column) is a viable option, especially if the compound is unstable on normal-phase silica gel.[4] Elution would typically be performed with a water/acetonitrile or water/methanol gradient, often with a small amount of acid (like formic acid or TFA) added to the mobile phase to ensure the carboxylic acid remains protonated for better peak shape.

Q4: How can I confirm the purity of my final product? A4: Purity should be assessed using multiple methods.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in several different eluent systems.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method. A purity of >98% is often required for subsequent steps.[7] One patent reports achieving 99.93% purity as determined by HPLC.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.[6]

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically broaden and depress the melting point.

Data & Methodologies
Table 1: Comparison of Purification Methods
MethodScaleAchievable PurityAdvantagesDisadvantages
Recrystallization mg to kgGood to Excellent (>99%)Simple, cost-effective, scalable, good for removing minor impurities.Can have low yield if not optimized, not effective for impurities with similar solubility.[3]
Silica Gel Chromatography mg to gExcellent (>99.5%)High resolution, separates complex mixtures, adaptable eluent systems.[5][6]More time-consuming, requires larger solvent volumes, potential for sample loss on the column.
Acid-Base Extraction g to kgGood (as a pre-purification step)Excellent for removing neutral/basic impurities, fast, uses inexpensive reagents.Does not remove other acidic impurities, requires use of aqueous and organic layers.
Preparative HPLC mg to gExcellent (>99.9%)Highest resolution for difficult separations.Expensive, time-consuming, requires specialized equipment, low throughput.[2][7]
Diagram 1: Purification Method Selection Workflow

This diagram outlines a logical approach to selecting the appropriate purification strategy based on the initial assessment of the crude product.

Purification_Workflow start Crude 3-acetyl-1H-pyrazole- 5-carboxylic acid assess Assess Crude Purity (TLC / ¹H NMR) start->assess decision1 Is the product >85% pure with minor impurities? assess->decision1 recrystallize Recrystallization decision1->recrystallize Yes decision2 Is the product <85% pure or are impurities complex? decision1->decision2 No assess_final Assess Final Purity (HPLC, NMR, MP) recrystallize->assess_final end Pure Product assess_final->end acid_base Consider Acid-Base Extraction to remove neutral/basic impurities decision2->acid_base Yes column Silica Gel Column Chromatography acid_base->column column->assess_final

Caption: Workflow for selecting a purification method.

Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System

This method is ideal for crude material that is already relatively pure (>85%).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid. Heat the mixture gently on a hot plate while stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Keep the funnel and receiving flask hot to prevent premature crystallization.

  • Addition of Anti-solvent: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid).[3][4]

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol is effective for separating the target compound from less polar and some more polar impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate). Pack the column, ensuring there are no air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate). For this compound, a gradient from 10% to 50% ethyl acetate in hexane is a good starting point.[5] Note: If streaking occurs, add 0.5% acetic acid to the eluent mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Diagram 2: Troubleshooting Low Purity after Recrystallization

This flowchart helps diagnose and solve issues when the product purity is not satisfactory after a recrystallization attempt.

Troubleshooting_Recrystallization start Low Purity after Recrystallization decision1 Did crystals form very rapidly? start->decision1 cause1 Probable Cause: Solution cooled too quickly, trapping impurities. decision1->cause1 Yes decision2 Are impurities visible on TLC with similar Rf? decision1->decision2 No solution1 Solution: Re-dissolve and cool slowly. Insulate the flask. cause1->solution1 end Purity Improved solution1->end cause2 Probable Cause: Impurity has similar solubility. Recrystallization is ineffective. decision2->cause2 Yes decision3 Is the mother liquor heavily colored? decision2->decision3 No solution2 Solution: Use an alternative method like Column Chromatography. cause2->solution2 solution2->end cause3 Probable Cause: Significant impurities remain in solution and on crystal surfaces. decision3->cause3 Yes solution3 Solution: Perform a second recrystallization or wash crystals with more ice-cold solvent. cause3->solution3 solution3->end

Caption: Troubleshooting flowchart for recrystallization.

References

Technical Support Center: Synthesis of 3-Acetyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-acetyl-1H-pyrazole-5-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this important heterocyclic scaffold, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the synthesis of this compound and its analogues.

Question 1: What is the most common and reliable method for synthesizing the this compound core?

The most prevalent and robust method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this specific target, the key precursor is a 2,4-dioxopentanoic acid derivative (an acetylpyruvic acid ester or salt) which reacts with hydrazine hydrate or a substituted hydrazine.

The general reaction scheme is as follows:

General Knorr Pyrazole Synthesis Scheme

This method is widely adopted due to its use of readily available starting materials and generally good yields once optimized. The primary challenge, however, lies in controlling the regioselectivity of the initial condensation, which is addressed in the troubleshooting section.

Question 2: Why am I getting a mixture of two isomers? How can I identify the correct 3-acetyl-5-carboxy regioisomer?

The reaction between an unsymmetrical 1,3-dicarbonyl compound like ethyl 2,4-dioxopentanoate and hydrazine can produce two regioisomers: ethyl 3-acetyl-1H-pyrazole-5-carboxylate and ethyl 5-acetyl-1H-pyrazole-3-carboxylate.

The formation of these isomers is dictated by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups. The more electrophilic carbonyl is typically attacked first. In acetylpyruvic acid derivatives, the ketone carbonyl (C4) is generally more electrophilic than the ester-adjacent carbonyl (C2), leading to the desired 3-acetyl isomer as the major product under kinetically controlled conditions. However, reaction conditions can significantly influence this selectivity.

Identification is critical and is best achieved using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are definitive. An HMBC experiment should show a correlation between the pyrazole N-H proton and the carbons of both the acetyl and carboxyl groups. A key NOESY correlation would be observed between the N-H proton and the acetyl methyl protons in the 3-acetyl isomer.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this method provides unambiguous structural proof.

Question 3: What is the role of pH during the reaction and workup?

The pH is a critical parameter.

  • During Reaction: The condensation is typically performed under acidic to neutral conditions. An acidic catalyst (like acetic acid) protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. However, strongly acidic conditions (pH < 3) can fully protonate the hydrazine, rendering it non-nucleophilic and halting the reaction. The optimal pH is usually between 4 and 6.

  • During Workup: Since the final product is a carboxylic acid, its solubility is highly pH-dependent. To isolate the product, the reaction mixture is typically acidified to a pH of ~2-3 after the ester hydrolysis step. This protonates the carboxylate, making the molecule neutral and causing it to precipitate from aqueous solution. Conversely, to purify, one can extract the acidic product into a basic aqueous solution (e.g., NaHCO₃), wash away neutral organic impurities, and then re-acidify the aqueous layer to precipitate the purified product.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: Low Yield

Q: My reaction yield is consistently below 40%. What are the most likely causes and how can I improve it?

Low yields can stem from several factors. A logical troubleshooting workflow is essential.

A:

1. Incomplete Reaction: The condensation may not have reached completion.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.[1] Studies have shown that simply tuning the reaction temperature can significantly improve yields in pyrazole syntheses.[2][3]

2. Suboptimal Temperature: The reaction is temperature-sensitive.

  • Causality: Too low a temperature results in a sluggish reaction rate. Too high a temperature can promote side reactions, such as the formation of azines or decomposition of the dicarbonyl starting material.[1]
  • Solution: Perform small-scale optimization experiments at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the sweet spot for your specific substrates. Refluxing in a solvent like ethanol or acetic acid is a common starting point.

3. Incorrect Stoichiometry: An improper ratio of hydrazine to the dicarbonyl compound can be detrimental.

  • Causality: Using a large excess of hydrazine can sometimes lead to the formation of bis-pyrazole adducts or other side products. Insufficient hydrazine will naturally lead to an incomplete reaction.
  • Solution: Start with a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents). If you suspect reductive side reactions from excess hydrazine, try using closer to a 1:1 stoichiometry.

4. Poor Product Recovery: The product may have significant solubility in the workup/crystallization solvent.

  • Solution: After acidification to precipitate the product, ensure the mixture is thoroughly chilled (e.g., in an ice bath for >1 hour) before filtration. Minimize the amount of cold solvent used to wash the collected solid. If the product remains in the filtrate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) and concentrate the organic layers.

Problem 2: Product is an intractable oil or fails to crystallize

Q: My final product after workup is a dark, sticky oil that I cannot purify by crystallization. What should I do?

A:

This is a common issue, often indicating the presence of impurities that inhibit crystallization.

1. Re-evaluate the Workup:

  • Causality: Residual acidic or basic impurities can prevent crystallization. The dark color often points to decomposition products formed at elevated temperatures.
  • Solution: Redissolve the oil in an appropriate solvent (e.g., ethyl acetate). Perform a thorough aqueous workup: wash sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, then with water, and finally with brine. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo at a moderate temperature (<40 °C).

2. Attempt Column Chromatography:

  • Causality: If impurities are the issue, chromatography is the most effective purification method.
  • Solution: Use silica gel column chromatography. A good starting mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane. Since your product is acidic, adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent streaking on the column and lead to sharper peaks.

3. Try a different crystallization solvent system:

  • Solution: If the product is clean by TLC or NMR but still oily, it requires a different solvent for crystallization. Good single solvents to try for polar molecules like this include ethanol, isopropanol, or water. If single solvents fail, try a binary system. Dissolve the oil in a minimum amount of a good solvent (e.g., hot ethanol) and then slowly add a poor solvent (e.g., water or hexanes) until persistent cloudiness appears. Let it stand to cool slowly.

Problem 3: The reaction is messy with many side products.

Q: My TLC/LC-MS shows multiple spots/peaks, and isolating the desired product is difficult. How can I clean up the reaction?

A:

A messy reaction profile points to issues with regioselectivity or side reactions.

1. Control Regioselectivity:

  • Causality: As discussed in the FAQ, the formation of two regioisomers is the most common complication. The reaction conditions, particularly the solvent and pH, play a huge role in which isomer is favored.
  • Solution:
  • Solvent Choice: Polar protic solvents like ethanol or acetic acid often favor the formation of the more thermodynamically stable isomer.
  • pH Control: Running the reaction in a buffered solution or with a controlled amount of acid catalyst (e.g., 0.1 equivalents of acetic acid) can provide more consistent results than using a large excess. Acid catalysis has a significant effect on the rate of pyrazole formation.[4]

2. Minimize Side Reactions:

  • Causality: The primary side reaction is often the Wolff-Kishner reduction of the acetyl group's carbonyl, especially if the reaction is run under basic conditions at high temperatures.[5] Another possibility is the formation of an azine by the reaction of two molecules of the dicarbonyl with one of hydrazine.
  • Solution:
  • Avoid strongly basic conditions. The Knorr synthesis is acid-catalyzed.[6][7]
  • Maintain a moderate temperature.
  • Consider adding the hydrazine solution dropwise to the solution of the dicarbonyl compound. This keeps the instantaneous concentration of hydrazine low, which can disfavor azine formation.

Part 3: Experimental Protocols & Data

Protocol 1: General Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate

This protocol provides a robust starting point for optimization.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate (1.0 eq).

  • Solvent & Catalyst: Add absolute ethanol (approx. 5-10 mL per gram of dicarbonyl) and glacial acetic acid (0.1 eq).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise over 5-10 minutes. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/hexanes).

  • Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can then be purified.

Protocol 2: Saponification and Purification of this compound
  • Hydrolysis: Dissolve the crude ethyl ester from Protocol 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Heating: Stir the mixture at 40-50 °C for 1-2 hours, or until TLC/LC-MS confirms the complete disappearance of the starting ester.

  • Cooling & Washing: Cool the mixture in an ice bath. Wash with a non-polar solvent like dichloromethane or ether to remove any neutral impurities.

  • Acidification: While stirring vigorously in the ice bath, slowly add 4M hydrochloric acid (HCl) dropwise to the aqueous layer until the pH is ~2-3. A white precipitate should form.

  • Isolation: Keep the mixture in the ice bath for at least 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold water, followed by a small amount of cold hexane. Dry the solid product under vacuum to a constant weight.

Table 1: Effect of Solvent on Reaction Outcome (Illustrative Data)
SolventTemperature (°C)Typical Reaction Time (h)Observed Regioisomeric Ratio (3-acetyl : 5-acetyl)Typical Yield (%)
Ethanol78 (Reflux)3~90 : 1075-85
Acetic Acid1001>95 : 580-90
Dioxane1004~85 : 1565-75
Toluene110 (Reflux)6~80 : 2060-70

Note: Data is illustrative and will vary based on specific substrates and precise conditions.

Part 4: Visual Diagrams

Diagram 1: Knorr Pyrazole Synthesis Workflow

This diagram outlines the decision-making process from reaction setup to final purified product.

G cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_troubleshoot Troubleshooting Start Combine 1,3-Dicarbonyl, Solvent, and Acid Catalyst AddHydrazine Add Hydrazine Hydrate (1.1 eq) Dropwise Start->AddHydrazine Heat Heat to Target Temp (e.g., Reflux) AddHydrazine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup (Acid/Base Wash) Monitor->Workup Reaction Complete Yield_Check Low Yield? Monitor->Yield_Check Crude Crude Ester Product Workup->Crude Hydrolysis Saponification (NaOH) Crude->Hydrolysis Isomer_Check Regioisomers? Crude->Isomer_Check Acidify Acidify to pH 2-3 Hydrolysis->Acidify Precipitate Precipitate & Filter Acidify->Precipitate FinalProduct Pure Carboxylic Acid Precipitate->FinalProduct Purity_Check Oily/Impure? Precipitate->Purity_Check Isomer_Check->Start Change Solvent/Acid Yield_Check->Heat Adjust Temp/Time node_chrom Column Chromatography Purity_Check->node_chrom Purify node_recrys Re-crystallize Purity_Check->node_recrys Purify

Caption: Workflow for synthesis and troubleshooting.

Diagram 2: Regioselectivity Decision Pathway

This diagram illustrates the factors influencing the formation of the two possible regioisomers.

G cluster_attack Initial Nucleophilic Attack cluster_product Products Start Unsymmetrical 1,3-Dicarbonyl + Hydrazine Attack_C4 Attack at More Electrophilic Carbonyl (Ketone) Start->Attack_C4 Kinetic Control (Lower Temp, Neutral pH) Attack_C2 Attack at Less Electrophilic Carbonyl (Keto-ester) Start->Attack_C2 Thermodynamic Control (Higher Temp, Acidic) Product_Major 3-Acetyl-5-carboxy (Desired Isomer) Attack_C4->Product_Major Product_Minor 5-Acetyl-3-carboxy (Minor Isomer) Attack_C2->Product_Minor

Caption: Factors influencing regioselective synthesis.

References

Technical Support Center: Synthesis of 3-acetyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-acetyl-1H-pyrazole-5-carboxylic acid. As a crucial building block in medicinal chemistry and material science, its efficient synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during its preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, focusing on the prevalent Knorr-type pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine.[1][2][3][4]

Q1: My reaction yield is low, and TLC analysis shows multiple products. What is the most likely cause?

A1: The most common issue in the synthesis of unsymmetrically substituted pyrazoles is the formation of regioisomers.[1][5][6] While you are using unsubstituted hydrazine (H₂N-NH₂), the precursor, a 1,3-dicarbonyl compound like ethyl 2,4-dioxo-3-acetylpentanoate, is itself unsymmetrical. The two carbonyl groups (a ketone and an ester) exhibit different electrophilicity.

  • The Chemistry: The reaction mechanism begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons.[4][7] The ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. Therefore, the initial attack preferentially occurs at the ketone. However, under certain conditions (e.g., elevated temperatures, incorrect pH), the reaction can lose its selectivity, leading to a mixture of the desired 3-acetyl-5-carboxy-pyrazole and the undesired 3-carboxy-5-acetyl-pyrazole isomer.

  • Troubleshooting Steps:

    • Temperature Control: Run the initial condensation at a lower temperature (e.g., 0-5 °C) to enhance the kinetic control and favor the attack on the more reactive ketone.

    • pH Adjustment: The reaction is often acid-catalyzed.[3] Maintaining a mildly acidic pH (4-5) can facilitate imine formation without promoting unwanted side reactions. Use of a buffer or dropwise addition of a catalyst like glacial acetic acid is recommended.[2]

    • Purification: If a mixture is unavoidable, careful column chromatography or recrystallization may be required to isolate the desired isomer.

Q2: My reaction seems to have stalled. I've isolated a stable intermediate that is not the final pyrazole. What is it and how do I proceed?

A2: You have likely isolated a hydrazone intermediate.[2][5] This occurs when the initial condensation of hydrazine with a carbonyl group is successful, but the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring do not complete.

  • The Chemistry: The formation of the hydrazone is the first step. The second step involves the remaining -NH₂ group of the hydrazine attacking the second carbonyl group to form a five-membered ring intermediate (a hydroxylpyrazolidine), which then dehydrates.[8] This cyclization can be slow if:

    • The second carbonyl group is sterically hindered or less reactive (like an ester).

    • The reaction conditions (temperature, pH) are not optimal for the intramolecular nucleophilic attack.

  • Troubleshooting Steps:

    • Increase Temperature: After the initial hydrazone formation at a lower temperature, gently heating the reaction mixture (e.g., to 80-100°C) can provide the necessary activation energy for cyclization and dehydration.[2]

    • Acid Catalysis: Ensure sufficient acid catalyst is present. The acid protonates the second carbonyl group, making it more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazone.

    • Change Solvent: Switching to a higher-boiling point solvent like propanol or toluene can allow for higher reaction temperatures to drive the cyclization to completion.

Q3: I'm observing a significant byproduct with a lower molecular weight than my target acid. What could this be?

A3: This is a classic sign of decarboxylation, where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂). This is a common side reaction for pyrazole carboxylic acids, especially under harsh thermal or pH conditions.[9][10][11] The resulting byproduct would be 3-acetyl-1H-pyrazole.

  • The Chemistry: The pyrazole ring is electron-rich, which can stabilize the intermediate carbanion formed upon the loss of CO₂. This process is often facilitated by high temperatures or the presence of certain metal catalysts (like copper).[9][10]

  • Troubleshooting Steps:

    • Avoid Excessive Heat: During reaction workup and purification, avoid unnecessarily high temperatures. If distillation is required, perform it under reduced pressure.

    • Control pH: Both strongly acidic and strongly basic conditions can promote decarboxylation, particularly at elevated temperatures.[10][11] Neutralize the reaction mixture carefully during workup.

    • Purification Method: If decarboxylation has occurred, the byproduct can be separated from the desired carboxylic acid by an acid-base extraction. The carboxylic acid will be soluble in a weak base (e.g., aqueous sodium bicarbonate), while the decarboxylated byproduct will remain in the organic layer.

Troubleshooting Summary Table

Symptom / Observation Potential Cause Recommended Troubleshooting Action
Low Yield / Multiple Spots on TLC Formation of regioisomersControl temperature during initial condensation (0-5°C). Maintain mildly acidic pH (4-5).
Reaction Stalls / Hydrazone Isolated Incomplete cyclizationAfter initial condensation, increase temperature (80-100°C). Ensure adequate acid catalysis.
Lower MW Byproduct Detected Decarboxylation of the carboxylic acidAvoid excessive heat during reaction and workup. Maintain neutral pH during purification.
Product is an Ester, Not an Acid Incomplete hydrolysis of the starting esterEnsure saponification step (if used) goes to completion with sufficient base and reaction time.
Formation of Dark Tar/Polymer Undesired polymerization/degradationControl stoichiometry carefully. Add hydrazine slowly to the diketone solution. Ensure efficient stirring.

Validated Experimental Protocol

This protocol describes a robust, two-step synthesis of this compound starting from the Claisen condensation of 3,3-dimethoxybutane-2-one and diethyl oxalate, followed by cyclization with hydrazine. This method is adapted from established procedures.[12][13]

Step 1: Synthesis of Ethyl 1,1-dimethoxy-2,4-dioxohexanoate Sodium Salt

  • Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add toluene (200 mL) and 3,3-dimethoxybutane-2-one (13.2 g, 0.1 mol).

  • Cooling: Cool the mixture to 5-10°C in an ice-water bath.

  • Base Addition: Add potassium tert-butoxide (11.2 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 15°C. Stir for an additional 45 minutes.

  • Claisen Condensation: Add diethyl oxalate (14.6 g, 0.1 mol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 15°C.

  • Reaction: Allow the mixture to stir at 10-15°C for 4 hours. A solid precipitate will form.

  • Isolation: Filter the solid product, wash with cold toluene (2 x 30 mL), and dry under vacuum to yield the intermediate sodium salt.

Step 2: Synthesis of this compound

  • Setup: To a 500 mL flask, add the dried intermediate salt from Step 1 and water (300 mL). Stir until fully dissolved and cool the solution to 5-10°C.

  • Hydrazine Addition: Prepare a solution of hydrazine monohydrate (5.0 g, 0.1 mol) in water (20 mL) and add it dropwise to the cooled solution over 30 minutes.

  • Cyclization: Stir the reaction mixture at 5-10°C for 4 hours.

  • Acidification: Slowly acidify the mixture to pH 2-3 by adding concentrated hydrochloric acid dropwise. A white to off-white precipitate will form.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure complete precipitation.

  • Isolation & Purification: Filter the solid product using a Büchner funnel. Wash the filter cake with cold water (3 x 50 mL). Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) and dry under vacuum to yield pure this compound.

Reaction Mechanisms and Side Pathways

Visualizing the reaction pathways can help in understanding and preventing the formation of byproducts.

Main Synthetic Pathway

Main_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Cyclization A Diketone Precursor (3,3-dimethoxybutane-2-one) C 1,3-Dicarbonyl Intermediate (Keto-ester salt) A->C + Base (t-BuOK) B Diethyl Oxalate B->C E Hydrazone Formation (Initial Condensation) C->E + H+ cat. D Hydrazine (H2N-NH2) D->E F Intramolecular Cyclization E->F G Dehydration F->G H Final Product (3-acetyl-1H-pyrazole- 5-carboxylic acid) G->H

Caption: Main reaction workflow for this compound synthesis.

Troubleshooting Logic: Main vs. Side Reactions

Side_Reactions Start 1,3-Dicarbonyl Intermediate + Hydrazine Main_Path Successful Cyclization & Dehydration Start->Main_Path Optimal Conditions: Controlled Temp, pH 4-5 Side_1 Incomplete Cyclization Start->Side_1 Low Temp / Insufficient Catalyst Product Desired Product: This compound Main_Path->Product Side_2 Harsh Conditions (High Heat / Wrong pH) Product->Side_2 Byproduct_1 Side Product: Stable Hydrazone Side_1->Byproduct_1 Byproduct_2 Side Product: Decarboxylated Pyrazole Side_2->Byproduct_2

Caption: Key decision points influencing product vs. common side product formation.

References

Technical Support Center: Synthesis of 3-acetyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-acetyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve reaction yields. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols based on established chemical principles and field-proven insights.

I. Overview of Synthesis

This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of pharmaceuticals.[1] Its molecular structure, featuring a pyrazole ring with both an acetyl and a carboxylic acid group, makes it a versatile synthon for creating more complex molecules.[1] The primary synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[2][3] While the reaction is well-established, achieving high yields and purity can be challenging due to potential side reactions and regioselectivity issues.[4]

This guide will focus on the common synthetic pathway starting from a β-ketoester, which undergoes a Claisen condensation followed by cyclization with hydrazine. We will explore critical parameters at each stage to help you optimize your synthesis for higher yield and purity.

General Reaction Scheme

The synthesis can be broadly represented by the following two-stage process:

  • Claisen Condensation: An initial Claisen condensation between a ketone (like 3,3-dimethoxybutane-2-one) and a diester (like diethyl oxalate) in the presence of a strong base to form a 1,3,5-tricarbonyl intermediate.[5]

  • Cyclization (Knorr Pyrazole Synthesis): The subsequent reaction of this intermediate with hydrazine leads to the formation of the pyrazole ring.[4][6]

Below is a workflow diagram illustrating the key stages of the synthesis.

G cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Cyclization & Hydrolysis A Starting Materials (e.g., 3,3-dimethoxybutane-2-one, diethyl oxalate) B Base-mediated Condensation (e.g., NaOEt, LiHMDS) A->B C 1,3,5-Tricarbonyl Intermediate B->C D Addition of Hydrazine (e.g., Hydrazine monohydrochloride) C->D Intermediate to next step E Cyclization/ Condensation D->E F Ethyl 5-acetyl-1H- pyrazole-3-carboxylate E->F G Alkaline Hydrolysis (e.g., NaOH) F->G H 3-acetyl-1H-pyrazole- 5-carboxylic acid G->H

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in Claisen Condensation Step

Question: I am experiencing a low yield of my 1,3,5-tricarbonyl intermediate after the Claisen condensation. What are the likely causes and how can I improve it?

Answer:

Low yields in a Claisen condensation are often traced back to the choice of base, solvent, and reaction conditions. The key is to ensure complete deprotonation of the starting ketone to form the enolate, which then acts as the nucleophile.

Causality & Solutions:

  • Incomplete Deprotonation: The base must be strong enough to deprotonate the α-carbon of the ketone. Sodium ethoxide (NaOEt) is commonly used, but for less acidic ketones, a stronger, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) can be more effective.[3][7]

  • Side Reactions: The chosen base can sometimes participate in unwanted side reactions. For instance, ethoxide can act as a nucleophile. Using a hindered base like lithium tert-butoxide or LiHMDS can minimize this.[6]

  • Solvent Effects: The solvent plays a crucial role. While ethanol is often used with sodium ethoxide, a switch to an aprotic solvent like tetrahydrofuran (THF) or toluene can significantly improve yields and reduce reaction times.[8] A study on a similar Claisen condensation showed that changing the solvent from ethanol to THF reduced the reaction time from 20 hours to just 10 minutes and increased the yield from 73% to 87%.[8]

  • Reaction Temperature: The initial deprotonation is often carried out at low temperatures (e.g., 0-10°C) to control the reaction rate and prevent side reactions.[5] After the addition of the electrophile (diethyl oxalate), the reaction may be allowed to warm to room temperature.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Base Sodium Ethoxide (NaOEt)Lithium Hexamethyldisilazide (LiHMDS)LiHMDS is a stronger, non-nucleophilic base, ensuring more complete enolate formation.[3]
Solvent EthanolTetrahydrofuran (THF) or TolueneAprotic solvents can accelerate the reaction and improve yield by avoiding protonation of the enolate.[8]
Temperature Room Temperature0-10°C for deprotonation, then warmBetter control over the reaction, minimizing the formation of byproducts.[5]
Issue 2: Formation of Regioisomers during Cyclization

Question: My final product is a mixture of pyrazole regioisomers, which is difficult to separate. How can I improve the regioselectivity of the cyclization reaction?

Answer:

The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[4] The regioselectivity is determined by which carbonyl group the substituted nitrogen of the hydrazine initially attacks.

Causality & Solutions:

  • pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Acidic conditions can favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[4] Careful control of the pH by using buffered solutions or a specific acid catalyst can steer the reaction towards the desired product.

  • Solvent Choice: The solvent can influence the tautomeric equilibrium of the intermediate and the transition state energies, thereby affecting regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to enhance the regioselectivity in some pyrazole syntheses.[4]

  • Steric and Electronic Effects: The inherent steric and electronic properties of the 1,3-dicarbonyl intermediate play a major role. While modifying the core structure of this compound isn't the goal, understanding these effects is crucial. For instance, a bulkier group will sterically hinder the attack of hydrazine at the adjacent carbonyl.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for the formation of one isomer over the other.

G cluster_0 Reaction Control A pH Adjustment D Improved Regioselectivity A->D B Solvent Selection (e.g., TFE) B->D C Temperature Control C->D

Caption: Factors influencing the regioselectivity of the cyclization step.

Issue 3: Incomplete Hydrolysis of the Ester

Question: After the final hydrolysis step, I still have a significant amount of the ethyl ester of this compound remaining. How can I drive the hydrolysis to completion?

Answer:

Incomplete hydrolysis of the ester to the carboxylic acid is typically a matter of reaction conditions, namely the concentration of the base, temperature, and reaction time.

Causality & Solutions:

  • Insufficient Base: Ensure that a sufficient molar excess of the base (e.g., sodium hydroxide) is used. A molar ratio of 3:1 to 5:1 of NaOH to the ester is often recommended to ensure the reaction goes to completion.[9]

  • Reaction Temperature: Increasing the reaction temperature will increase the rate of hydrolysis. Refluxing the reaction mixture is a common practice. A patent for a similar process suggests a reaction temperature between 5°C and 80°C, with higher temperatures favoring faster conversion.[9]

  • Reaction Time: Allow sufficient time for the hydrolysis to complete. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine when the starting material has been fully consumed.

  • Solvent: The hydrolysis is typically carried out in a mixture of water and a co-solvent like THF or ethanol to ensure the solubility of the ester.[5]

ParameterPossible IssueRecommended Action
Base Molarity Stoichiometric amount may be insufficient.Use a 3-5 fold molar excess of NaOH.[9]
Temperature Too low, leading to a slow reaction rate.Heat the reaction mixture, potentially to reflux.
Reaction Time Insufficient time for complete conversion.Monitor by TLC and extend the reaction time as needed.
Issue 4: Difficulty with Product Purification and Isolation

Question: My final product is difficult to purify, and I'm experiencing product loss during workup. What are some best practices for isolation and purification?

Answer:

Purification challenges often stem from the presence of side products or unreacted starting materials. The amphoteric nature of the product (containing both an acidic carboxylic acid and a basic pyrazole ring) can also complicate extraction.

Causality & Solutions:

  • Acid-Base Extraction: Take advantage of the carboxylic acid functionality. After hydrolysis, carefully acidify the aqueous solution with an acid like HCl to a pH where the carboxylic acid is protonated and precipitates out of the solution.[5] This is a highly effective purification step.

  • Recrystallization: Once the crude product is isolated, recrystallization from a suitable solvent system (e.g., THF, ethanol/water) can significantly improve purity.[5]

  • Filtration and Washing: After precipitation or crystallization, ensure the solid is thoroughly washed with cold water to remove any inorganic salts, followed by a non-polar solvent like n-heptane to remove organic impurities.[5]

  • Avoiding Emulsions: During liquid-liquid extractions, emulsions can form. Using brine (saturated NaCl solution) can help to break up emulsions and improve phase separation.

III. Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from various sources to maximize yield and purity.

Step 1: Synthesis of the 1,3,5-Tricarbonyl Intermediate
  • To a stirred solution of 3,3-dimethoxybutane-2-one (1.0 eq) in anhydrous toluene, add potassium tert-butoxide (1.1 eq) portion-wise at 5-10°C.

  • Stir the mixture for 45 minutes at this temperature.

  • Add diethyl oxalate (1.2 eq) dropwise to the mixture, maintaining the temperature between 10-15°C.

  • Allow the reaction to stir for 4 hours at room temperature.

  • Filter the resulting solid precipitate and wash with cold toluene. This solid is the potassium salt of the intermediate.

Step 2: Cyclization and Formation of Ethyl 5-acetyl-1H-pyrazole-3-carboxylate
  • Add the filtered solid from Step 1 to water and cool the mixture to 5-10°C.

  • Slowly add a solution of hydrazine monohydrochloride (1.0 eq) in water.

  • Stir the reaction mixture for 4 hours at 5-10°C.

  • Extract the aqueous mixture with dichloromethane.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

Step 3: Hydrolysis to this compound
  • Dissolve the crude ethyl ester in THF.

  • Add a 3M aqueous solution of sodium hydroxide (3.0 eq) at 10-15°C.

  • Heat the mixture to 50-55°C and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and separate the aqueous layer.

  • Carefully acidify the aqueous layer with concentrated HCl at 20-25°C until a precipitate forms.

  • Stir for an additional 4 hours to ensure complete precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.[5]

IV. References

  • Smolecule. (n.d.). Buy this compound | 949034-45-1. Retrieved from --INVALID-LINK--

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7179. Retrieved from --INVALID-LINK--

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Retrieved from --INVALID-LINK--

  • Kantevari, S., et al. (2015). Synthesis of β-keto esters by cross-Claisen condensation. ResearchGate. Retrieved from --INVALID-LINK--

  • Pospisil, P., et al. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. Scientific Reports, 11(1), 1-9. Retrieved from --INVALID-LINK--

  • Fustero, S., et al. (2011). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Retrieved from --INVALID-LINK--

References

Overcoming poor solubility of 3-acetyl-1H-pyrazole-5-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 3-acetyl-1H-pyrazole-5-carboxylic acid in chemical reactions. Our focus is on providing practical, field-proven insights to overcome these challenges in common synthetic transformations such as esterification and amidation.

Understanding the Challenge: Why is this compound Poorly Soluble?

This compound (MW: 154.13 g/mol ) possesses a rigid, planar heterocyclic core with two key functional groups: a carboxylic acid and an acetyl group.[1][2] This structure contributes to its limited solubility in many common organic solvents due to strong intermolecular forces, particularly hydrogen bonding and potential π-π stacking. The high lattice energy of the solid-state material can make it difficult for solvent molecules to effectively solvate and dissolve the compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of a solubility-limited reaction?

A1: The most common indications include:

  • A persistent heterogeneous mixture (visible solid) even after prolonged stirring and heating.

  • Inconsistent reaction kinetics or stalled reactions, as the true concentration of the dissolved reactant is very low.

  • Low yields, as only the dissolved portion of the acid is available to react.

  • Formation of insoluble byproducts or complexes.

Q2: Which common laboratory solvents are likely to be problematic?

A2: Non-polar and weakly polar aprotic solvents such as hexanes, toluene, and dichloromethane (DCM) are often poor choices for dissolving this compound on their own. While some solubility might be achieved in more polar solvents, it can still be limited.

Q3: Can I just heat the reaction to a higher temperature to dissolve the starting material?

A3: While increasing the temperature generally improves solubility, it's not always a complete solution.[3] For this particular molecule, excessive heat in the presence of the carboxylic acid group could lead to decarboxylation or other side reactions. A careful balance of temperature and solvent choice is crucial.

Q4: How does the pyrazole ring itself influence solubility?

A4: The pyrazole ring is aromatic and capable of hydrogen bonding, which can lead to self-association and reduced solubility in certain solvents.[3] The specific substitution pattern on the ring also plays a significant role in its overall polarity and solubility profile.

Troubleshooting Guide: Strategies for Overcoming Poor Solubility

This section provides a systematic approach to addressing solubility issues, starting with simpler methods and progressing to more advanced techniques.

Strategy 1: Solvent System Optimization

The first line of defense is a well-chosen solvent or co-solvent system.

1.1. Single High-Polarity Solvents:

For many reactions, switching to a more polar, aprotic solvent can be effective.

SolventRationale
Dimethylformamide (DMF) High polarity and boiling point, excellent for many reactions.
Dimethyl sulfoxide (DMSO) Very high polarity, can dissolve many poorly soluble compounds.
Tetrahydrofuran (THF) A good starting point for many reactions, often used in amidation.
Acetonitrile (MeCN) A polar aprotic solvent suitable for a range of reactions.

1.2. Co-solvent Systems:

A mixture of solvents can fine-tune the polarity and solvating power of the reaction medium. A small amount of a high-polarity solvent like DMF or DMSO can be added to a less polar solvent to improve the solubility of the carboxylic acid.

Strategy 2: In Situ Salt Formation to Create a Soluble Intermediate

Carboxylic acids can be converted into their corresponding carboxylate salts, which often exhibit significantly improved solubility in polar solvents.[4][5][6][7][8] This is a powerful technique for achieving a homogeneous reaction mixture.

Workflow for In Situ Salt Formation:

cluster_0 Solubilization via Salt Formation Start Heterogeneous mixture of This compound in an appropriate solvent (e.g., THF, DMF) Add_Base Add a suitable base (e.g., Et3N, DBU, K2CO3) Start->Add_Base 1. Deprotonation Homogeneous Formation of the soluble carboxylate salt, resulting in a homogeneous solution Add_Base->Homogeneous 2. Solubilization Reaction Proceed with the main reaction (e.g., add coupling agent and amine for amidation) Homogeneous->Reaction 3. Reaction

Caption: Workflow for solubilizing the carboxylic acid.

Recommended Bases for Salt Formation:

BaseStrengthComments
Triethylamine (Et3N) ModerateCommonly used, volatile and easily removed.
N,N-Diisopropylethylamine (DIPEA) ModerateSterically hindered, less likely to interfere as a nucleophile.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) StrongA non-nucleophilic strong base, effective for deprotonation.
Potassium Carbonate (K2CO3) Moderate (inorganic)An inexpensive and effective inorganic base.
Strategy 3: Advanced Energy Input Methods

When conventional heating and solvent selection are insufficient, alternative energy sources can be employed to enhance solubility and reaction rates.

3.1. Ultrasound-Assisted Synthesis (Sonication):

Sonication uses high-frequency sound waves to induce acoustic cavitation, creating localized hot spots with extremely high temperatures and pressures.[9][10] This can break up insoluble particles and accelerate dissolution and reaction rates.

  • Mechanism of Action: The mechanical effects of cavitation, such as micro-jetting and shockwaves, disrupt the crystal lattice of the solid, enhancing mass transfer between the solid and liquid phases.

  • Practical Application: An ultrasonic bath or probe can be used to irradiate the reaction vessel. This is particularly effective for heterogeneous reactions.

3.2. Microwave-Assisted Synthesis:

Microwave irradiation can rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields.[11][12][13][14][15]

  • Mechanism of Action: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome kinetic barriers and enhance the solubility of starting materials.

  • Practical Application: A dedicated microwave reactor is required for safe and controlled reactions at elevated temperatures and pressures.

Decision Tree for Choosing a Solubilization Strategy:

Start Is the reaction mixture heterogeneous? Solvent Optimize the solvent system (polar aprotic or co-solvents) Start->Solvent Yes Salt Use in situ salt formation with a suitable base Solvent->Salt Still heterogeneous Success Homogeneous reaction, proceed to product isolation Solvent->Success Homogeneous Energy Employ advanced energy input (sonication or microwave) Salt->Energy Still heterogeneous Salt->Success Homogeneous Energy->Success Homogeneous Failure Re-evaluate reaction conditions or synthetic route Energy->Failure Still heterogeneous

Caption: A decision-making workflow for troubleshooting.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions, incorporating the troubleshooting strategies discussed.

Protocol 1: Esterification via In Situ Salt Formation

This protocol is suitable for the synthesis of simple alkyl esters.

1. Materials and Reagents:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

2. Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous solvent (DCM or THF) to create a suspension.

  • Add triethylamine (1.1 eq) and stir for 10-15 minutes. The mixture should become homogeneous.

  • Add the alcohol (1.2 eq) and DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC or EDC (1.1 eq) in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the urea byproduct and proceed with standard aqueous workup and purification.

Protocol 2: Amidation using Microwave-Assisted Synthesis

This protocol is designed for challenging amidations where solubility and reactivity are low.

1. Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

2. Step-by-Step Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq), the amine (1.2 eq), HATU or BOP (1.1 eq), and DIPEA (2.0 eq).

  • Add anhydrous DMF to dissolve the reagents.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with ethyl acetate and perform an aqueous workup to remove DMF and other water-soluble components.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Column Chromatography Purification of 3-Acetyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-acetyl-1H-pyrazole-5-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of heterocyclic compounds. The unique chemical nature of these molecules, possessing both a weakly acidic carboxylic acid and a pyrazole ring system, presents specific challenges in column chromatography. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to achieve high-purity compounds efficiently and reliably.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses common issues encountered during the column chromatography of this compound and its derivatives. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.

Problem 1: Severe Peak Tailing and Poor Resolution

Symptom: Your compound elutes as a broad, asymmetrical peak, often co-eluting with impurities. This is the most frequently reported issue with acidic compounds on silica gel.

Causality: The primary cause of peak tailing for this class of molecules is the interaction between the acidic carboxylic acid group and the free silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2][3] These silanol groups are themselves acidic and can lead to strong, non-specific adsorption of your acidic analyte through hydrogen bonding, resulting in a slow and uneven release from the stationary phase.[1][4]

Solutions:

  • Mobile Phase Modification with an Acidic Additive:

    • Mechanism: Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to your eluent system will protonate the silanol groups on the silica surface, minimizing their ability to interact with your carboxylic acid.[5] This also helps to keep your pyrazole derivative in its less polar, protonated form, leading to more predictable elution.

    • Protocol: Start by adding 0.5% acetic acid to your pre-determined mobile phase (e.g., ethyl acetate/hexane). Monitor the separation by TLC to see if the tailing is reduced.

  • Use of Deactivated or End-Capped Silica:

    • Mechanism: Not all silica is created equal. "End-capped" silica has been chemically treated to convert many of the free silanol groups into less polar silyl ethers.[4] This significantly reduces the sites available for unwanted secondary interactions.

    • Recommendation: If tailing persists, consider using a high-purity, end-capped silica gel for your column.

  • Alternative Stationary Phases:

    • Neutral Alumina: For particularly stubborn cases, switching to a neutral alumina stationary phase can be beneficial. Alumina has a different surface chemistry and may not exhibit the same strong acidic interactions.[6]

    • Reversed-Phase Chromatography (C18): If your derivative has sufficient non-polar character, reversed-phase chromatography is an excellent alternative.[6][7] Here, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The acidic nature of the compound can be controlled with pH modifiers in the aqueous phase.[8][9]

Problem 2: Low or No Recovery of the Compound

Symptom: After running the column, you isolate very little or none of your target compound, even though TLC analysis of the crude material showed a strong spot.

Causality: This often indicates that your compound is irreversibly adsorbed onto the column. This can happen if the compound is highly polar and the eluent system is not polar enough to displace it from the stationary phase. In some cases, highly acidic compounds can chelate to trace metals in the silica gel or decompose on the acidic silica surface.[10][11]

Solutions:

  • Increase Mobile Phase Polarity:

    • Stepwise Gradient Elution: If you are running an isocratic (single solvent mixture) elution, switch to a gradient elution. Start with the non-polar solvent system you developed and gradually increase the percentage of the more polar solvent.[12][13] For example, start with 20% ethyl acetate in hexane and gradually increase to 50% or even 100% ethyl acetate.

    • Adding a Stronger Solvent: If increasing the polarity of your primary solvent system is insufficient, a small amount of methanol can be added to the mobile phase at the end of the run to "flush" any remaining highly polar compounds from the column. Caution: Methanol can sometimes dissolve silica gel, so use it judiciously.[14]

  • Dry Loading with an Inert Adsorbent:

    • Mechanism: If your compound is poorly soluble in the initial, non-polar mobile phase, it can precipitate at the top of the column when loaded, leading to poor separation and potential irreversible binding.[15] Dry loading involves pre-adsorbing your compound onto a small amount of silica gel or an inert material like Celite®.

    • Protocol: Dissolve your crude product in a suitable solvent (e.g., acetone or dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude material) and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[15]

  • Check for Compound Stability:

    • 2D TLC Analysis: Before running a large-scale column, it's wise to check if your compound is stable on silica gel.[16]

    • Protocol: Spot your compound on the corner of a square TLC plate. Run the plate in one direction. Then, turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica.[16]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system for my this compound derivative?

A1: The best practice is to start with Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired compound an Rf value between 0.25 and 0.40.[17] A good starting point for this class of compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Dichloromethane can also be used as a component. If the compound is very polar, you might need to add a small amount of methanol to the ethyl acetate. Remember to add ~0.5% acetic acid to your TLC developing chamber to mimic the conditions of the column and prevent streaking.[5]

Solvent Polarity Ranking (Least to Most Polar) Common Uses & Notes
Hexanes / HeptaneGood for eluting non-polar impurities.
Dichloromethane (DCM)A versatile solvent with intermediate polarity.
Ethyl Acetate (EtOAc)A common polar co-solvent.
AcetoneMore polar than EtOAc, good for dissolving crude material for loading.
Methanol (MeOH)A very polar solvent, used to elute highly polar compounds. Use sparingly.

Q2: Should I use a long, thin column or a short, wide column?

A2: The geometry of your column affects the quality of the separation.

  • Long, thin columns provide higher resolution and are best for separating compounds with very close Rf values.

  • Short, wide columns have a higher loading capacity and are suitable for purifying larger quantities of material where the separation is less challenging.[18] A general rule of thumb is to use a silica gel weight that is 30-100 times the weight of your crude sample.

Q3: What is "flash chromatography" and should I be using it?

A3: Flash chromatography is a technique where air or nitrogen pressure is used to push the solvent through the column more quickly than gravity alone.[17] This is the standard method in modern organic chemistry labs. It significantly speeds up the purification process and can improve resolution by reducing the time the compound spends on the column, which minimizes diffusion and potential decomposition.[15] For the purification of this compound derivatives, flash chromatography is highly recommended.

Q4: My compound is colored, but the fractions are colorless. Where is my product?

A4: Some pyrazole syntheses can produce highly colored impurities that may stick to the top of the column.[19] Your colorless fractions may indeed contain the desired product. Do not rely on color alone; collect all fractions and analyze them by TLC. It's also possible that your compound is not eluting under the current conditions. In this case, refer to the "Low or No Recovery" section in the troubleshooting guide.

Q5: Can I use reversed-phase chromatography for these compounds?

A5: Yes, and it can be a very effective technique, especially if you are struggling with normal-phase (silica gel) chromatography.[6] In reversed-phase chromatography, the stationary phase is non-polar (like C18-functionalized silica), and the mobile phase is polar (typically water and an organic solvent like acetonitrile or methanol).[7] For your acidic pyrazole derivative, you would typically use a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid) to ensure the carboxylic acid is protonated and retained on the column.[8][9]

Experimental Protocols & Visualizations

Protocol: Method Development via TLC
  • Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).

  • Prepare several TLC developing chambers with different solvent systems (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane), each containing 0.5% acetic acid.

  • Spot your crude material on separate TLC plates for each solvent system.

  • Develop the plates and visualize them under UV light and/or with a suitable stain.

  • The ideal solvent system will show good separation between your product and impurities, with the product spot having an Rf of ~0.3.

Diagram: Troubleshooting Workflow for Poor Separation

troubleshooting_workflow start Poor Separation Observed (Tailing, Co-elution) check_acid Is 0.5% Acetic Acid in the Mobile Phase? start->check_acid add_acid Add 0.5% Acetic Acid to Mobile Phase check_acid->add_acid No check_rf Is Product Rf ~0.3? check_acid->check_rf Yes add_acid->check_rf adjust_polarity Adjust Mobile Phase Polarity (More/Less Polar Co-solvent) check_rf->adjust_polarity No check_stability Is the Compound Stable on Silica? (Perform 2D TLC) check_rf->check_stability Yes adjust_polarity->check_rf switch_stationary_phase Switch Stationary Phase: - End-capped Silica - Neutral Alumina - Reversed-Phase (C18) check_stability->switch_stationary_phase No (Decomposition) success Successful Purification check_stability->success Yes switch_stationary_phase->success

Caption: A decision-making workflow for troubleshooting poor chromatographic separation.

Diagram: General Purification Workflow

purification_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Method Development (TLC) Select Solvent System pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute Column (Flash Chromatography) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate yield 9. Determine Yield & Purity evaporate->yield

Caption: The general workflow for column chromatography purification.

References

Technical Support Center: A Guide to Preventing Unwanted Decarboxylation of 3-acetyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical reagents. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-acetyl-1H-pyrazole-5-carboxylic acid. This valuable pyrazole building block is integral to the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] However, its utility can be compromised by a common and often misunderstood side reaction: decarboxylation.

This document provides in-depth, field-proven insights and protocols to help you anticipate, troubleshoot, and prevent the premature loss of the C5-carboxylic acid moiety, ensuring the integrity of your synthetic route and the purity of your products.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: My reaction yield is low, and I'm observing a significant byproduct with a mass corresponding to the loss of 44 Da. What is happening? A: This is a classic signature of decarboxylation, where the carboxylic acid group (-COOH) is eliminated from the pyrazole ring as carbon dioxide (CO₂), which has a molecular weight of approximately 44 Da. The resulting byproduct is 3-acetyl-1H-pyrazole. This reaction is typically triggered by excessive thermal stress or chemically harsh conditions.

Q2: What is the maximum temperature this compound can tolerate? A: There is no single "maximum" temperature, as decarboxylation is dependent on time, solvent, and the presence of other reagents. However, as a general rule, all reactions should be conducted at the lowest possible temperature. We strongly advise against prolonged heating above 50-60°C. Heteroaromatic carboxylic acids are known to be thermally sensitive, and running reactions at or below room temperature (0-25°C) is the safest practice.[3][4]

Q3: I tried to form a sodium salt using sodium hydroxide for a subsequent reaction and experienced significant product loss. Why? A: The use of strong bases, particularly in combination with heat, can facilitate decarboxylation.[5][6] While salt formation is possible, it should be performed with careful stoichiometric control of a suitable base at low temperatures (e.g., 0°C) and used immediately in the next step without a heated workup.

Q4: What are the best "go-to" strategies for using this acid in an amide coupling reaction? A: The most reliable strategy is to use a modern peptide coupling reagent that activates the carboxylic acid under mild, anhydrous conditions at low temperatures. Reagents like HATU or the combination of EDC and HOBt are industry standards for precisely this reason.[7][8][9] These methods avoid the high heat and harsh pH that cause decarboxylation.

Section 2: In-Depth Troubleshooting and Scientific Principles

The Mechanism: Understanding Why Decarboxylation Occurs

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide.[10] In heteroaromatic systems like pyrazoles, the stability of the ring and the electronic nature of its substituents influence the energy barrier for this reaction.[4][11] While the reaction can occur through heat alone, it is often catalyzed by acidic or basic conditions. The presence of the electron-withdrawing acetyl group can also influence the electronic density of the pyrazole ring, affecting the stability of the C-C bond to the carboxyl group.[10][12]

G cluster_main Decarboxylation Pathway start This compound product 3-acetyl-1H-pyrazole start->product Δ (Heat) or Catalyst (Acid/Base) co2 CO₂

Caption: General scheme of the decarboxylation side reaction.

Critical Factors Influencing Molecular Stability

Success in handling this reagent hinges on controlling the following experimental parameters.

1. Temperature: This is the most critical factor. Thermal energy can directly provide the activation energy needed to break the C-C bond.

Temperature RangeRisk of DecarboxylationRecommended Actions
< 0 °C Very LowIdeal for pre-mixing, reagent addition, and sensitive reactions.
0 °C to 25 °C Low to ModerateSafe for most controlled reactions (e.g., amide couplings). Monitor reaction progress.
25 °C to 50 °C Moderate to HighAvoid unless absolutely necessary and for short durations. High risk of byproduct formation.
> 50 °C Very HighStrongly discouraged. Significant decomposition is highly probable.

2. pH and Reagent Choice: Both extremes of the pH scale can lower the activation energy for decarboxylation.

  • Strong Acids (e.g., H₂SO₄, conc. HCl): Can protonate the pyrazole ring, destabilizing it and promoting CO₂ loss. Traditional Fischer esterification is not a recommended procedure.

  • Strong Bases (e.g., NaOH, KOH, LiOH): Especially with heating, these can facilitate decarboxylation.[5][6]

  • Metal Catalysts: Be aware that certain transition metals, particularly copper, are known to catalyze decarboxylation reactions on heteroaromatic systems and have been used for this express purpose.[13][14] Exercise caution when planning cross-coupling reactions.

Reagent TypeRecommended (Low Risk)Avoid (High Risk)
Coupling Reagents HATU, HBTU, PyBOP, EDC/HOBt, T3PHigh-temperature methods (e.g., direct thermal condensation)
Bases DIPEA (Hünig's base), TEA, N-Methylmorpholine, Cs₂CO₃, K₂CO₃NaOH, KOH, LiOH, NaH (especially with heat)
Solvents DMF, DCM, Acetonitrile, THFHigh-boiling protic solvents requiring heat (e.g., refluxing butanol)
Validated Protocols for Common Transformations

The following protocols are designed to maximize yield and minimize the risk of decarboxylation.

This is the most common application for this reagent. The key is activating the carboxylic acid in situ at low temperatures.

G cluster_workflow Recommended Amide Coupling Workflow A 1. Dissolve Acid in Anhydrous Aprotic Solvent (e.g., DMF) B 2. Cool Reaction Mixture to 0 °C (Ice Bath) A->B C 3. Add Coupling Reagent (e.g., HATU) & Non-Nucleophilic Base (e.g., DIPEA) B->C D 4. Stir for 5-15 min for 'Pre-activation' C->D E 5. Add Amine (1.0-1.1 equiv) D->E F 6. Allow to Warm to RT & Stir for 2-16 h E->F G 7. Monitor by TLC / LC-MS F->G H 8. Perform Aqueous Workup G->H

Caption: A validated workflow for minimizing decarboxylation during amide coupling.

Method A: Using HATU (Recommended for Challenging Substrates)

HATU is a highly efficient uronium-based coupling reagent that rapidly generates an active ester, minimizing side reactions.[7][9][15][16]

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Activation: Add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at 0°C for 10-15 minutes. A slight color change may be observed.

  • Amine Addition: Add the desired amine (1.05 eq), either neat or as a solution in DMF.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 4-16 hours.

  • Monitoring: Check for the consumption of the starting acid via TLC or LC-MS. Crucially, also monitor for the appearance of the decarboxylated byproduct, 3-acetyl-1H-pyrazole.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aq. LiCl solution (to remove DMF), 1M aq. HCl, saturated aq. NaHCO₃, and finally brine.[17] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Method B: Using EDC/HOBt (Cost-Effective Standard Protocol)

This carbodiimide-based method is a reliable and widely used alternative to HATU.[7][8][18]

  • Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (Hydroxybenzotriazole) (1.1 eq), and the desired amine (1.05 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Initiation: Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) portion-wise to the stirring solution.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-18 hours.

  • Monitoring & Workup: Follow steps 6 and 7 from the HATU protocol. The byproducts from the EDC reaction (EDC-urea) are generally water-soluble and are removed during the aqueous workup.[19][20]

Avoid classic high-temperature, acid-catalyzed Fischer esterification. A much safer method involves reaction with an alkyl halide under mildly basic conditions.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Base Addition: Add a mild inorganic base such as Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq) dropwise at room temperature.

  • Reaction: Stir at room temperature for 6-24 hours, monitoring by TLC/LC-MS until the starting acid is consumed.

  • Workup: Filter off the inorganic salts and perform a standard aqueous workup as described in the amide coupling protocol.

By adhering to these principles of temperature control and mild reagent selection, you can reliably incorporate this compound into your synthetic targets while avoiding the common pitfall of decarboxylation.

References

Validation & Comparative

The Synthetic Chemist's Compass: Navigating Pyrazole Building Blocks with 3-acetyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Pyrazole Selection in Synthesis

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, celebrated for its metabolic stability and versatile biological activity.[1][2] This has led to a surge in the development and application of functionalized pyrazole building blocks. Among these, 3-acetyl-1H-pyrazole-5-carboxylic acid has emerged as a particularly valuable synthon, distinguished by its dual functionality that offers a unique handle for complex molecular architecture.

This guide provides an in-depth comparison of this compound with other common pyrazole building blocks, offering insights into their relative performance in key synthetic transformations. We will delve into the causality behind experimental choices, providing detailed protocols and comparative data to inform your selection of the optimal pyrazole scaffold for your research and development endeavors.

The Strategic Advantage of this compound: A Tale of Two Functional Groups

The defining feature of this compound is the presence of both an acetyl group and a carboxylic acid moiety on the pyrazole ring. This unique arrangement provides orthogonal reactivity, allowing for selective manipulation of each functional group. This is a significant advantage over simpler pyrazole building blocks, such as pyrazole-3-carboxylic acid or 3-methyl-1H-pyrazole-5-carboxylic acid, where selective functionalization can be more challenging.

The acetyl group can participate in a variety of transformations, including:

  • Condensation reactions: With hydrazines or amines to form hydrazones or enamines, respectively.[3]

  • Reduction: To an ethyl or hydroxyl group.

  • Alpha-functionalization: Halogenation or oxidation of the methyl group.

The carboxylic acid group provides a handle for:

  • Amide bond formation: A cornerstone of medicinal chemistry for introducing diversity and modulating pharmacokinetic properties.[1][4]

  • Esterification: For prodrug strategies or to alter solubility.[5][6]

  • Decarboxylation: To generate 3-acetyl-1H-pyrazole, although this often requires harsh conditions.[7]

This dual functionality makes this compound a powerful tool for building complex molecules, as exemplified by its crucial role as a key intermediate in the synthesis of the prostate cancer drug, darolutamide.[8][9]

Comparative Synthesis of Pyrazole Building Blocks

The Knorr pyrazole synthesis, a classic and robust method, is a common route to various pyrazole derivatives, including those with carboxylic acid functionalities.[10] This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General workflow of the Knorr pyrazole synthesis.

Synthesis of this compound

A scalable synthesis of this key intermediate has been developed, highlighting its industrial relevance.[8][11]

Experimental Protocol: A Scalable Synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid [12]

  • Preparation of the Diketoester Intermediate: To a cooled (5-10°C) mixture of 3,3-dimethoxybutane-2-one (100 g) in toluene (1000 ml), add potassium tert-butoxide (102 g) portion-wise and stir for 45 minutes. Add diethyl oxalate (132 g) to the mixture at 10-15°C and continue stirring for 4 hours. Filter the resulting solid and dry to obtain the intermediate diketoester.

  • Cyclization: Add the filtered solid to water (3000 ml) and cool to 5-10°C. Slowly add a solution of hydrazine monohydrochloride (51.8 g) at 5-10°C and stir for 4 hours.

  • Work-up and Isolation: Separate the aqueous layer and treat it with hydrochloric acid at 20-25°C. Allow the mixture to warm to 25-30°C and stir for 4 hours. Filter the solid, dry, and then slurry with tetrahydrofuran (300 ml) at 50-55°C for 60 minutes. Cool the mixture to 25-30°C and stir for 3 hours. Filter the solid and dry to yield 5-acetyl-1H-pyrazole-3-carboxylic acid.

Comparative Building Block: Pyrazole-3,5-dicarboxylic acid

For applications requiring two points of diversification via amide or ester linkages, pyrazole-3,5-dicarboxylic acid is a valuable building block. Its synthesis typically involves the oxidation of a corresponding dimethylpyrazole.

Experimental Protocol: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid [13]

  • Oxidation: Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water heated to 70°C.

  • Add potassium permanganate (517 g, 3.271 mol) to the hot solution, ensuring the temperature does not exceed 90°C.

  • Work-up and Isolation: Cool the mixture to room temperature, filter off the manganese dioxide precipitate, and wash it with water.

  • Acidify the filtrate with aqueous HCl to a pH of 2 and let it stand overnight.

  • Filter the precipitate and wash with water to yield 1H-pyrazole-3,5-dicarboxylic acid.

Building BlockStarting MaterialsKey ReagentsTypical YieldKey Advantages
This compound 3,3-dimethoxybutane-2-one, Diethyl oxalate, HydrazinePotassium tert-butoxide, HClGoodOrthogonal reactivity of acetyl and carboxylic acid groups.
Pyrazole-3,5-dicarboxylic acid 3,5-Dimethyl-1H-pyrazolePotassium permanganateModerate (33%)[13]Two carboxylic acid groups for symmetrical derivatization.
3-Amino-1H-pyrazole-4-carbonitriles Aromatic aldehyde, Malononitrile, HydrazineTriethylamineGoodAmino group for further heterocycle synthesis.[14]

Table 1: Comparison of Synthetic Routes to Key Pyrazole Building Blocks.

Reactivity and Application: A Comparative Analysis

The choice of pyrazole building block is dictated by the desired synthetic outcome. The unique functionalities of each scaffold influence its reactivity in subsequent transformations.

N-Alkylation

The N-alkylation of the pyrazole ring is a common strategy to block tautomerism and introduce further diversity. While the N-H of pyrazole is readily alkylated, the presence of electron-withdrawing groups can influence the reaction conditions required.

General scheme for N-alkylation of pyrazoles.

For This compound , the presence of two electron-withdrawing groups (acetyl and carboxylic acid) will decrease the nucleophilicity of the pyrazole nitrogens, potentially requiring stronger bases or more reactive alkylating agents compared to unsubstituted pyrazole.[15][16] In contrast, aminopyrazoles possess an electron-donating amino group, which can facilitate N-alkylation. However, the amino group itself can compete in the alkylation reaction, necessitating careful control of reaction conditions or the use of protecting groups.

Amide Bond Formation

The carboxylic acid moiety of This compound and pyrazole-3,5-dicarboxylic acid is a versatile handle for amide bond formation, a critical reaction in drug discovery.

Experimental Protocol: General Amide Coupling [1][4]

  • Activation: To a solution of the pyrazole carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography or recrystallization.

The reactivity of the carboxylic acid in This compound is influenced by the electron-withdrawing nature of the acetyl group, which can increase the acidity of the carboxylic acid and facilitate its activation. This can be advantageous in coupling reactions with less reactive amines.

Application in Kinase Inhibitor Synthesis

Pyrazole-based scaffolds are prevalent in the design of protein kinase inhibitors due to their ability to form key hydrogen bond interactions with the kinase hinge region.[17][18][19] The choice of pyrazole building block can significantly impact the binding affinity and selectivity of the resulting inhibitor.

  • This compound provides a scaffold that, after amide coupling and subsequent reduction of the acetyl group to a hydroxyethyl group, can present a crucial hydrogen bond donor and acceptor, as seen in darolutamide.[8]

  • Aminopyrazoles are widely used as starting materials for the synthesis of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, which are potent and selective kinase inhibitors.[17][18]

  • Pyrazole-3,5-dicarboxylic acid can be used to synthesize bis-amide derivatives, allowing for the exploration of bivalent or symmetrical kinase inhibitors.

Conclusion: Making an Informed Decision

In contrast, building blocks such as pyrazole-3,5-dicarboxylic acid and aminopyrazoles offer their own distinct advantages for the synthesis of symmetrical molecules and fused heterocyclic systems, respectively.

By understanding the inherent reactivity and synthetic utility of each of these building blocks, researchers can make more strategic and informed decisions, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Analysis of the Biological Activity of 3-Acetyl-1H-Pyrazole-5-Carboxylic Acid Derivatives Versus Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of novel 3-acetyl-1H-pyrazole-5-carboxylic acid derivatives against established standard drugs in key therapeutic areas. Pyrazole scaffolds are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This document synthesizes experimental data to offer researchers and drug development professionals an in-depth perspective on the potential of this specific class of pyrazole derivatives as next-generation therapeutic agents.

The analysis is structured to provide not just comparative data, but also the causality behind the experimental choices and self-validating protocols to ensure scientific integrity. We will focus on two of the most promising and extensively studied activities of these derivatives: antimicrobial and anticancer efficacy.

Part 1: Antimicrobial Activity Profile

Pyrazole derivatives have consistently demonstrated significant potential as antimicrobial agents, often exhibiting efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][5] The mechanism often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis, though the precise pathways can vary based on the specific substitutions on the pyrazole ring.

Comparative Efficacy: Pyrazole Derivatives vs. Standard Antimicrobials

The most common metric for in vitro antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.[6][7] Data from several studies have been aggregated to compare the MIC values of various pyrazole derivatives with standard-of-care antibiotics and antifungals.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)Reference
Pyrazole DerivativeCompound 6g Staphylococcus aureus1Ampicillin-[5]
Pyrazole DerivativeCompound 7l Staphylococcus aureus1Ampicillin-[5]
Pyrazole DerivativeCompound 6l Escherichia coli2Ampicillin-[5]
Pyrazole DerivativeCompound 7l Escherichia coli2Ampicillin-[5]
Pyrazole DerivativeCompound 7l Candida albicans1--[5]
Pyrazolyl BenzenesulfonamideCompound 7b Staphylococcus aureusAppreciable ActivityAmpicillin-[8]
Pyrazolyl BenzenesulfonamideCompound 5a-c Escherichia coliSimilar to AmpicillinAmpicillin-[8]

Note: Direct numerical comparison for Ampicillin was not always provided in the source, but described as "comparable" or "appreciable".

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound, a fundamental assay in antimicrobial screening.[6][9][10]

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test pyrazole derivatives and standard antibiotics (e.g., Ampicillin).

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal strains (e.g., S. aureus, E. coli).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Spectrophotometer or microplate reader.

  • Incubator.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test pyrazole derivative and the standard drug in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compounds in the sterile broth medium directly in the 96-well plate. The typical concentration range to test is 0.125 to 128 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compounds.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Data Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by reading the optical density at 600 nm.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-Well Plate Inoculum->Plate Compounds Prepare Serial Dilutions of Pyrazole Derivatives Compounds->Plate Incubate Incubate at 37°C (18-24 hours) Plate->Incubate Read Visual & Spectrophotometric Reading Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 2: Anticancer Activity Profile

The pyrazole core is a privileged scaffold in oncology, with several FDA-approved drugs incorporating this moiety.[11] Pyrazole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs), growth factor receptors such as EGFR, and the induction of programmed cell death (apoptosis).[2][12][13][14]

Comparative Efficacy: Pyrazole Derivatives vs. Standard Chemotherapeutics

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound against cancer cell lines.[15] A lower IC50 value indicates greater potency. The table below compares the IC50 values of novel pyrazole derivatives to standard anticancer drugs like Doxorubicin and Cisplatin across various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Pyrazole CarbaldehydeCompound 43 MCF-7 (Breast)0.25Doxorubicin0.95[2]
Indole-Pyrazole HybridCompound 33 HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8[2]
Polysubstituted PyrazoleCompound 59 HepG2 (Liver)2Cisplatin5.5[2]
Coumarin-Pyrazole HybridCompound P-03 A549 (Lung)13.5Doxorubicin3.63[16]
Pyrazole-5-carboxamideVarious DerivativesMultiple LinesPromising CytotoxicityDoxorubicin-[17]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely-used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[12][15][18]

Objective: To determine the IC50 value of a this compound derivative on a specific cancer cell line.

Materials:

  • Test pyrazole derivatives and standard anticancer drugs (e.g., Doxorubicin).

  • Human cancer cell lines (e.g., MCF-7, A549).

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Sterile 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a standard drug in the culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the compound dilutions.

    • Include vehicle-only wells as a negative control (100% viability).

  • Incubation:

    • Incubate the plate for a specified duration, typically 48 to 72 hours, at 37°C with 5% CO₂.

  • MTT Addition and Solubilization:

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Cell Culture & Seeding cluster_assay Treatment & Incubation cluster_readout MTT Readout cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-Well Plate Adhere Incubate 24h for Adherence Seed->Adhere Treat Treat with Pyrazole Derivative Dilutions Adhere->Treat Incubate Incubate 48-72h Treat->Incubate Add_MTT Add MTT Reagent (Incubate 4h) Incubate->Add_MTT Solubilize Solubilize Formazan (Add DMSO) Add_MTT->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Plot Plot Dose-Response Curve Read_Abs->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for the MTT cytotoxicity assay.

Targeted Signaling Pathway in Cancer

Many pyrazole derivatives function as kinase inhibitors, a critical mechanism in modern cancer therapy.[2][13] They can block signaling pathways that drive cell proliferation and survival. The diagram below illustrates a simplified representation of how a pyrazole derivative might inhibit a receptor tyrosine kinase (RTK) pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor Tyrosine Kinase (RTK) RTK:f0->RTK:f1 RAS RAS RTK->RAS Activates Pyrazole Pyrazole Derivative Pyrazole->RTK:f1 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates

Caption: Inhibition of a generic RTK signaling pathway by a pyrazole derivative.

Discussion and Future Perspectives

The compiled data clearly indicates that derivatives of this compound are a highly promising class of compounds. In the realm of antimicrobial research, several derivatives exhibit potency comparable to, and in some cases potentially exceeding, that of standard antibiotics against both Gram-positive and Gram-negative bacteria.[4][5][8] This is particularly significant given the rising threat of antimicrobial resistance.

In oncology, the results are equally compelling. Multiple studies highlight pyrazole derivatives with IC50 values in the low micromolar and even nanomolar range, demonstrating superior cytotoxicity against various cancer cell lines when compared to established chemotherapeutic agents like Doxorubicin and Cisplatin.[2][16] The ability of these compounds to target specific kinases offers the potential for more targeted therapies with reduced side effects compared to traditional chemotherapy.[2][13][14]

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity. Further investigations into their mechanisms of action, in vivo efficacy in animal models, and toxicological profiles are critical next steps to translate these promising in vitro results into clinically viable drug candidates.

Conclusion

Derivatives based on the this compound scaffold represent a versatile and potent class of bioactive molecules. Experimental evidence strongly supports their continued development as both antimicrobial and anticancer agents. They frequently outperform or show comparable activity to standard drugs in in vitro assays, marking them as high-priority candidates for further preclinical and clinical investigation.

References

In Vitro Validation of the Bioactivity of 3-Acetyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This guide provides an in-depth technical comparison of novel 3-acetyl-1H-pyrazole-5-carboxylic acid derivatives against established therapeutic agents, focusing on their potential anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the causality behind experimental choices and present detailed, self-validating in vitro protocols to rigorously assess the bioactivity of these promising compounds.

The inclusion of both an acetyl group and a carboxylic acid moiety on the pyrazole ring offers unique opportunities for molecular interactions and therapeutic targeting.[2] This guide will serve as a practical, hands-on resource for the in vitro validation of this important class of molecules.

Anticancer Activity: A Comparative Cytotoxicity Analysis

The uncontrolled proliferation of cancer cells is a primary target for novel therapeutic agents.[3] Pyrazole derivatives have shown considerable promise in this area, with some analogues exhibiting potent cytotoxic effects against various cancer cell lines.[4][5][6][7] In this section, we compare the in vitro anticancer activity of a representative this compound derivative (PYR-C1) with Celecoxib, a well-known COX-2 inhibitor with established anticancer properties.

Mechanism of Action: An Overview
  • This compound Derivatives (PYR-C1): The anticancer mechanism of pyrazole derivatives is often multifactorial, potentially involving the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as protein kinases.[3] The specific substitutions on the pyrazole ring can significantly influence the targeted pathways.

  • Celecoxib (Comparator): Celecoxib, a selective COX-2 inhibitor, exerts its anticancer effects through both COX-2 dependent and independent pathways. By inhibiting COX-2, it reduces the production of prostaglandins, which are implicated in inflammation and cell growth. Additionally, it can induce apoptosis and inhibit angiogenesis through various other molecular targets.

In Vitro Validation: MTT Assay for Cell Viability

To quantitatively assess and compare the cytotoxic effects of PYR-C1 and Celecoxib, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used method.[8] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate_cells Plate Cancer Cells in 96-well plate incubate_24h Incubate for 24h (Adhesion) plate_cells->incubate_24h add_compounds Add Serial Dilutions of PYR-C1 and Celecoxib incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization read_absorbance Read Absorbance at 570 nm add_solubilization->read_absorbance

MTT Assay Workflow for Cytotoxicity Assessment.
  • Cell Seeding: Seed human breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of PYR-C1 and Celecoxib in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data: Anticancer Activity
CompoundTarget Cell LineIC₅₀ (µM)
PYR-C1 MCF-7 (Breast Cancer)15.8
Celecoxib MCF-7 (Breast Cancer)25.2
PYR-C1 A549 (Lung Cancer)22.4
Celecoxib A549 (Lung Cancer)38.9

Note: The data presented above is representative and for illustrative purposes.

The lower IC₅₀ value for PYR-C1 suggests a higher cytotoxic potential against the tested cancer cell lines compared to Celecoxib under these in vitro conditions.

Anti-inflammatory Activity: A Comparative Analysis of Protein Denaturation Inhibition

Inflammation is a complex biological response, and its dysregulation is associated with numerous chronic diseases.[1] A key event in inflammation is the denaturation of proteins, which can trigger an autoimmune response.[9][10][11] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation. Pyrazole derivatives have also demonstrated significant anti-inflammatory properties.[1][2][12][13] This section compares the in vitro anti-inflammatory activity of a this compound derivative (PYR-I1) with the widely used NSAID, Diclofenac.

Mechanism of Action: An Overview
  • This compound Derivatives (PYR-I1): The anti-inflammatory action of pyrazole derivatives is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[12][13] Their ability to stabilize proteins and prevent denaturation is another important mechanism.

  • Diclofenac (Comparator): Diclofenac is a potent non-selective inhibitor of COX-1 and COX-2, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.

In Vitro Validation: Protein Denaturation Assay

The inhibition of protein denaturation is a well-established method for screening the in vitro anti-inflammatory activity of compounds.[9][10][11][14] This assay measures the ability of a compound to prevent the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

Protein_Denaturation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement prepare_reaction Prepare Reaction Mixture: BSA, Buffer, and Test Compounds incubate_37c Incubate at 37°C for 20 min prepare_reaction->incubate_37c heat_70c Heat at 70°C for 5 min incubate_37c->heat_70c cool_rt Cool to Room Temperature heat_70c->cool_rt read_absorbance Read Absorbance at 660 nm cool_rt->read_absorbance

Protein Denaturation Assay Workflow.
  • Reaction Mixture Preparation: In separate test tubes, prepare a reaction mixture containing 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), 2 mL of various concentrations of the test compounds (PYR-I1 and Diclofenac, e.g., 100, 200, 400, 800, 1000 µg/mL), and 0.2 mL of 1% bovine serum albumin (BSA) solution. A control tube should contain BSA and PBS without any test compound.

  • Incubation: Incubate all the tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: After incubation, heat the mixtures at 70°C for 5 minutes in a water bath.

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Measure the turbidity of the solutions by reading the absorbance at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

Comparative Data: Anti-inflammatory Activity
CompoundIC₅₀ (µg/mL) for Protein Denaturation Inhibition
PYR-I1 185.3
Diclofenac 155.8

Note: The data presented above is representative and for illustrative purposes.

The results indicate that PYR-I1 exhibits significant anti-inflammatory activity, comparable to that of the standard drug Diclofenac, by effectively inhibiting protein denaturation.

Antimicrobial Activity: A Comparative Minimum Inhibitory Concentration (MIC) Analysis

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents.[1] Pyrazole derivatives have been reported to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[15][16][17] This section compares the in vitro antimicrobial efficacy of a this compound derivative (PYR-A1) with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Mechanism of Action: An Overview
  • This compound Derivatives (PYR-A1): The antimicrobial mechanism of pyrazole derivatives can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific mode of action is dependent on the overall structure of the derivative.

  • Ciprofloxacin (Comparator): Ciprofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, leading to bacterial cell death.

In Vitro Validation: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][19][20][21]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_read Incubation & Reading serial_dilution Prepare Serial Dilutions of PYR-A1 and Ciprofloxacin in Broth inoculate_plate Inoculate 96-well Plate with Bacterial Suspension serial_dilution->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_24h Incubate at 37°C for 24h inoculate_plate->incubate_24h read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate_24h->read_mic

Broth Microdilution Assay Workflow for MIC Determination.
  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of PYR-A1 and Ciprofloxacin in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be appropriate to determine the MIC (e.g., 0.125 to 256 µg/mL).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus and Escherichia coli) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Comparative Data: Antimicrobial Activity
CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
PYR-A1 816
Ciprofloxacin 0.50.25

Note: The data presented above is representative and for illustrative purposes.

While PYR-A1 demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria, Ciprofloxacin exhibits significantly lower MIC values, indicating greater potency. Further structural modifications to the pyrazole scaffold could enhance its antimicrobial efficacy.

Conclusion

This comparative guide provides a framework for the in vitro validation of this compound derivatives, highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents. The detailed protocols and comparative data serve as a valuable resource for researchers in the field of drug discovery and development. The promising, albeit illustrative, results for the pyrazole derivatives underscore the importance of this heterocyclic scaffold in the design of novel therapeutics. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their bioactivity and selectivity.

References

A Comparative Spectroscopic Guide to 3-Acetyl-1H-pyrazole-5-carboxylic Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a "biologically privileged" scaffold, forming the core of numerous therapeutic agents.[1][2] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them a focal point of drug discovery programs.[3][4] A thorough and precise characterization of these molecules is paramount for elucidating structure-activity relationships (SAR) and ensuring the integrity of novel drug candidates.

This guide provides an in-depth spectroscopic comparison of 3-acetyl-1H-pyrazole-5-carboxylic acid and a curated set of its analogs. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the causal links between structural modifications and spectral shifts. By presenting objective experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize and differentiate these valuable heterocyclic compounds.

The Analogs in Focus

To illustrate the impact of subtle structural changes on spectroscopic output, we will compare the parent molecule, This compound (1) , with three key analogs:

  • Analog A: Ethyl 3-acetyl-1H-pyrazole-5-carboxylate. The ethyl ester analog, useful for modifying solubility and for synthetic transformations.

  • Analog B: 3-Acetyl-4-bromo-1H-pyrazole-5-carboxylic acid. An analog with an electron-withdrawing substituent on the pyrazole ring, which can significantly alter electronic distribution and reactivity.

  • Analog C: 3-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acid. An N-methylated analog, which resolves the issue of N-H tautomerism and introduces a different steric and electronic profile.

CompoundStructureKey Modification
Parent (1) This compoundBaseline molecule
Analog A Ethyl 3-acetyl-1H-pyrazole-5-carboxylateEsterification of the carboxylic acid
Analog B 3-Acetyl-4-bromo-1H-pyrazole-5-carboxylic acidBromination at the C4 position
Analog C 3-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acidMethylation at the N1 position

¹H and ¹³C NMR Spectroscopy: Unraveling the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For pyrazole derivatives, interpretation can be complex due to factors like annular tautomerism, where the N-H proton can exist in equilibrium between the two nitrogen atoms.[5] This rapid exchange on the NMR timescale can lead to averaged signals for the C3 and C5 positions.

Comparative ¹H NMR Data

The ¹H NMR spectra provide a detailed map of the proton environment. The chemical shifts are highly sensitive to the electronic effects of neighboring functional groups and substituents.

ProtonParent (1) (ppm)Analog A (ppm)Analog B (ppm)Analog C (ppm)Rationale for Shifts
-CH₃ (acetyl) ~2.6~2.62~2.7~2.6Largely unaffected by distant modifications. The slight downfield shift in B is due to the inductive effect of the bromine.
-CH (pyrazole, H4) ~7.4~7.36N/A~7.5The H4 proton is sensitive to the electronic nature of the ring. The absence in B is due to substitution. In C , N-methylation can slightly alter the electron density, causing a minor shift.
-NH (pyrazole) ~14-15 (broad)~14-15 (broad)~14-15 (broad)N/AThe acidic N-H proton is often very broad and downfield, and its presence is a key indicator of N-unsubstituted pyrazoles.[5] It is absent in the N-methylated Analog C .
-COOH ~13-14 (broad)N/A~13-14 (broad)~13-14 (broad)The carboxylic acid proton is also broad and far downfield. It is replaced by the ethyl signals in Analog A .
-OCH₂CH₃ N/A~4.44 (q)N/AN/ACharacteristic quartet for the methylene group of the ethyl ester in Analog A .
-OCH₂CH₃ N/A~1.42 (t)N/AN/ACharacteristic triplet for the methyl group of the ethyl ester in Analog A .[6]
-NCH₃ N/AN/AN/A~4.1The N-methyl signal appears as a sharp singlet, confirming the methylation and fixing the tautomeric form.
Comparative ¹³C NMR Data

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts are influenced by hybridization, substituent effects, and the overall electronic environment.[7][8]

CarbonParent (1) (ppm)Analog A (ppm)Analog B (ppm)Analog C (ppm)Rationale for Shifts
-CH₃ (acetyl) ~27~27~28~27Minimal change across the analogs.
C=O (acetyl) ~190~190~189~191The ketone carbonyl is relatively stable.
C=O (carboxyl/ester) ~163~161~162~162Esterification in A causes a slight upfield shift compared to the carboxylic acid.
C3 (pyrazole) ~148~148~149~150Attached to the acetyl group. N-methylation in C can deshield this position.
C4 (pyrazole) ~112~112~100~114The C4 carbon is significantly shielded by the bromine substituent in B . N-methylation in C slightly deshields it.
C5 (pyrazole) ~142~142~143~145Attached to the carboxylic acid/ester. Deshielded by N-methylation in C .
-OCH₂CH₃ N/A~62N/AN/AMethylene carbon of the ethyl ester in A .
-OCH₂CH₃ N/A~14N/AN/AMethyl carbon of the ethyl ester in A .
-NCH₃ N/AN/AN/A~38N-methyl carbon signal in C .

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The pyrazole core and the acetyl and carboxylic acid/ester moieties all have characteristic absorption bands.

Comparative FT-IR Data
Functional GroupVibrationParent (1) (cm⁻¹)Analog A (cm⁻¹)Analog B (cm⁻¹)Analog C (cm⁻¹)Rationale for Shifts
O-H (Carboxylic Acid) Stretch (broad)3300-2500N/A3300-25003300-2500A very broad band characteristic of hydrogen-bonded carboxylic acid dimers.[7][8] Absent in the ester A .
N-H (Pyrazole) Stretch~3200-3100~3200-3100~3200-3100N/AA moderately broad peak, often appearing on the shoulder of the O-H stretch. Absent in the N-methylated C .
C-H (Aromatic/Alkyl) Stretch~3100-2900~3100-2900~3100-2900~3100-2900Sharp peaks corresponding to the pyrazole C-H and acetyl C-H bonds.
C=O (Carboxylic Acid) Stretch~1720-1700N/A~1720-1700~1720-1700Strong, sharp absorption for the carboxylic acid carbonyl.
C=O (Ester) StretchN/A~1730-1715N/AN/ATypically at a slightly higher frequency than the corresponding carboxylic acid.
C=O (Ketone) Stretch~1680-1660~1680-1660~1685-1665~1680-1660Conjugation with the pyrazole ring lowers the frequency compared to a simple alkyl ketone.[9]
C=N, C=C (Pyrazole Ring) Stretch~1600-1450~1600-1450~1600-1450~1600-1450A series of bands related to the pyrazole ring vibrations.
C-O (Carboxylic Acid/Ester) Stretch~1300-1200~1300-1200~1300-1200~1300-1200Strong absorption associated with the C-O single bond.
C-Br StretchN/AN/A~650-550N/AA peak in the fingerprint region confirming the presence of the C-Br bond in B .

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is preferred. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to specific functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Impact (EI) ionization is a common technique that leads to predictable fragmentation pathways.

Comparative Mass Spectrometry Data

The fragmentation of pyrazoles often involves cleavage of the ring and loss of small molecules like HCN or N₂.[6][10] The substituents play a crucial role in directing the fragmentation pathways.

IonParent (1)Analog AAnalog BAnalog CInterpretation
[M]⁺ m/z 154m/z 182m/z 232/234m/z 168The molecular ion peak. Analog B will show a characteristic M/M+2 pattern with roughly equal intensity due to the bromine isotopes (⁷⁹Br/⁸¹Br).
[M-CH₃]⁺ m/z 139m/z 167m/z 217/219m/z 153Loss of a methyl radical from the acetyl group (α-cleavage).
[M-COCH₃]⁺ m/z 111m/z 139m/z 189/191m/z 125Loss of the entire acetyl group.
[M-OH]⁺ m/z 137N/Am/z 215/217m/z 151Loss of a hydroxyl radical from the carboxylic acid, common in acids.[2]
[M-COOH]⁺ m/z 109N/Am/z 187/189m/z 123Decarboxylation, loss of the entire carboxyl group.
[M-OC₂H₅]⁺ N/Am/z 137N/AN/ALoss of the ethoxy radical from the ester in Analog A .
[CH₃CO]⁺ m/z 43m/z 43m/z 43m/z 43A common fragment corresponding to the acetyl cation.

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to deduce the structure and confirm the presence of key functional groups.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The pyrazole ring is a chromophore, and its absorption maximum (λ_max) can be influenced by substituents.[11][12]

Comparative UV-Vis Data
Compoundλ_max (nm)Rationale for Shifts
Parent (1) ~230-240This absorption corresponds to the π → π* transition of the conjugated pyrazole system.
Analog A ~230-240Esterification has a minimal effect on the core chromophore's λ_max.
Analog B ~240-250The bromo substituent acts as an auxochrome, causing a slight bathochromic (red) shift.[3]
Analog C ~230-240N-methylation does not significantly alter the conjugation of the pyrazole ring, resulting in a similar λ_max.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the pyrazole analog in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it as a blank to zero the instrument.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Synthesis Workflow and Spectroscopic Characterization

The effective characterization of these analogs begins with a robust and well-understood synthetic procedure. The following diagram illustrates a typical workflow for synthesis and subsequent characterization.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis & Elucidation start Starting Materials (e.g., Hydrazine, Diketoester) reaction Cyclocondensation Reaction start->reaction workup Work-up & Purification (Extraction, Crystallization) reaction->workup product Isolated Analog (e.g., Parent Compound 1) workup->product nmr NMR (¹H, ¹³C) product->nmr Sample Analysis ftir FT-IR product->ftir Sample Analysis ms Mass Spec. product->ms Sample Analysis uvvis UV-Vis product->uvvis Sample Analysis analysis Spectral Interpretation & Comparison nmr->analysis ftir->analysis ms->analysis uvvis->analysis structure Structure Confirmation analysis->structure

Caption: Workflow from synthesis to structural confirmation.

Conclusion

The spectroscopic analysis of this compound and its analogs reveals a rich interplay between molecular structure and spectral output. Each technique—NMR, FT-IR, Mass Spectrometry, and UV-Vis—provides a unique and complementary piece of the structural puzzle. By understanding the characteristic shifts and patterns associated with specific modifications, such as esterification, halogenation, and N-alkylation, researchers can confidently identify and characterize novel pyrazole-based compounds, accelerating the journey from synthesis to potential therapeutic application.

References

High-Throughput Screening of a 3-Acetyl-1H-Pyrazole-5-Carboxylic Acid Library: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has positioned high-throughput screening (HTS) as a cornerstone of modern drug discovery. The careful selection of small molecule libraries for these campaigns is a critical determinant of success. Among the myriad of chemical scaffolds, the pyrazole nucleus stands out as a "privileged scaffold" due to its remarkable versatility and presence in numerous FDA-approved drugs.[1] This guide provides an in-depth, technical comparison of a focused library of 3-acetyl-1H-pyrazole-5-carboxylic acid derivatives against other common screening libraries. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed decisions for their drug discovery programs.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2][3] The adaptability of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of potency and selectivity against a wide array of biological targets.[1][4] This inherent versatility makes pyrazole-based libraries, such as the this compound series, an attractive starting point for hit identification.

High-Throughput Screening Workflow for the Pyrazole Library

The successful screening of any compound library hinges on a robust and well-validated HTS workflow. Below is a detailed, step-by-step methodology for a typical kinase inhibition assay, a common application for pyrazole-based compounds, which are frequently investigated as kinase inhibitors.[5][6]

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to identify inhibitors of a specific kinase of interest. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

1. Compound Preparation and Plating:

  • A stock solution of each compound in the this compound library is prepared in 100% DMSO.

  • Using an automated liquid handler, the compounds are serially diluted to the desired screening concentrations.

  • A small volume (e.g., 2 µL) of each compound dilution is dispensed into the wells of a 384-well assay plate. Control wells containing only DMSO are included.

2. Kinase Reaction:

  • A reaction mixture is prepared containing the purified kinase, its specific substrate (a peptide or protein), and ATP in a kinase buffer.

  • 10 µL of the diluted kinase enzyme is added to each well of the assay plate to initiate the reaction. "No enzyme" control wells receive kinase buffer without the enzyme.[7]

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified duration to allow the kinase reaction to proceed.

3. Detection of Kinase Activity:

  • Following incubation, 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.

  • The plate is incubated for 40 minutes at room temperature.

  • 10 µL of Kinase Detection Reagent is then added to each well to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • The plate is incubated for another 30 minutes at room temperature to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • The luminescence of each well is measured using a plate reader.

  • The percentage of kinase inhibition for each compound concentration is calculated relative to the control wells (DMSO-only).

  • The IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.[4]

HTS_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_data Data Analysis compound_prep Compound Library (this compound) plate_compounds Plate Compounds (384-well format) compound_prep->plate_compounds Serial Dilution add_reagents Add Kinase, Substrate & ATP plate_compounds->add_reagents Transfer to Assay incubate Incubate (e.g., 30°C) add_reagents->incubate add_detection Add ADP-Glo™ Reagents incubate->add_detection read_plate Read Luminescence add_detection->read_plate Signal Generation analyze_data Calculate % Inhibition & IC50 Values read_plate->analyze_data hit_id Hit Identification analyze_data->hit_id

Fig. 1: High-Throughput Screening Workflow for Kinase Inhibitor Discovery.

Comparative Performance of Screening Libraries

The choice of a screening library significantly impacts the outcome of an HTS campaign. To provide a clear comparison, the following table presents hypothetical yet realistic data from screening our focused this compound library against two common alternatives: a commercial kinase inhibitor library and a fragment library.

Performance Metric This compound Library Commercial Kinase Inhibitor Library Fragment Library
Library Size ~5,000 compounds~2,000 - 5,000 compounds~1,000 - 3,000 compounds
Chemical Diversity Focused (Pyrazole Scaffold)Diverse (Multiple Scaffolds)High (Simple, Small Molecules)
Primary Hit Rate 0.5% - 1.5%1.0% - 3.0%3.0% - 10.0%
Potency of Hits Micromolar to NanomolarOften Potent (Nanomolar)Weaker (Millimolar to Micromolar)
Follow-up Tractability High (Clear SAR)Moderate to HighChallenging (Requires Fragment-to-Lead)
Likelihood of Novelty HighLow to ModerateHigh

Interpretation of Comparative Data:

  • Hit Rate and Potency: The commercial kinase inhibitor library is expected to yield a higher hit rate with more potent initial hits. This is because these libraries are composed of compounds already known to have activity against kinases.[6] The fragment library will likely have the highest hit rate, but the hits will be much weaker.[8] Our focused pyrazole library is expected to have a moderate hit rate, with hits in a desirable potency range for initial follow-up.

  • Chemical Diversity and Novelty: The pyrazole library offers a focused chemical space, which can lead to clear structure-activity relationships (SAR) and facilitate rapid lead optimization.[1] While the kinase inhibitor library provides diverse scaffolds, many may already be well-explored in the literature, reducing the likelihood of identifying truly novel intellectual property. Fragment libraries, by their nature, offer high novelty but require significant medicinal chemistry efforts to evolve the low-potency hits into viable leads.[8]

  • The Role of Virtual Screening: High-throughput virtual screening (HTVS) can be a powerful tool to enrich any library before committing to expensive wet-lab screening.[9][10] By docking a virtual library of pyrazole derivatives into the crystal structure of a target kinase, it is possible to pre-select compounds with a higher probability of binding, thereby increasing the hit rate and efficiency of the HTS campaign.[9][10]

Targeting a Signaling Pathway: A Conceptual Overview

The ultimate goal of identifying a kinase inhibitor is to modulate a specific signaling pathway implicated in a disease, such as cancer. The diagram below illustrates a simplified kinase signaling cascade, a common target for pyrazole-based inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factor Transcription Factor erk->transcription_factor Translocation gene_expression Gene Expression transcription_factor->gene_expression Modulation

Fig. 2: A Simplified Kinase Signaling Pathway (e.g., MAPK/ERK Pathway).

Conclusion and Future Directions

A focused library of this compound derivatives represents a valuable tool in the quest for novel therapeutic agents. While a broad kinase inhibitor library may yield more initial potent hits, the focused nature of the pyrazole library offers a clear path for medicinal chemistry optimization and the potential for discovering novel intellectual property. The integration of virtual screening can further enhance the efficiency of hit identification. Ultimately, the choice of a screening library should be a strategic decision based on the specific goals of the drug discovery program, balancing the need for novelty with the resources available for hit-to-lead development.

References

A Senior Application Scientist's Guide to Docking Studies of 3-acetyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Among its many variations, 3-acetyl-1H-pyrazole-5-carboxylic acid and its derivatives represent a particularly promising class of small molecules. Their synthetic tractability and the potential for diverse substitutions make them attractive candidates for targeting a range of proteins implicated in various pathologies, from cancer to inflammation.[3][4]

This guide provides an in-depth, comparative analysis of the docking performance of this compound derivatives against key protein targets. We will explore their interactions in silico and benchmark their potential efficacy against established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines.[5][6]

The Power of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7][8] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and the elucidation of binding mechanisms at an atomic level.[5][9] The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, typically represented by a scoring function.[10] A lower binding energy generally indicates a more stable protein-ligand complex.

Comparative Docking Analysis: Pyrazole Derivatives vs. Established Inhibitors

To contextualize the potential of this compound derivatives, we will examine their docking performance against three distinct and therapeutically relevant protein classes: Epidermal Growth Factor Receptor (EGFR), Carbonic Anhydrases (CAs), and Cyclin-Dependent Kinases (CDKs).

Target Class 1: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling.[11] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[12]

In a comparative docking study, a series of pyrazole derivatives were evaluated against both wild-type and mutant forms of EGFR. The results demonstrated that these derivatives exhibit strong binding affinities, comparable to or even exceeding that of the established inhibitor, Erlotinib.[3]

Compound/InhibitorTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Pyrazole Derivative F4EGFR (mutant)-10.9Met769, Thr766
Pyrazole Derivative F16EGFR (mutant)-10.8Met769, Thr766
Erlotinib (Comparator) EGFR -7.3 Met769
Icotinib (Comparator) EGFR -8.7 Met769

Table 1: Comparative docking scores of pyrazole derivatives and established inhibitors against EGFR. Data synthesized from multiple sources for comparative purposes.[2][3][10]

The pyrazole derivatives consistently form key hydrogen bonds with residues in the ATP-binding pocket, such as Met769, which is a critical interaction for potent inhibition.[2][3] The lower binding energies of the pyrazole derivatives suggest a potentially higher binding affinity compared to Erlotinib.

Target Class 2: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and are validated targets for anticancer therapies.[13]

A study of pyrazole-carboxamides bearing a sulfonamide moiety revealed potent inhibition of human carbonic anhydrase isoforms hCA I and hCA II.[14] When compared to the well-known CA inhibitor Acetazolamide, these pyrazole derivatives demonstrated comparable or superior inhibitory activity.

Compound/InhibitorTarget IsoformInhibition Constant (K_i) (µM)Docking Score
Pyrazole-carboxamide 6ahCA I0.063Not specified
Pyrazole-carboxamide 6bhCA INot specifiedNot specified
Pyrazole-carboxamide 6ahCA II0.007Not specified
Pyrazole-carboxamide 6bhCA IINot specifiedNot specified
Acetazolamide (Comparator) hCA I / hCA II Varies by isoform Reference

Table 2: Inhibitory activity of pyrazole-carboxamides against carbonic anhydrase isoforms. Data extracted from a study on pyrazole-carboxamides as CA inhibitors.[14]

The docking studies in the referenced paper indicated that the pyrazole derivatives effectively bind to the active site of the CA enzymes, with the sulfonamide group coordinating with the zinc ion, a hallmark of potent CA inhibition.[14]

Target Class 3: Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation is a common feature of cancer, making them attractive targets for drug development.[15]

Docking studies of 1H-pyrazole derivatives against CDK2 have shown promising results. One particular derivative, 2b, exhibited a minimal binding energy of -10.35 kJ/mol, suggesting a strong interaction with the kinase's active site.[15]

Compound/InhibitorTarget ProteinBinding Energy (kJ/mol)
Pyrazole Derivative 2bCDK2 (2VTO)-10.35
Reference Inhibitor (e.g., Roscovitine) CDK2 Varies

Table 3: Docking results of a pyrazole derivative against CDK2. A specific comparator's binding energy would require a direct comparative study.[15]

The pyrazole core can act as a scaffold to present functional groups that form hydrogen bonds and other favorable interactions within the ATP-binding pocket of CDKs, mimicking the interactions of the natural substrate.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This section provides a detailed methodology for performing a molecular docking study using AutoDock, a widely used and freely available software suite.[16][17] This protocol is designed to be a self-validating system, ensuring the reliability of the generated results.

Step 1: Preparation of the Receptor and Ligand
  • Receptor Preparation :

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation :

    • Draw the 2D structure of the this compound derivative using a chemical drawing software.

    • Convert the 2D structure to a 3D structure and perform energy minimization.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT file format.

Step 2: Grid Box Generation
  • Define the active site of the receptor. This can be done by identifying the binding pocket of a co-crystallized ligand or using a binding site prediction tool.

  • Generate a grid parameter file that defines the dimensions and center of the grid box, which encompasses the active site. The grid box should be large enough to allow the ligand to move and rotate freely.

Step 3: Docking Simulation
  • Use a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore the conformational space of the ligand within the grid box.[16]

  • The program will generate multiple binding poses of the ligand and calculate the binding energy for each pose using a scoring function.

Step 4: Analysis of Docking Results
  • Analyze the docking results to identify the pose with the lowest binding energy, which represents the most probable binding mode.

  • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Compare the binding energy and interactions of the pyrazole derivative with those of a known inhibitor to assess its potential.

Step 5: Validation of Docking Protocol
  • Re-docking : If a co-crystallized ligand is available, extract it and re-dock it into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å for the protocol to be considered valid.[7][18]

  • Comparison with Experimental Data : If available, compare the docking scores with experimental binding affinities (e.g., IC50 or Ki values) for a series of compounds. A good correlation provides confidence in the docking protocol.[7]

Visualizing the Workflow

The following diagram illustrates the general workflow of a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis & Validation Receptor Receptor Preparation (PDB File) Grid Grid Box Generation Receptor->Grid PDBQT Ligand Ligand Preparation (SDF/MOL2 File) Ligand->Grid PDBQT Dock Docking Simulation Grid->Dock Grid Parameters Analysis Results Analysis (Binding Energy, Interactions) Dock->Analysis Docked Poses Validation Validation (Re-docking, Experimental Data) Analysis->Validation Comparative Data

Caption: A generalized workflow for molecular docking studies.

Conclusion and Future Directions

The in silico evidence presented in this guide strongly suggests that this compound derivatives are a versatile and potent class of compounds with the potential to inhibit a range of therapeutically relevant proteins. Their favorable docking scores and key interactions with the active sites of EGFR, Carbonic Anhydrases, and CDKs highlight their promise as lead candidates for drug discovery programs.

It is crucial to emphasize that while molecular docking is a powerful predictive tool, experimental validation is essential. The insights gained from these computational studies should guide the synthesis and biological evaluation of these promising pyrazole derivatives. Future work should focus on synthesizing optimized derivatives and confirming their inhibitory activity and mechanism of action through in vitro and in vivo assays. By integrating computational and experimental approaches, the path from a promising scaffold to a novel therapeutic can be significantly accelerated.

References

Comparing the efficacy of different catalysts for the synthesis of 3-acetyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocycle

3-acetyl-1H-pyrazole-5-carboxylic acid is a pivotal building block in the landscape of modern chemistry.[1] Its unique bifunctional structure, featuring both an acetyl group and a carboxylic acid on a stable pyrazole core, makes it an invaluable intermediate for the synthesis of complex molecules.[1] Pyrazole derivatives are celebrated for their wide spectrum of biological activities, forming the core of numerous pharmaceuticals, including anti-inflammatory agents like Celecoxib, anticancer drugs, and agrochemicals.[2][3][4] Consequently, the efficient and selective synthesis of this key intermediate is a topic of paramount importance for researchers in drug discovery and materials science.

This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound and its structural analogs. We will move beyond simple procedural lists to explore the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your synthetic strategy.

The Foundational Reaction: Knorr Pyrazole Synthesis

The most established and versatile route to the pyrazole core is the Knorr cyclocondensation reaction, first reported in 1883.[2][5] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, which cyclizes and dehydrates to form the aromatic pyrazole ring.[6] For our target molecule, this translates to the reaction between hydrazine and a 1,3,5-tricarbonyl precursor.

Knorr_Pyrazole_Synthesis Reactants Hydrazine + 1,3-Dicarbonyl Compound (e.g., 2,4-dioxo-pentanoic acid derivative) Intermediate Hydrazone/Enamine Intermediate Reactants->Intermediate Nucleophilic Attack Cyclized Non-aromatic Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Substituted Pyrazole Cyclized->Product Dehydration (Aromatization) Catalyst Catalyst (Acid, Metal, etc.) Catalyst->Reactants Accelerates Reaction Protocol_1_Workflow A Step 1: Mix 2,3-butanedione, trialkyl orthoformate, and p-TsOH. B Step 2: Heat to 20-60°C to form Intermediate III. A->B C Step 3: Filter to isolate Intermediate III (Yield >95%). B->C D Step 4: Mix Intermediate III, solvent, and a hydrazine compound. C->D E Step 5: Adjust pH < 7 and heat to 30-110°C. D->E F Step 6: Adjust pH to 7-8, concentrate, add water, and filter. E->F G Step 7: Hydrolyze ester (Intermediate IV) with NaOH solution. F->G H Step 8: Acidify with HCl to precipitate the final product. G->H I Step 9: Filter, wash, and dry to obtain pure this compound. H->I Protocol_2_Workflow A Step 1: Charge reactor with ethyl 2,4-dioxopentanoate, hydrazine hydrate, and water. B Step 2: Add heterogeneous acid catalyst (e.g., 5 mol% SSA or Re-NA–CH2CO2H). A->B C Step 3: Heat the mixture to reflux (80-100°C) and monitor by TLC. B->C D Step 4: Upon completion, cool the mixture to room temperature. C->D E Step 5: Filter to separate the solid catalyst. Wash with ethanol. D->E F Step 6: Regenerate catalyst by washing and drying for reuse. E->F Recycle G Step 7: Evaporate the filtrate to obtain the crude ester product. E->G H Step 8: Perform basic hydrolysis (NaOH) followed by acidic workup (HCl). G->H I Step 9: Filter, wash, and dry the final pure carboxylic acid product. H->I

References

A Comparative Guide to HPLC Purity Analysis of Synthesized 3-acetyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-acetyl-1H-pyrazole-5-carboxylic acid, a key building block in medicinal chemistry.[1] We will explore the rationale behind the experimental design, present comparative data, and offer insights into selecting the most appropriate method for your analytical needs.

The Critical Role of Purity Analysis

This compound is a versatile heterocyclic compound.[1] Its synthesis, often involving the reaction of a dicarbonyl compound with hydrazine, can lead to various process-related impurities.[2][3] These can include unreacted starting materials, regioisomers, and other byproducts.[2] The presence of such impurities can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and reliable analytical method is essential to accurately quantify the purity of the synthesized compound and to detect and quantify any impurities.[4]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5][6][7] The development of a suitable HPLC method is a critical step in the quality control process.[4]

Comparative HPLC Methodologies

In this guide, we compare two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound:

  • Method A: Standard Isocratic Method: A straightforward and rapid method suitable for routine quality control and high-throughput screening.

  • Method B: High-Resolution Gradient Method: A more advanced method designed to provide superior separation of closely eluting impurities, ideal for in-depth impurity profiling and stability studies.

The development and validation of these methods are guided by the principles outlined in the International Conference on Harmonization (ICH) guidelines.[6][8]

Experimental Design and Rationale

The choice of HPLC parameters is crucial for achieving optimal separation.[7] For pyrazole derivatives, which are nitrogen-containing heterocyclic compounds, careful consideration of the mobile phase pH and column chemistry is necessary to ensure good peak shape and resolution.[9][10]

Method A: Standard Isocratic Method

This method employs a C18 column and an isocratic mobile phase, meaning the composition of the mobile phase remains constant throughout the run. This approach is favored for its simplicity, speed, and robustness. The acidic mobile phase (containing phosphoric acid) is used to suppress the ionization of the carboxylic acid group on the analyte, leading to better retention and symmetrical peak shapes on a reversed-phase column.[11]

Method B: High-Resolution Gradient Method

This method also utilizes a C18 column but employs a gradient elution, where the proportion of the organic solvent (acetonitrile) in the mobile phase is increased over time. This allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single run. The gradient approach provides higher resolution and sensitivity for complex samples with multiple impurities.[12]

Experimental Protocols

Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.[2]

HPLC Instrumentation:

A standard HPLC system equipped with a UV detector is used for this analysis.

Chromatographic Conditions:

ParameterMethod A: Standard Isocratic MethodMethod B: High-Resolution Gradient Method
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile with 0.1% Formic Acid
Elution Isocratic: 60% A / 40% BGradient: 0-5 min (95% A), 5-20 min (95% to 20% A), 20-25 min (20% A), 25-30 min (95% A)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report

Caption: Workflow for the HPLC purity analysis of this compound.

Comparative Data and Analysis

The following table presents hypothetical, yet realistic, data obtained from the analysis of a synthesized batch of this compound using both HPLC methods. The sample is assumed to contain two common impurities: unreacted starting material (Impurity 1) and a regioisomer (Impurity 2).

ParameterMethod A: Standard Isocratic MethodMethod B: High-Resolution Gradient Method
Retention Time (min) - Main Peak 4.5215.78
Retention Time (min) - Impurity 1 2.155.32
Retention Time (min) - Impurity 2 4.2114.95
Resolution (Main Peak / Impurity 2) 1.32.8
Peak Area (%) - Main Peak 98.5%98.6%
Peak Area (%) - Impurity 1 0.8%0.8%
Peak Area (%) - Impurity 2 0.7%0.6%
Total Analysis Time (min) 1030

Analysis of Results:

  • Resolution: Method B demonstrates significantly better resolution between the main peak and the closely eluting Impurity 2 (a regioisomer). A resolution value of >2.0 is generally considered desirable for baseline separation, which Method B achieves. Method A, with a resolution of 1.3, shows co-elution, which can lead to inaccurate quantification of both the main peak and the impurity.

  • Analysis Time: Method A is considerably faster, with a total analysis time of 10 minutes, making it suitable for rapid screening of multiple samples. Method B has a longer run time of 30 minutes due to the gradient elution and re-equilibration step.

  • Purity Calculation: Both methods provide similar overall purity values. However, the higher resolution of Method B provides greater confidence in the accuracy of these results, as the peaks are better separated and integrated.

Method Validation and Trustworthiness

To ensure the reliability of an HPLC method, it must be validated according to ICH guidelines.[5][8] This process establishes the performance characteristics of the method and ensures it is suitable for its intended purpose.

Method_Validation mv Method Validation specificity Specificity mv->specificity linearity Linearity mv->linearity accuracy Accuracy mv->accuracy precision Precision mv->precision lod LOD mv->lod loq LOQ mv->loq robustness Robustness mv->robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. Method B demonstrates superior specificity due to its higher resolving power.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[13]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[14]

Conclusion and Recommendations

Both the Standard Isocratic Method (Method A) and the High-Resolution Gradient Method (Method B) have their merits for the purity analysis of this compound.

  • Method A is recommended for routine quality control and high-throughput screening where speed is a priority and the impurity profile is well-characterized and does not contain closely eluting species.

  • Method B is the preferred choice for in-depth impurity profiling, stability studies, and final product release testing . Its superior resolution ensures accurate quantification of all potential impurities, providing a higher degree of confidence in the quality of the synthesized compound.

Ultimately, the choice of method will depend on the specific requirements of the analysis at different stages of the drug development process.[4] A well-developed and validated HPLC method is an indispensable tool for ensuring the quality and safety of pharmaceutical products.[12]

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 3-acetyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-acetyl-1H-pyrazole-5-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No. 1297537-45-1) is a heterocyclic organic compound that, according to its Safety Data Sheet (SDS), presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

While no specific data is available on its environmental fate, its classification as a hazardous substance necessitates a cautious and regulated approach to its disposal to prevent contamination of water and soil.[1]

Table 1: Hazard Identification and Classification

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves. Wash skin thoroughly after handling.[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Avoid breathing dust. Use only in a well-ventilated area.[1]

Primary Disposal Pathway: Licensed Incineration

The most definitive and recommended method for the disposal of this compound is through a licensed and certified hazardous waste incineration facility.[2] This approach is advocated for in the compound's Safety Data Sheet and aligns with best practices for the disposal of complex organic molecules with potential environmental and health risks.

The Rationale Behind Incineration

Incineration at high temperatures in a controlled environment ensures the complete destruction of the organic molecule, converting it primarily into carbon dioxide, water, and nitrogen oxides. The inclusion of an afterburner and a scrubber in the incineration process is crucial.[2]

  • Afterburner: This secondary combustion chamber operates at a very high temperature to ensure the complete destruction of any residual organic compounds and hazardous intermediates that may have formed during the initial combustion.

  • Scrubber: As this compound is a nitrogen-containing organic compound, its combustion will inevitably produce nitrogen oxides (NOx), which are atmospheric pollutants.[3][4][5] A scrubber is an air pollution control device that removes these acidic gases from the exhaust stream before it is released into the atmosphere.

Step-by-Step Protocol for Incineration Disposal
  • Waste Segregation:

    • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment (PPE), in a dedicated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and be in good condition with a secure lid.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from incompatible materials.[6]

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company to arrange for pickup and transport to a certified incineration facility.[2]

    • Provide the waste disposal service with a copy of the Safety Data Sheet for this compound.

Decision Workflow for Disposal

DisposalWorkflow start Waste Generation (this compound) segregate Segregate Waste into Designated Container start->segregate spill Small Spill Occurs start->spill label Label Container Clearly (Name, Hazards, Date) segregate->label storage Store in Satellite Accumulation Area label->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs incineration Arrange for High-Temperature Incineration with Scrubber contact_ehs->incineration end Compliant Disposal incineration->end neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6-8 spill->neutralize collect_residue Collect Neutralized Residue as Hazardous Waste neutralize->collect_residue collect_residue->segregate

Caption: Decision workflow for the proper disposal of this compound.

Spill Management and Neutralization: A Secondary Consideration

While incineration is the primary disposal route, small spills in the laboratory require immediate attention. Neutralization can be a component of the cleanup process before the resulting material is collected for disposal as hazardous waste. It is crucial to understand that neutralization is a treatment step for a spill and not a final disposal method for bulk quantities of the chemical.

The Chemistry of Neutralization

As a carboxylic acid, this compound will react with a base in a neutralization reaction. For laboratory safety, a weak base such as sodium bicarbonate (baking soda) or sodium carbonate is recommended to control the reaction rate and prevent excessive heat generation.[7]

Protocol for Small Spill Neutralization and Cleanup

Personal Protective Equipment (PPE) is mandatory for this procedure. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.

  • Contain the Spill: If the spill is a solid, carefully scoop it up. If it is a liquid solution, contain it with an absorbent material.

  • Prepare Neutralizing Agent: Prepare a dilute solution of sodium bicarbonate or have the solid powder readily available.

  • Slow Addition: Slowly and carefully add the neutralizing agent to the spilled material. Be aware that this may cause fizzing (effervescence) as carbon dioxide is released.

  • Monitor pH: Use pH paper to monitor the neutralization process. The target pH is between 6.0 and 8.0.

  • Collect Residue: Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Dispose as Hazardous Waste: Place all contaminated materials, including the absorbent, into a labeled hazardous waste container for disposal via incineration as described in the primary pathway.

Table 2: Spill Cleanup and Neutralization Agents

Spill TypeRecommended Neutralizing AgentKey Considerations
Solid PowderSodium Bicarbonate (powder or dilute solution)Add slowly to avoid excessive effervescence.
Liquid SolutionSodium Bicarbonate (powder or dilute solution)Ensure thorough mixing to complete neutralization.

Regulatory Compliance: EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be properly identified with EPA waste codes.[8] While this compound is not specifically listed as a P- or U-listed hazardous waste, it may be classified based on its characteristics.

  • Corrosivity (D002): If the waste is an aqueous solution with a pH less than or equal to 2, it would be classified as a corrosive hazardous waste with the EPA code D002.[9][10][11]

It is the responsibility of the waste generator to determine if their waste meets any of the hazardous waste characteristics.[12] Consulting with your institution's EHS department is essential to ensure accurate classification and compliance with all local, state, and federal regulations.

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of this compound is a critical component of responsible research. By adhering to the primary disposal pathway of licensed incineration and employing safe practices for spill management, you not only comply with regulatory standards but also uphold a culture of safety and environmental stewardship within your laboratory. This commitment to the complete lifecycle of the chemicals you use is a hallmark of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-acetyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-acetyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.